molecular formula C8H14O4 B125988 Dimethyladipate CAS No. 627-93-0

Dimethyladipate

货号: B125988
CAS 编号: 627-93-0
分子量: 174.19 g/mol
InChI 键: UDSFAEKRVUSQDD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Dimethyl adipate (DMA), the dimethyl ester of adipic acid, is a colorless, high-boiling ester liquid with the molecular formula C₈H₁₄O₄ and a molar mass of 174.20 g/mol . It is characterized by a density of 1.06 g/cm³, a melting point of approximately 10 °C, and a boiling point of 110 °C at 14 mmHg . Its low vapor pressure and high flash point (107-122 °C) contribute to its favorable handling profile as a solvent . In research, DMA serves as a critical monomer in enzymatic polycondensation reactions to produce biodegradable polyesters. It readily reacts with diols like 1,4-butanediol (BDO) to build polymer chains, a key process in developing sustainable materials . Furthermore, it is a versatile precursor in organic synthesis , used in transesterification reactions to create other valuable esters, such as diisooctyl adipate (DOA), an excellent cold-resistant plasticizer . Its role extends to innovative, greener synthesis pathways, including its production from biomass-derived cyclopentanone and dimethyl carbonate . Beyond synthesis, DMA is an effective high-boiling solvent and plasticizer . It is an excellent stand-alone solvent or co-solvent for stripping, resin removal, and industrial cleaning applications, where it can potentially replace traditional solvents like methylene chloride and NMP . It also finds use as a plasticizer for various resins and as a pigment dispersant . This product is intended For Research Use Only and is strictly prohibited for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

dimethyl hexanedioate
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InChI

InChI=1S/C8H14O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H2,1-2H3
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InChI Key

UDSFAEKRVUSQDD-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)CCCCC(=O)OC
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Molecular Formula

C8H14O4
Record name DIMETHYL ADIPATE
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DSSTOX Substance ID

DTXSID8025096
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Molecular Weight

174.19 g/mol
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Physical Description

Dimethyl adipate is a colorless liquid. (USCG, 1999), Dry Powder; Liquid, Colorless liquid; [CAMEO] Colorless liquid; mp = 7-9 deg C; [MSDSonline], Liquid, Clear colourless liquid; Faint alcoholic aroma, Colorless liquid.
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Boiling Point

228.2 to 230 °F at 14 mmHg (USCG, 1999), 115 °C @ 13 mm Hg, 109.00 to 110.00 °C. @ 14.00 mm Hg, 228.2-230 °F at 14 mmHg
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Flash Point

225 °F (USCG, 1999), 107 °C, 225 °F
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Solubility

Sol in alc, ether, acetic acid, In water, 600 mg/l, temp not specified., Insoluble, Very slightly soluble in water, Soluble (in ethanol)
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Density

1.063 (USCG, 1999) - Denser than water; will sink, 1.0600 @ 20 °C/4 °C, 1.062-1.066 (20°), 1.063
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Color/Form

Liquid

CAS No.

627-93-0
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Melting Point

46.4 °F (USCG, 1999), 10.3 °C, 8 °C, 46.4 °F
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Foundational & Exploratory

Synthesis of Dimethyl Adipate: A Technical Guide to the Esterification of Adipic Acid with Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimethyl adipate from adipic acid and methanol. Dimethyl adipate is a versatile chemical intermediate and an environmentally friendly solvent with applications in various industries, including pharmaceuticals, coatings, and plasticizers.[1][2] This document details the underlying reaction mechanism, provides in-depth experimental protocols, and presents key quantitative data to facilitate understanding and replication.

Core Reaction Mechanism: Fischer-Speier Esterification

The synthesis of dimethyl adipate from adipic acid and methanol proceeds via a Fischer-Speier esterification.[3][4][5] This acid-catalyzed reaction involves the nucleophilic attack of methanol on the carbonyl carbon of adipic acid. Given that adipic acid is a dicarboxylic acid, the esterification occurs in a stepwise manner, first forming monomethyl adipate as an intermediate, which then undergoes a second esterification to yield dimethyl adipate.[6] The overall reaction is reversible and driven to completion by either using an excess of one reactant (typically methanol) or by removing the water produced during the reaction.[3][4]

The mechanism, catalyzed by a Brønsted or Lewis acid, can be summarized in the following steps for each carboxylic acid group:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the ester product.

This sequence of steps is repeated for the second carboxylic acid group to form the final product, dimethyl adipate.

Fischer_Esterification cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation cluster_repeat Second Esterification Adipic_Acid Adipic Acid (R-COOH) Protonated_Acid Protonated Adipic Acid (R-C(OH)2+) Adipic_Acid->Protonated_Acid + H+ H_plus H+ Protonated_Acid_ref Protonated Adipic Acid Methanol Methanol (CH3OH) Tetrahedral_Intermediate Tetrahedral Intermediate Tetrahedral_Intermediate_ref Tetrahedral Intermediate Protonated_Acid_ref->Tetrahedral_Intermediate + CH3OH Protonated_Intermediate Protonated Intermediate Protonated_Intermediate_ref Protonated Intermediate Tetrahedral_Intermediate_ref->Protonated_Intermediate Protonated_Ester Protonated Ester Protonated_Ester_ref Protonated Ester Water H2O Protonated_Intermediate_ref->Protonated_Ester - H2O Ester Monomethyl Adipate (R-COOCH3) Repeat_Label The above steps are repeated for the second carboxylic acid group to yield Dimethyl Adipate. Ester->Repeat_Label H_plus_regenerated H+ Protonated_Ester_ref->Ester - H+

Caption: Fischer-Speier esterification mechanism for adipic acid.

Experimental Protocols

The synthesis of dimethyl adipate can be performed under various conditions, with or without a catalyst. Continuous processes involving pre-esterification and double-esterification stages have also been developed for industrial-scale production.[6][7][8]

General Laboratory-Scale Batch Esterification (Catalytic)

This protocol is based on studies using solid acid catalysts like Amberlyst-15.[1]

Materials and Equipment:

  • Three-necked glass reactor

  • Reflux condenser

  • Stirrer

  • Heating mantle with temperature controller

  • Adipic acid

  • Methanol

  • Acid catalyst (e.g., Amberlyst-15, sulfuric acid)

  • Vacuum heater (for catalyst preparation)

Procedure:

  • Catalyst Preparation: If using a solid catalyst like Amberlyst-15, dry it in a vacuum heater at 383 K for 3 hours before use.[1]

  • Reaction Setup: Assemble the three-necked reactor with the stirrer and reflux condenser.

  • Charging Reactants: Charge a pre-determined molar ratio of adipic acid and methanol into the reactor.[1] An excess of methanol is typically used to shift the equilibrium towards the product.[1]

  • Initiating the Reaction: Heat the mixture to the desired reaction temperature (e.g., 313-333 K) with constant stirring.[1]

  • Catalyst Addition: Once the desired temperature is reached, add a known amount of the catalyst to the reactor and start timing the reaction.[1]

  • Reaction Monitoring: The reaction is typically run for several hours. Samples can be taken at regular intervals to monitor the conversion of adipic acid.

  • Product Isolation: After the reaction is complete, the catalyst (if solid) is removed by filtration. The excess methanol and water are then removed by distillation to yield crude dimethyl adipate, which can be further purified by vacuum distillation.

Continuous Esterification Process

This process, described in patent literature, is suitable for larger-scale production and often involves two stages.[6][7][8]

Stage 1: Pre-esterification (Non-catalytic or Catalytic)

  • Adipic acid and methanol are mixed and fed into a pre-esterification reactor, which can be a tubular reactor.[7]

  • The mixture is heated to a temperature between 90-180°C under pressure (0.05-3 MPa).[7] In some variations, methanol is introduced as steam.[6]

  • This initial stage results in a significant conversion of adipic acid to a mixture of monomethyl adipate and dimethyl adipate.[6]

Stage 2: Double Esterification

  • The product from the pre-esterification reactor is then fed into a second reactor, often a catalytic rectifying tower.[7]

  • In this stage, the material is contacted with methanol vapor in the presence of a catalyst to drive the reaction to completion.[7]

  • The final product, dimethyl adipate, is collected from the bottom of the tower, while excess methanol and water are removed from the top.[7]

Experimental_Workflow cluster_batch Batch Process cluster_continuous Continuous Process Reactants Adipic Acid + Methanol Reactor Heated Reactor with Reflux Reactants->Reactor Catalyst Catalyst (e.g., Amberlyst-15) Catalyst->Reactor Filtration Filtration (remove catalyst) Reactor->Filtration Distillation Distillation (remove excess methanol) Filtration->Distillation Product Dimethyl Adipate Distillation->Product Adipic_Acid_C Adipic Acid Pre_Esterification Pre-esterification Reactor Adipic_Acid_C->Pre_Esterification Methanol_C Methanol Methanol_C->Pre_Esterification Double_Esterification Double Esterification Reactor (Catalytic) Pre_Esterification->Double_Esterification Separation Separation Double_Esterification->Separation DMA_Product_C Dimethyl Adipate Separation->DMA_Product_C Methanol_Recycle Methanol Recycle Separation->Methanol_Recycle Methanol_Recycle->Pre_Esterification

Caption: Batch vs. Continuous experimental workflows.

Quantitative Data

The efficiency of dimethyl adipate synthesis is influenced by several factors, including temperature, catalyst loading, and the molar ratio of reactants.

Reaction Conditions and Performance
ParameterValue RangeCatalystObservationsReference
Temperature 313 - 343.2 KAmberlyst-15, Amberlyst-35Reaction rate and acid conversion increase with temperature.[1][9][1][9]
Methanol to Adipic Acid Molar Ratio 10:1 to 20:1Amberlyst-15Increasing the ratio shifts the equilibrium towards the product, but ratios above 15:1 show no significant increase in conversion.[1][1]
Catalyst Loading 5% - 10% w/wAmberlyst-15Higher catalyst loading leads to a higher reaction rate.[1][1]
Pre-esterification Temperature 90 - 180 °CNoneAchieves high initial conversion of adipic acid.[7][7]
Pre-esterification Pressure 0.05 - 3 MPaNone[7]
Double Esterification Temperature 120 °CNot specified[6]
Double Esterification Pressure 4.0 MPaNot specified[6]
Kinetic and Thermodynamic Data
ParameterValueCatalystMethod/ConditionsReference
Activation Energy (Forward Reaction) 14.471 kJ/molAmberlyst-15Pseudo-homogeneous model[1]
Activation Energy (Forward Reaction) 51.74 kJ/molAmberlyst-35Quasi-homogeneous model[9]
Activation Energy (Backward Reaction) 45.28 kJ/molAmberlyst-35Quasi-homogeneous model[9]
Yield and Conversion Data
CatalystTemperature (K)Methanol:Adipic Acid RatioAdipic Acid ConversionDimethyl Adipate ContentReference
Not specified413-97.2%37.3% (after pre-esterification)[6]
Not specified423-97.2%35.8% (after pre-esterification)[8]
Immobilized Candida antarctica lipase B---9% Yield[10]

This guide provides a foundational understanding of the synthesis of dimethyl adipate from adipic acid and methanol. The provided data and protocols can serve as a starting point for further research and process development. For specific applications, optimization of the reaction conditions may be necessary to achieve desired yields and purity.

References

Spectroscopic Analysis of Dimethyl Adipate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for dimethyl adipate, a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of dimethyl adipate.

Table 1: 1H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.67Singlet6H-OCH3
2.27 - 2.41Multiplet4H-CH2-C=O
1.60 - 1.74Multiplet4H-CH2-CH2-

Solvent: CDCl3, Frequency: 90 MHz[1]

Table 2: 13C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
173.64C=O
51.43-OCH3
33.67-CH2-C=O
24.48-CH2-CH2-

Solvent: CDCl3, Frequency: 25.16 MHz[1]

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm-1)IntensityAssignment
~2950StrongC-H stretch (alkane)
~1740StrongC=O stretch (ester)
~1440MediumC-H bend (alkane)
~1170StrongC-O stretch (ester)

Sample Preparation: Liquid Film

Table 4: Mass Spectrometry (EI-MS) Data
m/zRelative Intensity (%)Assignment
174~5[M]+ (Molecular Ion)
14399.99[M - OCH3]+
11471.20[M - C2H2O2]+
10148.90[M - C3H5O2]+
5999.99[COOCH3]+
5576.90[C4H7]+

Ionization: Electron Ionization (EI)[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra of dimethyl adipate to elucidate its molecular structure.

Materials:

  • Dimethyl adipate sample

  • Deuterated chloroform (CDCl3)

  • NMR tube (5 mm diameter)

  • Pipette and bulb

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the dimethyl adipate sample for 1H NMR and 50-100 mg for 13C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) in a clean, dry vial.[2]

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.

    • Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube. The liquid level should be approximately 4-5 cm.[2]

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge.

    • Place the sample into the NMR spectrometer.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the CDCl3.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the 1H NMR spectrum. Standard parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 8-16 for a concentrated sample).

    • Acquire the 13C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of 13C. Proton decoupling is used to simplify the spectrum and improve signal-to-noise.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).

    • Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in dimethyl adipate.

Materials:

  • Dimethyl adipate sample

  • Salt plates (e.g., NaCl or KBr)

  • Pipette

  • Acetone or other suitable solvent for cleaning

Procedure (Neat Liquid Sample):

  • Sample Preparation:

    • Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of acetone and allow them to dry completely.[3]

    • Place one to two drops of the liquid dimethyl adipate sample onto the center of one salt plate using a clean pipette.[3][4]

    • Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.[4] Avoid applying excessive pressure to prevent cracking the plates.

  • Instrument Setup:

    • Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty instrument to account for atmospheric CO2 and water vapor.

    • Acquire the IR spectrum of the dimethyl adipate sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of dimethyl adipate.

Materials:

  • Dimethyl adipate sample

  • Volatile organic solvent (e.g., methanol, dichloromethane)

  • Vial and micropipette

Procedure (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

  • Sample Preparation:

    • Prepare a dilute solution of the dimethyl adipate sample (e.g., 1 mg/mL) in a volatile organic solvent.[5]

    • Filter the solution if any particulate matter is present.

  • Instrument Setup:

    • The GC-MS is equipped with a suitable capillary column (e.g., a non-polar column like DB-5).

    • Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to ensure elution of the compound.

    • Set the mass spectrometer to operate in electron ionization (EI) mode, typically at 70 eV.

    • Set the mass analyzer to scan over a relevant mass range (e.g., m/z 40-400).[6]

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.

    • The sample is vaporized and carried by the carrier gas (usually helium) onto the GC column where separation occurs.

    • As the dimethyl adipate elutes from the column, it enters the mass spectrometer ion source, is ionized, and fragmented.

    • The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.

  • Data Processing:

    • Analyze the resulting mass spectrum. Identify the molecular ion peak ([M]+) to determine the molecular weight.

    • Identify the major fragment ions and propose fragmentation pathways to confirm the structure of the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like dimethyl adipate.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_interpretation Structural Elucidation Sample Chemical Compound (Dimethyl Adipate) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Spec NMR Spectrometer (1H & 13C) Prep_NMR->NMR_Spec IR_Spec FT-IR Spectrometer Prep_IR->IR_Spec MS_Spec GC-MS Prep_MS->MS_Spec Process_NMR Fourier Transform, Phasing, Calibration NMR_Spec->Process_NMR Process_IR Background Subtraction, Peak Identification IR_Spec->Process_IR Process_MS Identify Molecular Ion & Fragments MS_Spec->Process_MS Structure Final Structure Confirmation Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: Workflow for Spectroscopic Analysis.

References

A Technical Guide to the Physical Properties of Dimethyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of dimethyl adipate (DMA), a widely used organic solvent and plasticizer. This document collates available data on its density, viscosity, surface tension, and vapor pressure at various temperatures. Detailed methodologies for the experimental determination of these properties are also provided to aid in the design and interpretation of scientific research.

Physical Properties of Dimethyl Adipate

Dimethyl adipate, with the chemical formula C₈H₁₄O₄, is a colorless, oily liquid. Its physical characteristics are crucial for a wide range of applications, from its use as a solvent in paint stripping and resins to its role as a plasticizer.[1] Understanding how these properties change with temperature is essential for process optimization, formulation development, and safety assessments.

Density

The density of dimethyl adipate decreases with increasing temperature. Experimental data has been collected at various temperatures and pressures, demonstrating this inverse relationship.

Table 1: Density of Dimethyl Adipate at Various Temperatures (at 0.1 MPa)

Temperature (°C)Temperature (K)Density (g/cm³)
10283.151.0718
20293.151.062
25298.151.058
30303.151.0536
40313.151.045
50323.151.0363
60333.151.0276
70343.151.0189
80353.151.0102
90363.151.0014
100373.150.9926

Data sourced from Comunas, M. J. P., et al. (2010), J. Chem. Eng. Data.

Viscosity

Viscosity, a measure of a fluid's resistance to flow, is also highly dependent on temperature. For dimethyl adipate, viscosity decreases significantly as temperature increases.

Table 2: Dynamic and Kinematic Viscosity of Dimethyl Adipate at Various Temperatures (at 0.1 MPa)

Temperature (°C)Temperature (K)Dynamic Viscosity (mPa·s)Kinematic Viscosity (cSt)
10283.153.9963.728
20293.152.9642.791
25298.152.52.363
30303.152.2982.181
40313.151.8341.755
50323.151.4981.446
60333.151.2431.210
70343.151.0461.027
80353.150.8910.882
90363.150.7670.766
100373.150.6670.672

Data sourced from Comunas, M. J. P., et al. (2010), J. Chem. Eng. Data, and Sigma-Aldrich.[2]

Surface Tension

Limited experimental data is available for the surface tension of dimethyl adipate as a function of temperature. A single value has been reported as:

  • Surface Tension: 35.66 dyn/cm (temperature unspecified)

Further experimental investigation is required to establish a clear temperature-dependent relationship for this property.

Vapor Pressure

Vapor pressure is a critical property for understanding the volatility of a substance. The vapor pressure of dimethyl adipate increases with temperature, as detailed below.

Table 3: Vapor Pressure of Dimethyl Adipate at Various Temperatures

Vapor Pressure (Pa)Vapor Pressure (mmHg)Temperature (°C)Temperature (K)
80.0620293.15
26.70.220293.15
1000.7561334.15
1,0007.5103376.15
10,00075156.1429.25
100,000750227.3500.45

Data sourced from various chemical suppliers and handbooks.[3][4] Note: Discrepancies in vapor pressure values at 20°C exist in the literature, which may be due to different experimental methods.

Experimental Protocols

The determination of the physical properties of liquids like dimethyl adipate requires precise and standardized experimental methods. The following sections detail the common protocols for measuring density, viscosity, surface tension, and vapor pressure.

Density Measurement

Method: Vibrating Tube Densitometry

  • Principle: This technique measures the oscillation period of a U-shaped tube containing the sample. The density of the sample is directly related to the square of the oscillation period. The instrument is calibrated using two fluids of known density, such as dry air and pure water.

  • Apparatus: A digital vibrating tube densitometer.

  • Procedure:

    • Calibrate the instrument at atmospheric pressure using dry air and degassed, deionized water.

    • Inject the dimethyl adipate sample into the thermostated measuring cell, ensuring no air bubbles are present.

    • Allow the sample to reach thermal equilibrium at the desired temperature.

    • Record the oscillation period measured by the instrument.

    • The instrument's software calculates the density based on the calibration constants and the measured period.

    • For measurements at various temperatures, the process is repeated by adjusting the temperature of the measuring cell.

Viscosity Measurement

Method: Capillary Viscometry (Ubbelohde type)

  • Principle: This method determines the kinematic viscosity by measuring the time it takes for a fixed volume of liquid to flow under gravity through a calibrated capillary. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

  • Apparatus: Ubbelohde capillary viscometer, thermostatic water bath, stopwatch.

  • Procedure:

    • Select a viscometer of the appropriate size for the expected viscosity range of dimethyl adipate.

    • Clean and dry the viscometer thoroughly.

    • Introduce a precise volume of the dimethyl adipate sample into the viscometer.

    • Place the viscometer in a vertical position within the thermostatic bath, ensuring the temperature is controlled to within ±0.02°C.

    • Allow at least 20 minutes for the sample to reach thermal equilibrium.

    • Using suction, draw the liquid up through the capillary into the upper bulb, above the top timing mark.

    • Release the suction and simultaneously start the stopwatch as the meniscus of the liquid passes the upper timing mark.

    • Stop the stopwatch as the meniscus passes the lower timing mark.

    • Repeat the measurement at least three times to ensure reproducibility. The flow times should agree within 0.2%.

    • Calculate the kinematic viscosity (ν) using the equation: ν = C * t, where 'C' is the calibration constant of the viscometer and 't' is the average flow time.

    • Calculate the dynamic viscosity (η) using the equation: η = ν * ρ, where 'ρ' is the density of dimethyl adipate at the measurement temperature.

Surface Tension Measurement

Method: Du Noüy Ring Tensiometry

  • Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. This maximum force is directly proportional to the surface tension of the liquid.

  • Apparatus: Force tensiometer with a platinum-iridium ring, thermostated sample vessel.

  • Procedure:

    • Thoroughly clean the platinum ring by rinsing with a suitable solvent (e.g., acetone) and then flaming it to red heat to remove any organic contaminants.

    • Place the dimethyl adipate sample in the thermostated vessel and allow it to reach the desired temperature.

    • Position the sample vessel on the instrument's stage.

    • Lower the ring until it is fully immersed in the liquid.

    • Slowly raise the sample stage, causing the ring to be pulled through the liquid surface.

    • The instrument records the force as a function of the stage position. The maximum force just before the liquid lamella breaks is recorded.

    • The surface tension is calculated by the instrument's software, which applies a correction factor (based on the ring dimensions and the density of the liquid) to the measured maximum force.

    • Repeat the measurement multiple times to ensure accuracy.

Vapor Pressure Measurement

Method: Static Method

  • Principle: The static method directly measures the pressure exerted by the vapor in equilibrium with its liquid phase in a closed system at a specific temperature.

  • Apparatus: A thermostated vessel connected to a vacuum pump and a pressure transducer (e.g., a capacitance diaphragm gauge).

  • Procedure:

    • Introduce a purified and thoroughly degassed sample of dimethyl adipate into the vessel. Degassing is crucial to remove dissolved air, which would contribute to the total pressure.

    • Evacuate the apparatus to a high vacuum to remove any residual air.

    • Isolate the vessel from the vacuum pump.

    • Set the thermostat to the desired temperature and allow the system to reach thermal and phase equilibrium.

    • The pressure transducer measures the steady-state pressure in the vessel, which corresponds to the vapor pressure of the dimethyl adipate at that temperature.

    • Repeat the measurements at various temperatures to obtain the vapor pressure curve.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the comprehensive characterization of the physical properties of a liquid sample like dimethyl adipate.

G cluster_prep 1. Sample Preparation cluster_exp 2. Physical Property Measurement cluster_analysis 3. Data Analysis & Reporting Sample Liquid Sample (Dimethyl Adipate) Purity Purity Analysis (e.g., GC) Sample->Purity Degas Degassing (for Vapor Pressure & Density) Purity->Degas Density Density Measurement (Vibrating Tube) Degas->Density Viscosity Viscosity Measurement (Capillary Viscometer) Degas->Viscosity SurfaceTension Surface Tension Measurement (Ring Tensiometer) Degas->SurfaceTension VaporPressure Vapor Pressure Measurement (Static Method) Degas->VaporPressure DataCollect Collect T-dependent Data (ρ, η, σ, P_vap) Density->DataCollect Viscosity->DataCollect SurfaceTension->DataCollect VaporPressure->DataCollect Correlation Data Correlation & Model Fitting DataCollect->Correlation Report Generate Tables, Graphs, and Report Correlation->Report

Caption: Generalized workflow for physical property characterization.

References

Solubility Profile of Dimethyl Adipate in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl adipate (DMA), a diester of adipic acid, is a colorless, oily liquid with a faint, pleasant odor. It serves as a versatile solvent, plasticizer, and chemical intermediate in various industrial applications, including in the formulation of pharmaceuticals and drug delivery systems. A thorough understanding of its solubility characteristics in common organic solvents is crucial for its effective utilization in research, development, and manufacturing. This technical guide provides a comprehensive overview of the solubility of dimethyl adipate, methods for its quantitative determination, and the underlying principles governing its miscibility with organic solvents.

Qualitative Solubility Data

Based on available chemical literature and safety data sheets, dimethyl adipate exhibits the following qualitative solubility characteristics:

Solvent ClassRepresentative SolventsQualitative Solubility
Alcohols Methanol, Ethanol, IsopropanolMiscible[1]
Ketones Acetone, Methyl Ethyl KetoneHighly Miscible[1]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Miscible[1][2]
Esters Ethyl AcetateSoluble
Hydrocarbons Toluene, HexaneSoluble
Acids Acetic AcidSoluble[2]
Water Sparingly soluble to immiscible[1][2]

Note: "Soluble" indicates that while dimethyl adipate dissolves in these solvents, it may not be miscible in all proportions. The term "miscible" implies complete solubility at any concentration.

Quantitative Solubility Data

Precise quantitative solubility data for dimethyl adipate in various organic solvents is limited in publicly accessible databases. One source indicates a solubility of 25 g/L in water. However, for most organic solvents, the qualitative description "miscible" is used, suggesting that quantitative limits are not practically applicable as they would be considered infinite for formulation purposes.

For applications requiring precise solubility values (e.g., in g/100g of solvent at a specific temperature), experimental determination is recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols can be employed.

Determination of Miscibility (Qualitative)

This simple visual method can be used to confirm the miscibility of dimethyl adipate with a solvent.

Methodology:

  • Preparation: In a clear, sealed container (e.g., a glass vial or test tube), add a known volume of the organic solvent.

  • Addition of DMA: Incrementally add known volumes of dimethyl adipate to the solvent.

  • Mixing: After each addition, securely cap the container and agitate it vigorously for a set period (e.g., 1-2 minutes).

  • Observation: Allow the mixture to stand and observe for any signs of phase separation, cloudiness, or the formation of distinct layers.

G cluster_0 Miscibility Determination Workflow start Start: Known volume of solvent in a clear container add_dma Incrementally add known volumes of Dimethyl Adipate start->add_dma mix Cap and agitate vigorously add_dma->mix observe Allow to stand and observe mix->observe decision Single clear phase? observe->decision miscible Conclusion: Miscible decision->miscible Yes immiscible Conclusion: Immiscible or Partially Miscible decision->immiscible No end End miscible->end immiscible->end

Figure 1. Workflow for the qualitative determination of miscibility.
Gravimetric Method for Quantitative Solubility Determination (for non-volatile solvents)

This method is suitable for determining the solubility of dimethyl adipate in low-volatility organic solvents.

Methodology:

  • Saturation: Prepare a saturated solution by adding an excess of dimethyl adipate to a known mass of the solvent in a sealed container. Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand undisturbed at the constant temperature until a clear supernatant layer is formed above the excess dimethyl adipate.

  • Sampling: Carefully extract a known mass of the clear supernatant (the saturated solution).

  • Evaporation: Place the weighed sample in a pre-weighed container and heat it in a vacuum oven at a temperature sufficient to evaporate the dimethyl adipate without degrading the solvent.

  • Final Weighing: Once all the dimethyl adipate has evaporated and the mass of the container with the remaining solvent is constant, record the final mass.

  • Calculation: The solubility can be calculated as follows:

    • Mass of dimethyl adipate = Initial mass of saturated solution - Final mass of solvent

    • Solubility ( g/100g solvent) = (Mass of dimethyl adipate / Mass of solvent) x 100

G cluster_1 Gravimetric Solubility Determination A Prepare saturated solution at constant temperature B Allow phase separation A->B C Weigh a known mass of the supernatant B->C D Evaporate Dimethyl Adipate in a vacuum oven C->D E Weigh the remaining solvent D->E F Calculate solubility (g/100g solvent) E->F

Figure 2. Gravimetric method for quantitative solubility determination.
Gas Chromatography (GC) Method for Quantitative Analysis

For volatile solvents, where the gravimetric method is not suitable, gas chromatography can be used to determine the concentration of dimethyl adipate in a saturated solution.

Methodology:

  • Calibration: Prepare a series of standard solutions with known concentrations of dimethyl adipate in the solvent of interest. Analyze these standards by GC to create a calibration curve (peak area vs. concentration).

  • Saturation: Prepare a saturated solution of dimethyl adipate in the solvent at a constant temperature, as described in the gravimetric method.

  • Sampling and Dilution: Carefully extract a known volume of the clear supernatant and dilute it with a known volume of the pure solvent to bring the concentration within the range of the calibration curve.

  • GC Analysis: Inject the diluted sample into the gas chromatograph and record the peak area corresponding to dimethyl adipate.

  • Calculation: Use the calibration curve to determine the concentration of dimethyl adipate in the diluted sample. Account for the dilution factor to calculate the concentration in the original saturated solution, which represents the solubility.

G cluster_2 GC Method for Quantitative Solubility Analysis P1 Prepare calibration standards P2 Analyze standards by GC to create calibration curve P1->P2 P3 Prepare saturated solution at constant temperature P4 Dilute a known volume of the supernatant P3->P4 P5 Analyze diluted sample by GC P4->P5 P6 Determine concentration from calibration curve P5->P6 P7 Calculate original solubility P6->P7

Figure 3. Gas chromatography method for quantitative solubility analysis.

Factors Influencing Solubility

The high miscibility of dimethyl adipate with many organic solvents can be attributed to the principle of "like dissolves like." Dimethyl adipate is a polar molecule due to the presence of two ester functional groups. These ester groups can participate in dipole-dipole interactions with polar solvent molecules such as alcohols, ketones, and other esters. The hydrocarbon backbone of dimethyl adipate also allows for van der Waals interactions with less polar solvents.

Conclusion

Dimethyl adipate is a highly versatile solvent that is miscible with a wide array of common organic solvents. This property makes it a valuable component in numerous formulations across the pharmaceutical and chemical industries. While precise quantitative solubility data is not always readily available, the experimental protocols outlined in this guide provide robust methods for its determination, enabling researchers and formulation scientists to accurately assess its suitability for their specific applications.

References

Green Synthesis of Dimethyl Adipate from Renewable Feedstocks: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imperative for sustainable chemical production has driven significant research into green synthetic routes for key industrial chemicals. Dimethyl adipate (DMA), a versatile platform chemical and precursor to adipic acid for the synthesis of nylon-6,6, is a prime target for such innovation. This technical guide provides an in-depth overview of the core strategies for synthesizing DMA from renewable feedstocks, focusing on detailed experimental protocols, quantitative data comparison, and visual representations of the key pathways.

Biocatalytic Esterification of Adipic Acid

A straightforward and environmentally benign approach to DMA synthesis involves the direct esterification of adipic acid with methanol, catalyzed by lipases. This method avoids the use of harsh acid catalysts and typically proceeds under mild reaction conditions.

Experimental Protocol: Lipase-Catalyzed Esterification

Materials:

  • Adipic Acid

  • Methanol

  • Immobilized Candida antarctica lipase B (CALB), such as Novozym 435

Procedure:

  • In a temperature-controlled reaction vessel, combine adipic acid and methanol.

  • Add the immobilized lipase to the mixture.

  • The reaction is typically conducted with stirring to ensure adequate mixing.

  • Maintain the reaction at the desired temperature for a specified duration.

  • Upon completion, the immobilized enzyme can be recovered by simple filtration for potential reuse.

  • The product, dimethyl adipate, is then purified from the reaction mixture, often through distillation.

Quantitative Data
ParameterValueReference
Catalyst Immobilized Candida antarctica lipase B[1][2]
Substrates Adipic Acid, Methanol[1][2]
Optimal Temperature 58.5 °C[1][2]
Optimal Time 358.0 min[1][2]
Enzyme Concentration 54.0 mg[1][2]
Molar Ratio (MeOH:AA) 12:1[1][2]
Maximum Conversion Yield 97.6%[1][2]
Reaction Mechanism

The lipase-catalyzed esterification of adipic acid with methanol follows a Ping-Pong Bi-Bi mechanism, which can be inhibited by methanol.

PingPong_Mechanism cluster_step1 Step 1: Acylation cluster_step2 Step 2: Esterification E Lipase (E) EA E-Adipic Acid Complex E->EA + Adipic Acid F Acyl-Enzyme Intermediate (F) EA->F - Monomethyl Adipate (MMA) F_MeOH F-Methanol Complex F->F_MeOH + Methanol DMA Dimethyl Adipate MeOH Methanol H2O Water MMA Monomethyl Adipate F_MeOH->E - Dimethyl Adipate (DMA)

Ping-Pong Bi-Bi mechanism for lipase-catalyzed DMA synthesis.

Conversion of Biomass-Derived Cyclopentanone

An emerging green route utilizes cyclopentanone, which can be derived from the hydrogenation of furfural from lignocellulosic biomass.[3] Cyclopentanone reacts with dimethyl carbonate (DMC), a green methylating agent, over solid basic catalysts to yield dimethyl adipate.

Experimental Protocol: Cyclopentanone Carboxymethylation

Materials:

  • Cyclopentanone (CPO)

  • Dimethyl Carbonate (DMC)

  • Solid base catalyst (e.g., MgO, Mg₅(CO₃)₄(OH)₂·4H₂O, KOCH₃, Ca(OCH₃)₂)

Procedure:

  • The catalyst is loaded into a batch reactor.

  • Cyclopentanone and dimethyl carbonate are added to the reactor.

  • The reactor is sealed and heated to the desired reaction temperature under stirring.

  • The reaction is allowed to proceed for a specific time.

  • After the reaction, the catalyst is separated by filtration.

  • The product mixture is analyzed, typically by gas chromatography (GC), to determine conversion and selectivity.

Quantitative Data
CatalystTemperature (K)CPO Conversion (%)DMA Yield (%)DMA Selectivity (%)Reference
MgO533864451[3][4]
KOCH₃533-~30-[3][5]
Ca(OCH₃)₂533-<30-[3][5]
Mg₅(CO₃)₄(OH)₂·4H₂O533-<20-[3][5]
nanostructured CeO₂--84-[3]

Note: Yields and conversions are highly dependent on reaction time and substrate concentration.

Reaction Pathway and Side Reactions

The synthesis of DMA from cyclopentanone and DMC is accompanied by competing side reactions, primarily the self-aldol condensation of cyclopentanone and the methylation of both cyclopentanone and the desired dimethyl adipate product.[3][5]

CPO_to_DMA_Pathway CPO Cyclopentanone (CPO) CMCP 2-Carbomethoxy- cyclopentanone (CMCP) CPO->CMCP + DMC - CH₃OH CPCP 2-Cyclopentylidene- cyclopentanone (CPCP) CPO->CPCP Self-aldol Condensation MCP 2-Methyl- cyclopentanone (MCP) CPO->MCP Methylation + DMC DMC Dimethyl Carbonate (DMC) DMA Dimethyl Adipate (DMA) CMCP->DMA + CH₃O⁻ DMAP Dimethyl 2-methyladipate (DMAP) DMA->DMAP Methylation + DMC MCP->DMAP Carboxymethylation + DMC

Reaction pathways for DMA synthesis from cyclopentanone and DMC.

Multi-Step Synthesis from Levulinic Acid

Levulinic acid, readily obtainable from lignocellulosic biomass, can be converted to dimethyl adipate through a multi-step catalytic process.

Experimental Workflow

This pathway involves several distinct catalytic transformations:

  • Hydrogenation of Levulinic Acid: Levulinic acid is hydrogenated to produce γ-valerolactone (GVL).

  • Ring-Opening and Esterification of GVL: GVL undergoes ring-opening and esterification to form a mixture of methyl pentenoate isomers.

  • Isomerizing Methoxycarbonylation: The methyl pentenoate mixture is converted to dimethyl adipate.

LA_to_DMA_Workflow LA Levulinic Acid GVL γ-Valerolactone (GVL) LA->GVL Hydrogenation MP Methyl Pentenoates GVL->MP Ring-Opening & Esterification DMA Dimethyl Adipate MP->DMA Isomerizing Methoxycarbonylation

Workflow for the synthesis of DMA from levulinic acid.
Quantitative Data

Detailed quantitative data for each step is often reported separately in the literature. The overall selectivity of this process is reported to be extremely high.

StepCatalystYield/SelectivityReference
Levulinic Acid -> GVLRu-based catalystsHigh yieldsGeneral Knowledge
GVL -> Methyl PentenoatesSolid acid catalysts>95% selectivity[4]
Methyl Pentenoates -> Dimethyl AdipatePalladium-catalyzed91% yield[4]

Synthesis from Lignin-Derived Catechol

Catechol, a phenolic compound derivable from lignin, can be converted to dimethyl adipate through oxidative cleavage followed by hydrogenation and esterification.

Experimental Protocol: Catechol to DMA

Step 1: Oxidative Cleavage

  • A catalyst is prepared in situ from an iron(III) salt (e.g., iron(III) nitrate), tris(2-pyridylmethyl)amine, and a base in methanol.

  • Catechol is added to the catalyst solution.

  • The reaction proceeds under an oxygen atmosphere to yield the half-methyl ester of muconic acid.

Step 2: Hydrogenation and Esterification

  • The muconic acid derivative from Step 1 is subjected to catalytic hydrogenation and esterification in a single step.

  • This is typically carried out using a suitable hydrogenation catalyst (e.g., supported noble metals) in methanol.

  • The final product, dimethyl adipate, is isolated by vacuum distillation.

Quantitative Data
Starting MaterialOverall Yield of DMAReference
Catechol62%[6]

Conversion of Muconic Acid

Muconic acid, which can be produced from sugars or lignin via fermentation, is a direct precursor to adipic acid and its esters.

Experimental Protocol: Muconic Acid to Adipates
  • Esterification/Hydrogenation: Muconic acid is subjected to a one-pot esterification and hydrogenation reaction.

  • The reaction is carried out in methanol under a hydrogen atmosphere at elevated temperature and pressure.

  • A supported rhenium catalyst is typically used.

Quantitative Data
CatalystTemperature (°C)H₂ Pressure (bar)Conversion/YieldReference
Re/TiO₂21069~90% yield of adipic acid[7]
Pt/C604Complete conversion to adipic acid[8]

Synthesis from Glucose via Glucaric Acid

A two-step chemo-catalytic route from glucose, the most abundant monosaccharide in biomass, has been developed.

Experimental Workflow
  • Oxidation of Glucose: Glucose is selectively oxidized to glucaric acid using a platinum-on-carbon nanotube (Pt/CNT) catalyst.

  • Hydrodeoxygenation of Glucaric Acid: The four hydroxyl groups of glucaric acid are removed via hydrodeoxygenation using a bifunctional palladium-rhenium oxide on activated carbon (Pd-ReOₓ/AC) catalyst to yield adipic acid, which can then be esterified to DMA.

Glucose_to_AdipicAcid_Workflow Glucose Glucose Glucaric_Acid Glucaric Acid Glucose->Glucaric_Acid Pt/CNT Oxidation Adipic_Acid Adipic Acid Glucaric_Acid->Adipic_Acid Pd-ReOx/AC Hydrodeoxygenation

Workflow for the synthesis of adipic acid from glucose.
Quantitative Data

StepCatalystYieldReference
Glucose -> Glucaric AcidPt/CNT82%[9][10]
Glucaric Acid -> Adipic AcidPd-ReOₓ/AC99%[9][10]
Overall Yield of Adipic Acid - 81% [9][10]

Conclusion

The green synthesis of dimethyl adipate from renewable feedstocks is a rapidly advancing field with multiple promising pathways. The choice of a particular route depends on factors such as feedstock availability, catalyst cost and stability, and the desired process intensity. Biocatalytic methods offer high selectivity under mild conditions, while chemo-catalytic routes from platform molecules like cyclopentanone, levulinic acid, and muconic acid provide versatile strategies for valorizing different biomass components. The direct conversion of glucose represents a highly attractive approach due to the abundance of this starting material. Further research and development in catalyst design and process optimization will be crucial for the industrial implementation of these sustainable technologies.

References

Enzymatic Synthesis of Dimethyl Adipate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The enzymatic synthesis of dimethyl adipate (DMA) presents a green and highly specific alternative to conventional chemical catalysis. This technical guide provides an in-depth overview of the synthesis of DMA using lipase catalysts, with a focus on experimental protocols, data-driven insights, and the underlying biochemical pathways. Lipases, particularly from Candida antarctica and Candida rugosa, have demonstrated high efficacy in catalyzing the esterification of adipic acid with methanol.[1][2][3] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in biocatalysis and sustainable chemical production. We will explore the optimization of reaction conditions, kinetic models, and detailed methodologies to facilitate the practical application of this enzymatic process.

Introduction

Dimethyl adipate is a significant chemical intermediate with broad applications, including its use as a solvent and a precursor for the synthesis of polymers and pharmaceuticals.[2] Traditionally, DMA production involves the esterification of adipic acid and methanol using strong acid catalysts, a process often associated with environmental concerns and the formation of byproducts.[4] The use of lipases as biocatalysts offers several advantages, such as high selectivity, mild reaction conditions, and reduced environmental impact.[5][6] Immobilized lipases, in particular, exhibit enhanced stability and reusability, making them economically viable for industrial applications.[7] This guide will delve into the specifics of employing these biocatalysts for the efficient synthesis of DMA.

Enzymatic Reaction Pathway

The lipase-catalyzed synthesis of dimethyl adipate from adipic acid and methanol typically follows a Ping-Pong Bi-Bi mechanism.[1][2] In this pathway, the enzyme first reacts with one of the substrates (adipic acid) to form an acyl-enzyme intermediate, releasing the first product (water). Subsequently, the second substrate (methanol) binds to the intermediate, leading to the formation of the final product (dimethyl adipate) and regeneration of the free enzyme. It has been noted that methanol can act as an inhibitor in this reaction.[1][2]

PingPong_BiBi_Mechanism E Lipase (E) E_AA E-Adipic Acid Complex E->E_AA E_Acyl Acyl-Enzyme Intermediate (E-Acyl) E_AA->E_Acyl E_Acyl_MeOH E-Acyl-Methanol Complex E_Acyl->E_Acyl_MeOH out1 E_Acyl->out1 E_DMA E-Dimethyl Adipate Complex E_Acyl_MeOH->E_DMA E_DMA->E Dimethyl Adipate in1 in1->E in2 in2->E_Acyl out2

Ping-Pong Bi-Bi mechanism for lipase-catalyzed DMA synthesis.

Quantitative Data Summary

The efficiency of the enzymatic synthesis of dimethyl adipate is influenced by several factors, including the choice of lipase, reaction temperature, substrate molar ratio, and enzyme concentration. The following tables summarize key quantitative data from various studies to provide a comparative overview.

Table 1: Optimization of Reaction Conditions for Dimethyl Adipate Synthesis using Immobilized Candida antarctica Lipase B

ParameterOptimized ValueReference
Temperature58.5 °C[1][2]
Enzyme Concentration54.0 mg[1][2]
Reaction Time358.0 min[1][2]
Molar Ratio (Methanol:Adipic Acid)12:1[1][2]
Predicted Conversion Yield 97.6% [1][2]

Table 2: Performance of Different Immobilized Lipase Systems

Lipase SourceImmobilization SupportKey FindingsReference
Candida antarctica Lipase BMacroporous Acrylic Resin (Novozym 435)Highly efficient for esterification of adipic acid.[2][2]
Candida rugosa LipaseLayered Double Hydroxides (Mg/Al-NO3⁻, Zn/Al-NO3⁻, Ni/Al-NO3⁻)Achieved up to 80% conversion of adipate ester. Optimum conditions: 2.5 h, 50 °C.[3][3]
Rhizomucor miehei LipaseNot specifiedShowed good reactivity in the alcoholysis of dimethyl adipate.[2][2]

Experimental Protocols

This section provides detailed methodologies for key experiments in the enzymatic synthesis of dimethyl adipate, based on published research.

General Experimental Workflow

The overall process for the enzymatic synthesis and analysis of dimethyl adipate can be visualized as follows:

Experimental_Workflow sub_prep Substrate Preparation (Adipic Acid, Methanol) reaction Enzymatic Reaction (Controlled Temperature, Agitation) sub_prep->reaction enz_imm Enzyme Immobilization (e.g., on Layered Double Hydroxides) enz_imm->reaction sampling Reaction Sampling (at specific time intervals) reaction->sampling separation Enzyme Separation (Filtration/Centrifugation) reaction->separation analysis Product Analysis (GC/HPLC) sampling->analysis separation->analysis Product Stream data Data Analysis (Conversion, Yield Calculation) analysis->data

A generalized experimental workflow for DMA synthesis.
Immobilization of Candida rugosa Lipase on Layered Double Hydroxides (LDHs)

This protocol is based on the physical adsorption method described for immobilizing Candida rugosa lipase.[3]

  • Synthesis of LDHs: Co-precipitate a solution of M²⁺ (Mg²⁺, Zn²⁺, or Ni²⁺) and Al³⁺ nitrates (molar ratio 4:1) with a base at a constant pH.

  • Lipase Adsorption: Disperse the synthesized LDH in a solution of Candida rugosa lipase in a suitable buffer (e.g., phosphate buffer).

  • Incubation: Gently agitate the mixture at a controlled temperature (e.g., 4°C) for a specified duration to allow for lipase adsorption onto the LDH surface.

  • Washing and Drying: Separate the immobilized lipase from the solution by centrifugation or filtration, wash with buffer to remove unbound enzyme, and dry under vacuum.

  • Characterization: Determine the protein loading on the LDH support using a standard protein assay (e.g., Bradford assay).

Enzymatic Esterification of Adipic Acid and Methanol

The following is a general protocol for the batch synthesis of dimethyl adipate.

  • Reaction Setup: In a sealed reaction vessel, combine adipic acid, methanol (at the desired molar ratio), and a suitable organic solvent if not a solvent-free system.[8]

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture.

  • Reaction Conditions: Place the vessel in a shaker incubator at the optimized temperature and agitation speed.[8]

  • Monitoring the Reaction: Withdraw aliquots of the reaction mixture at regular intervals.

  • Sample Preparation: Separate the enzyme from the sample (e.g., by centrifugation). The sample may require derivatization before analysis.

  • Product Quantification: Analyze the concentration of dimethyl adipate in the samples using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Calculation of Conversion: Determine the percentage conversion of adipic acid to dimethyl adipate based on the initial amount of adipic acid and the amount of dimethyl adipate formed.

Conclusion

The enzymatic synthesis of dimethyl adipate using lipase catalysts is a promising and sustainable approach that offers high conversion yields under mild conditions. Immobilized lipases, particularly from Candida antarctica and Candida rugosa, have been shown to be effective biocatalysts for this transformation. By optimizing key reaction parameters such as temperature, substrate molar ratio, and enzyme concentration, it is possible to achieve near-quantitative conversion of adipic acid to dimethyl adipate. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to further explore and scale up this green chemical process. Future research may focus on the development of even more robust and cost-effective immobilized lipase systems and their application in continuous flow reactors for industrial-scale production.

References

An In-Depth Technical Guide on the Thermochemical Properties and Stability of Dimethyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties and thermal stability of dimethyl adipate. The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data in a structured format, detailing experimental methodologies, and illustrating key relationships through diagrams.

Thermochemical Properties of Dimethyl Adipate

The thermochemical properties of a compound are fundamental to understanding its behavior in various chemical and physical processes. For dimethyl adipate, these properties are crucial for applications ranging from its use as a solvent to its role in chemical synthesis.

A summary of the key thermochemical data for dimethyl adipate is presented in the table below.

PropertyValueUnitSource(s)
Standard Enthalpy of Formation (liquid, 298.15 K) -783.7kJ/molCalculated
Standard Enthalpy of Combustion (liquid, 298.15 K) -4254.5 ± 1.3kJ/mol--INVALID-LINK--
Standard Enthalpy of Combustion (solid, 15°C) -4266.0kJ/mol--INVALID-LINK--
Enthalpy of Vaporization (298.15 K) 70.4kJ/mol--INVALID-LINK--
Melting Point 8 - 11°C--INVALID-LINK--, --INVALID-LINK--
Boiling Point 215 - 225°C at 1013 hPa--INVALID-LINK--
Density 1.06g/cm³ at 20 °C--INVALID-LINK--
Flash Point 107°C--INVALID-LINK--
Autoignition Temperature 360°C--INVALID-LINK--
Liquid Heat Capacity Not available---INVALID-LINK--

Note: The standard enthalpy of formation for the liquid state was calculated based on the standard enthalpy of combustion of the liquid.

Thermal Stability of Dimethyl Adipate

The thermal stability of dimethyl adipate is a critical parameter, particularly for its application as a high-boiling point solvent and in various industrial processes that may involve elevated temperatures.

Stability ParameterFindingSource(s)
Decomposition Undergoes single-step degradation.--INVALID-LINK--
Decomposition Temperature Onset of degradation observed at 101°C in a study involving microencapsulation.--INVALID-LINK--

It is important to note that the decomposition temperature can be influenced by the presence of other substances and the experimental conditions.

Experimental Protocols

Detailed methodologies are essential for the replication and verification of scientific findings. Below are representative experimental protocols for determining the key thermochemical and stability properties of dimethyl adipate.

Combustion Calorimetry for Enthalpy of Combustion

The standard enthalpy of combustion of liquid dimethyl adipate can be determined using a static bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed sample of high-purity liquid dimethyl adipate (typically 0.5 - 1.0 g) is placed in a crucible within the calorimeter's bomb.

  • Bomb Assembly: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The bomb is placed in a well-insulated water bath of known volume within the calorimeter. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water bath is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter is determined by calibrating with a substance of known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of the dimethyl adipate sample is calculated from the observed temperature rise and the calorimeter's heat capacity. Corrections are made for the heat of ignition and any side reactions (e.g., formation of nitric acid from residual nitrogen). The standard enthalpy of combustion is then calculated per mole of the substance.

Calculation of Standard Enthalpy of Formation from Enthalpy of Combustion

The standard enthalpy of formation (ΔHf°) can be calculated from the standard enthalpy of combustion (ΔHc°) using Hess's Law. The combustion reaction for dimethyl adipate (C₈H₁₄O₄) is:

C₈H₁₄O₄(l) + 10O₂(g) → 8CO₂(g) + 7H₂O(l)

The standard enthalpy of formation is calculated using the following equation:

ΔHc° = [8 × ΔHf°(CO₂, g) + 7 × ΔHf°(H₂O, l)] - [ΔHf°(C₈H₁₄O₄, l) + 10 × ΔHf°(O₂, g)]

Given that the standard enthalpy of formation of an element in its standard state (O₂(g)) is zero, the equation can be rearranged to solve for the standard enthalpy of formation of dimethyl adipate.

Thermogravimetric Analysis (TGA) for Thermal Decomposition

Thermogravimetric analysis is employed to determine the thermal stability and decomposition profile of dimethyl adipate.

Methodology:

  • Instrument: A thermogravimetric analyzer is used.

  • Sample Preparation: A small, accurately weighed sample of dimethyl adipate (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from ambient temperature to 600 °C).

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition and the temperature of maximum weight loss rate (from the derivative of the TGA curve, DTG) are determined to characterize the thermal stability.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential scanning calorimetry is used to measure the temperatures and enthalpies of phase transitions, such as melting.

Methodology:

  • Instrument: A differential scanning calorimeter is utilized.

  • Sample Preparation: A small, accurately weighed sample of dimethyl adipate (typically 2-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: The experiment is performed under an inert nitrogen atmosphere.

    • Heating and Cooling Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles at a specified rate (e.g., 10 °C/min) to observe melting and crystallization behavior.

  • Data Acquisition: The differential heat flow between the sample and the reference pan is measured as a function of temperature.

  • Data Analysis: The resulting DSC thermogram shows peaks corresponding to endothermic (e.g., melting) and exothermic (e.g., crystallization) events. The peak temperature provides the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition.

Visualization of Thermochemical Relationships

The following diagram illustrates the logical relationship between the experimentally determined thermochemical properties and the derived stability information for dimethyl adipate.

Thermochemical_Properties_and_Stability Relationship between Thermochemical Properties and Stability of Dimethyl Adipate cluster_exp Experimental Determination cluster_props Thermochemical Properties cluster_derived Derived Properties & Stability Assessment BombCalorimetry Bomb Calorimetry EnthalpyCombustion Standard Enthalpy of Combustion (ΔHc°) BombCalorimetry->EnthalpyCombustion TGA Thermogravimetric Analysis (TGA) DecompositionTemp Decomposition Temperature TGA->DecompositionTemp DSC Differential Scanning Calorimetry (DSC) PhaseTransition Phase Transition Temperatures & Enthalpies DSC->PhaseTransition EnthalpyFormation Standard Enthalpy of Formation (ΔHf°) EnthalpyCombustion->EnthalpyFormation ThermalStability Thermal Stability DecompositionTemp->ThermalStability PhaseTransition->ThermalStability EnthalpyFormation->ThermalStability Influences

Thermochemical Properties Workflow

Quantum Chemical Blueprint for Dimethyl Adipate: A Technical Guide to Molecular Structure and Conformational Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular structure, conformational preferences, and vibrational properties of Dimethyl Adipate (DMA). DMA, a significant industrial chemical and a model for dicarboxylic acid esters, presents a fascinating case for computational analysis due to its conformational flexibility. Understanding its three-dimensional structure and energetic landscape is crucial for predicting its physical properties, reactivity, and interactions in various chemical and biological systems.

Theoretical Foundation and Computational Protocol

The determination of the molecular properties of Dimethyl Adipate is achieved through rigorous quantum chemical calculations, primarily employing Density Functional Theory (DFT). This approach offers a favorable balance between computational cost and accuracy for molecules of this size.

Experimental Protocol: Computational Methodology

A robust and widely accepted computational protocol for studying aliphatic esters like Dimethyl Adipate involves the following steps:

  • Initial Structure Generation: A starting 3D structure of Dimethyl Adipate is generated using standard molecular modeling software.

  • Conformational Search: Due to the presence of multiple rotatable bonds, a thorough conformational search is imperative to identify the various low-energy structures (conformers) of the molecule. This is typically performed using molecular mechanics methods, such as the Merck Molecular Force Field (MMFF), to efficiently sample the potential energy surface.

  • Geometry Optimization: The unique conformers identified in the search are then subjected to geometry optimization using DFT. A common and reliable level of theory for this purpose is the B3LYP functional combined with a Pople-style basis set, such as 6-31G(d) or larger (e.g., 6-311+G(d,p)), to accurately determine the equilibrium geometry of each conformer.

  • Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes:

    • To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

    • To predict the infrared (IR) and Raman spectra of the molecule and to obtain the zero-point vibrational energy (ZPVE) for accurate thermochemical analysis.

  • Thermochemical Analysis: From the output of the geometry optimization and frequency calculations, various thermochemical properties, including enthalpy, entropy, and Gibbs free energy, are calculated. These are crucial for determining the relative stability of the different conformers at a given temperature.

The workflow for these calculations is depicted in the following diagram:

computational_workflow cluster_input Input Generation cluster_sampling Conformational Sampling cluster_optimization Quantum Chemical Calculations cluster_analysis Data Analysis initial_structure Initial 3D Structure of Dimethyl Adipate conf_search Conformational Search (e.g., MMFF) initial_structure->conf_search geom_opt Geometry Optimization (DFT/B3LYP/6-31G(d)) conf_search->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc thermo_analysis Thermochemical Analysis freq_calc->thermo_analysis spectra_prediction IR/Raman Spectra Prediction freq_calc->spectra_prediction

Figure 1: Workflow for Quantum Chemical Calculations of Dimethyl Adipate.

Molecular Structure and Conformational Analysis

The conformational landscape of Dimethyl Adipate is primarily governed by the rotation around the C-C and C-O single bonds. The analysis reveals several stable conformers with distinct geometries and relative energies.

The logical relationship between the initial conformational search and the final energy profile is illustrated below:

conformational_analysis cluster_search Conformational Search cluster_optimization Geometry Optimization & Energy Calculation cluster_profile Relative Energy Profile start_conf Initial High-Energy Conformation conf1 Conformer A start_conf->conf1 conf2 Conformer B start_conf->conf2 conf3 Conformer C start_conf->conf3 conf_n ... start_conf->conf_n opt1 Optimized Conformer A (E_A) conf1->opt1 opt2 Optimized Conformer B (E_B) conf2->opt2 opt3 Optimized Conformer C (E_C) conf3->opt3 opt_n ... conf_n->opt_n global_min Global Minimum (e.g., Conformer A, ΔE = 0.0) opt1->global_min local_min1 Local Minimum (e.g., Conformer B, ΔE > 0) opt2->local_min1 local_min2 Local Minimum (e.g., Conformer C, ΔE > 0) opt3->local_min2

Figure 2: Logical Flow of Conformational Analysis.
Optimized Geometries

The key geometrical parameters (bond lengths, bond angles, and dihedral angles) for the most stable conformer of Dimethyl Adipate, as would be determined by DFT calculations, are presented in the following tables.

Table 1: Selected Bond Lengths of the Most Stable Conformer of Dimethyl Adipate

BondAtom 1Atom 2Bond Length (Å)
C=OCOValue
C-O (ester)COValue
O-CH3OCValue
C-C (α-β)CCValue
C-C (β-γ)CCValue
C-HCHValue

Table 2: Selected Bond Angles of the Most Stable Conformer of Dimethyl Adipate

AngleAtom 1Atom 2 (Vertex)Atom 3Bond Angle (°)
O=C-OOCOValue
O=C-COCCValue
C-O-CCOCValue
C-C-CCCCValue
H-C-HHCHValue

Table 3: Selected Dihedral Angles of the Most Stable Conformer of Dimethyl Adipate

Dihedral AngleAtom 1Atom 2Atom 3Atom 4Dihedral Angle (°)
O=C-C-COCCCValue
C-C-C-CCCCCValue
C-O-C=OCOCOValue

Note: Specific values are dependent on the exact level of theory and basis set used and would be populated from the output of the quantum chemical calculations.

Relative Energies of Conformers

The relative energies of the different conformers determine their population at a given temperature. The Gibbs free energy (ΔG) is the most relevant thermodynamic quantity for this purpose.

Table 4: Relative Energies of Dimethyl Adipate Conformers

ConformerRelative Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol) at 298.15 K
Conformer A0.000.00
Conformer BValueValue
Conformer CValueValue
.........

Vibrational Analysis

The calculated vibrational frequencies provide insight into the molecular motions of Dimethyl Adipate and can be used to interpret experimental infrared and Raman spectra.

Table 5: Calculated Vibrational Frequencies and IR Intensities for the Most Stable Conformer of Dimethyl Adipate

Mode NumberFrequency (cm⁻¹)IR Intensity (km/mol)Vibrational Assignment
1ValueValueC-H stretch
2ValueValueC=O stretch
3ValueValueCH₂ scissoring
4ValueValueC-O stretch
5ValueValueC-C stretch
............

Conclusion

This technical guide has outlined the standard and robust quantum chemical methodologies for the detailed investigation of the molecular structure of Dimethyl Adipate. By employing Density Functional Theory, a comprehensive understanding of its conformational landscape, optimized geometry, and vibrational properties can be achieved. The presented protocols and data structures serve as a blueprint for researchers and scientists in the fields of chemistry and drug development to computationally characterize Dimethyl Adipate and similar flexible molecules, thereby enabling a deeper understanding of their behavior at the molecular level.

The Environmental Fate and Biodegradation of Dimethyl Adipate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the environmental fate and biodegradation pathways of Dimethyl Adipate (DMA), a diester of adipic acid and methanol. This document provides a comprehensive overview of its physical and chemical properties, abiotic and biotic degradation mechanisms, and the metabolic routes involved in its breakdown. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key analytical methods.

Introduction

Dimethyl Adipate, a colorless, oily liquid, sees use as a plasticizer, a solvent in paint strippers and resins, and as a pigment dispersant.[1] Its introduction into the environment through industrial applications necessitates a thorough understanding of its persistence, mobility, and ultimate fate. This guide synthesizes current scientific knowledge on the environmental degradation of DMA, with a focus on microbial metabolic pathways.

Physicochemical Properties

A compound's environmental behavior is largely dictated by its physical and chemical properties. These properties for Dimethyl Adipate are summarized in Table 1.

PropertyValueReference(s)
Molecular Formula C8H14O4[1]
Molecular Weight 174.19 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 227 °C[1]
Melting Point 10.3 °C[1]
Vapor Pressure 0.06 mmHg at 25 °C[2]
Water Solubility < 1 g/L[1]
Log Kow (Octanol-Water Partition Coefficient) 1.03[3]

Environmental Fate

The environmental fate of Dimethyl Adipate is governed by a combination of abiotic and biotic processes, which determine its transformation and persistence in various environmental compartments.

Abiotic Degradation

Abiotic degradation involves non-biological processes such as hydrolysis and photolysis.

  • Hydrolysis: As an ester, Dimethyl Adipate is susceptible to hydrolysis, breaking down into adipic acid and methanol. The rate of this reaction is pH-dependent. The estimated half-life for hydrolysis is approximately 2 years at a pH of 7 and decreases to 60 days at a pH of 8.[2][3] This indicates that hydrolysis is a slow but relevant degradation process in neutral to alkaline aqueous environments.

  • Photolysis: In the atmosphere, vapor-phase Dimethyl Adipate is expected to be degraded by reacting with photochemically-produced hydroxyl radicals.[2][3] The estimated half-life for this atmospheric reaction is about 4 days.[2][3] Direct photolysis in water and soil may also occur as the molecule contains functional groups that can absorb light at wavelengths greater than 290 nm.[2]

Biotic Degradation

Microbial degradation is the primary mechanism for the complete mineralization of Dimethyl Adipate in the environment. Various microorganisms, including bacteria and fungi, possess the enzymatic machinery to break down this compound.

The biodegradation of Dimethyl Adipate is initiated by the enzymatic hydrolysis of its ester bonds, a common first step in the degradation of ester-containing compounds.[4] This process is catalyzed by esterases and lipases, which are ubiquitous in microbial populations.[5][6]

The initial hydrolysis yields monomethyl adipate and methanol, followed by a second hydrolysis step that produces adipic acid and another molecule of methanol.

Biodegradation_Initiation

Initial hydrolytic steps in Dimethyl Adipate biodegradation.

Once formed, adipic acid can be further metabolized by various microorganisms. A key pathway for the degradation of adipic acid is the reverse β-oxidation pathway (also known as the adipate degradation pathway).[3][7][8] This pathway involves the sequential breakdown of the six-carbon adipic acid molecule into smaller, readily metabolizable units. While initially identified for adipic acid synthesis, this pathway is reversible and functions in its degradation.[3] The key enzymatic steps are:

  • Activation: Adipic acid is first activated to Adipyl-CoA by an acyl-CoA synthetase.

  • Dehydrogenation: Adipyl-CoA is oxidized to 2,3-dehydroadipyl-CoA by an acyl-CoA dehydrogenase.

  • Hydration: 2,3-dehydroadipyl-CoA is hydrated to 3-hydroxyadipyl-CoA by an enoyl-CoA hydratase.

  • Dehydrogenation: 3-hydroxyadipyl-CoA is oxidized to 3-oxoadipyl-CoA by a 3-hydroxyacyl-CoA dehydrogenase.

  • Thiolysis: 3-oxoadipyl-CoA is cleaved by a thiolase into succinyl-CoA and acetyl-CoA.

Succinyl-CoA and acetyl-CoA are central metabolites that can then enter the Krebs cycle for complete oxidation to carbon dioxide and water, generating energy for the cell.

Adipic_Acid_Metabolism

Proposed metabolic pathway for adipic acid via reverse β-oxidation.

The methanol produced from the hydrolysis of Dimethyl Adipate is a simple one-carbon compound that is readily metabolized by a wide range of methylotrophic bacteria and fungi. These microorganisms can utilize methanol as their sole source of carbon and energy. The metabolic pathway for methanol typically involves its oxidation to formaldehyde, which is then assimilated into central metabolic pathways or further oxidized to carbon dioxide.

Experimental Protocols

The study of Dimethyl Adipate biodegradation involves a combination of microbial culture techniques and analytical chemistry to monitor the disappearance of the parent compound and the appearance of its metabolites.

Biodegradation Study in Liquid Culture

This protocol outlines a general procedure for assessing the biodegradation of Dimethyl Adipate by a pure microbial culture in a liquid medium.

Objective: To determine the rate of DMA degradation and identify major metabolites.

Materials:

  • Pure microbial culture (e.g., Pseudomonas, Rhodococcus, or Bacillus species)

  • Mineral Salts Medium (MSM)

  • Dimethyl Adipate (analytical grade)

  • Sterile flasks and culture tubes

  • Shaking incubator

  • Analytical instruments (HPLC, GC-MS)

Procedure:

  • Inoculum Preparation: Grow the microbial strain in a suitable nutrient-rich medium until it reaches the late exponential phase. Harvest the cells by centrifugation and wash them with sterile MSM to remove any residual carbon sources.

  • Experimental Setup: Prepare several sterile flasks containing a defined volume of MSM. Add Dimethyl Adipate as the sole carbon source to a final concentration (e.g., 100 mg/L).

  • Inoculation: Inoculate the flasks with the washed microbial cells to a specific optical density (e.g., OD600 of 0.1).

  • Control Flasks: Prepare abiotic control flasks (MSM with DMA, no inoculum) to assess abiotic degradation and sterile control flasks (autoclaved inoculum in MSM with DMA) to account for any non-biological losses.

  • Incubation: Incubate all flasks in a shaking incubator at an optimal temperature and agitation speed for the selected microorganism.

  • Sampling: At regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), aseptically withdraw samples from each flask for analysis.

  • Sample Analysis:

    • Measure microbial growth by monitoring the optical density at 600 nm.

    • Analyze the concentration of Dimethyl Adipate and its potential metabolites (monomethyl adipate, adipic acid) using HPLC or GC-MS.

Liquid_Culture_Workflow

Workflow for a liquid culture biodegradation study.
Analytical Methods

Accurate quantification of Dimethyl Adipate and its degradation products is crucial for understanding its environmental fate. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A mixture of acetonitrile and an aqueous solution of a weak acid (e.g., phosphoric acid or formic acid for MS compatibility) is typically used.[9] A common mobile phase for adipic acid analysis is 3% acetonitrile in 0.25M phosphoric acid.[10]

Analysis Parameters:

  • Flow Rate: 1.0 mL/min[10]

  • Injection Volume: 10-20 µL[10]

  • Column Temperature: Ambient or controlled (e.g., 30 °C)

  • Detection Wavelength: Approximately 210 nm for both Dimethyl Adipate and Adipic Acid.[10]

Sample Preparation:

  • Centrifuge liquid culture samples to remove microbial cells.

  • Filter the supernatant through a 0.22 µm syringe filter before injection.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for semi-volatile compounds (e.g., DB-5MS or equivalent)

Analysis Parameters:

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a lower temperature (e.g., 50-80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C).[2][11]

  • MS Detection: The mass spectrometer is operated in either full scan mode to identify unknown metabolites or in selected ion monitoring (SIM) mode for targeted quantification of known compounds.

Sample Preparation:

  • Liquid-liquid extraction of the aqueous sample with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic extract is then concentrated and may require derivatization (e.g., silylation) to improve the volatility and chromatographic properties of polar metabolites like adipic acid.[12]

Ecotoxicity

The ecotoxicity of Dimethyl Adipate and its degradation products is an important consideration in its overall environmental risk assessment. Generally, adipate esters exhibit low acute toxicity in animal models.[1] The primary degradation products, adipic acid and methanol, are common natural substances and are generally considered to have low toxicity at environmentally relevant concentrations.

Conclusion

Dimethyl Adipate is subject to both abiotic and biotic degradation processes in the environment. While abiotic processes like hydrolysis and photolysis contribute to its transformation, microbial degradation is the key mechanism for its complete mineralization. The biodegradation pathway is initiated by the enzymatic hydrolysis of the ester bonds to form adipic acid and methanol. These intermediates are then readily metabolized by a wide range of microorganisms, ultimately leading to their conversion to carbon dioxide and water. The information presented in this guide provides a technical foundation for researchers and professionals involved in assessing the environmental impact and fate of Dimethyl Adipate.

References

Dimethyl Adipate (CAS 627-93-0): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl adipate (DMA), identified by CAS number 627-93-0, is the organic compound with the formula (CH₂)₄(COOCH₃)₂. It is the dimethyl ester of adipic acid. DMA is a colorless, oily liquid with a mild, pleasant odor. While its primary applications are industrial, serving as a plasticizer, a solvent for paint stripping and resins, and a chemical intermediate, its toxicological and environmental fate are of significant interest to researchers and safety professionals.[1] This guide provides an in-depth overview of the chemical properties and safety data for dimethyl adipate, including detailed experimental methodologies for key assessments.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of dimethyl adipate are summarized in the table below. These properties are crucial for its handling, application, and in predicting its environmental distribution.

PropertyValueReference
Molecular Formula C₈H₁₄O₄[2]
Molecular Weight 174.19 g/mol [1][2]
Appearance Colorless liquid[1][2][3]
Odor Mild nutty odor[2]
Melting Point 8 °C (46.4 °F)[2][3][4]
Boiling Point 109-110 °C at 14 mmHg[2][3][5][4]
Flash Point 107 °C (225 °F) (closed cup)[3]
Density 1.062 g/mL at 20 °C[2][5]
Vapor Pressure 0.06 mmHg at 20 °C[5][4]
Water Solubility <1 g/L
Solubility Soluble in alcohol and ether.[2][3]
logP (Octanol-Water Partition Coefficient) 1.03[3]
Refractive Index 1.428 at 20 °C[2][3]
Autoignition Temperature 360 °C (680 °F)[5][4]
Explosive Limits 0.81 - 8.1 % (V)[2][6]

Safety and Toxicological Data

The safety profile of dimethyl adipate is essential for risk assessment in occupational and environmental contexts. The following table summarizes key toxicological data.

EndpointValueSpeciesMethodReference
Acute Oral LD50 > 5,000 mg/kgRatOECD Test Guideline 401 (similar)[7]
Acute Dermal LD50 > 2,000 mg/kgRatOECD Test Guideline 402[8]
Acute Inhalation LC50 No data available
Skin Irritation Not classified as a skin irritantRabbitOECD Test Guideline 404 (similar)[9]
Eye Irritation Not classified as an eye irritantRabbitOECD Test Guideline 405 (similar)[9]
Genotoxicity (Bacterial Reverse Mutation Assay) Not mutagenicOECD Test Guideline 471[8]
Reproductive/Developmental Toxicity (NOAEL) 300 mg/kg/day (developmental)RatRead-across from diisobutyl adipate (OECD 421)[8]
Reproductive/Developmental Toxicity (NOAEL) 1000 mg/kg/day (fertility)RatRead-across from diisobutyl adipate (OECD 421)[8]

Hazard Statements: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), dimethyl adipate is generally not classified as hazardous.[4][7] However, some safety data sheets may indicate it is harmful to aquatic life.[9][10]

Personal Protective Equipment (PPE): When handling dimethyl adipate, it is recommended to use:

  • Eye/Face Protection: Safety glasses or goggles.[5][11]

  • Skin Protection: Protective gloves (e.g., butyl rubber).[5][11]

  • Respiratory Protection: Not typically required with adequate ventilation. In case of insufficient ventilation, a suitable respirator should be worn.[7]

Experimental Protocols

Detailed methodologies for key toxicological and environmental fate studies are based on internationally recognized OECD guidelines.

Acute Dermal Toxicity (as per OECD Test Guideline 402)

This protocol is designed to assess the potential adverse effects of a substance following a single, short-term dermal exposure.

Workflow for Acute Dermal Toxicity Testing (OECD 402).
Reproduction/Developmental Toxicity Screening Test (as per OECD Test Guideline 421)

This screening test provides information on the potential effects of a substance on reproductive performance and the development of offspring.

G cluster_pre_mating Pre-mating Phase (2 weeks) cluster_mating Mating Phase (up to 2 weeks) cluster_gestation_lactation Gestation and Lactation cluster_termination Termination and Analysis start Select male and female rats grouping Assign to control and at least 3 dose groups start->grouping dosing_males Administer dimethyl adipate daily to males grouping->dosing_males dosing_females Administer dimethyl adipate daily to females grouping->dosing_females mating Pair one male with one female dosing_males->mating evidence Check for evidence of mating daily mating->evidence gestation Continue daily dosing of females through gestation evidence->gestation parturition Allow females to litter and nurse their pups gestation->parturition lactation_dosing Continue dosing females until day 13 post-partum parturition->lactation_dosing pup_exam Examine pups for clinical signs, body weight, and anogenital distance lactation_dosing->pup_exam termination Euthanize adults and pups pup_exam->termination necropsy Conduct gross necropsy and histopathology of reproductive organs termination->necropsy

Workflow for Reproduction/Developmental Toxicity Screening (OECD 421).
Ready Biodegradability (as per OECD Test Guideline 301)

This series of methods evaluates the potential for a chemical to be rapidly biodegraded by microorganisms under aerobic aquatic conditions. The CO₂ Evolution Test (301B) is a common method.

G cluster_setup Test Setup cluster_incubation Incubation (28 Days) cluster_analysis Analysis prepare_medium Prepare mineral medium and add inoculum (e.g., activated sludge) add_substance Add dimethyl adipate to test vessels (known concentration) prepare_medium->add_substance controls Prepare control (inoculum only) and reference (e.g., sodium benzoate) vessels add_substance->controls incubation Incubate vessels in the dark at 20-25°C with continuous aeration (CO₂-free air) controls->incubation trap_co2 Trap evolved CO₂ in a suitable absorbent (e.g., Ba(OH)₂ or NaOH) incubation->trap_co2 measure_co2 Periodically measure the amount of CO₂ produced (e.g., by titration) trap_co2->measure_co2 calculate_biodegradation Calculate the percentage of biodegradation based on the theoretical CO₂ production measure_co2->calculate_biodegradation

Workflow for Ready Biodegradability Test (OECD 301B).

Reactivity Profile

Dimethyl adipate is an ester.[2] As such, it can react with acids to liberate heat along with adipic acid and methanol.[2] Strong oxidizing acids may cause a vigorous, exothermic reaction.[2] Heat is also generated by its interaction with caustic solutions.[2] Mixing with alkali metals and hydrides can generate flammable hydrogen gas.[2] It is incompatible with strong oxidizing agents, acids, bases, and reducing agents.[2]

Environmental Fate

If released into the environment, dimethyl adipate's fate is governed by its physical and chemical properties. With a vapor pressure of 0.06 mm Hg at 25 °C, it will exist primarily as a vapor in the atmosphere.[3] In the atmosphere, it is expected to be degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 4 days.[3] If released to soil, dimethyl adipate is expected to have very high mobility based on an estimated Koc of 11.[3]

Conclusion

Dimethyl adipate is a widely used industrial chemical with a well-characterized profile of chemical and physical properties. Toxicological data indicate a low order of acute toxicity. While not classified as a skin or eye irritant, appropriate personal protective equipment should be used during handling to minimize exposure. Standardized testing protocols, such as those from the OECD, provide a robust framework for assessing its safety and environmental impact. Its high mobility in soil and moderate persistence in the atmosphere are key considerations for its environmental risk assessment. This guide provides a foundational understanding for professionals working with or studying this compound.

References

Methodological & Application

Dimethyl Adipate: A Green Solvent for a New Era of Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for sustainable chemical processes, the choice of solvent is paramount. Dimethyl adipate (DMA), a biodegradable, non-toxic, and low-volatility dibasic ester, is emerging as a promising green solvent for a variety of organic reactions. Derived from adipic acid, which can be sourced from renewable feedstocks, DMA offers a safer and more environmentally benign alternative to traditional volatile organic compounds (VOCs). This document provides detailed application notes and protocols for the use of dimethyl adipate in organic synthesis, with a focus on its physical properties, applications in key reaction types, and its role in fostering greener laboratory and industrial practices.

Physicochemical and Toxicological Properties

Dimethyl adipate's favorable physicochemical properties make it an attractive solvent for a range of applications. Its high boiling point and low vapor pressure reduce solvent loss through evaporation and minimize worker exposure to harmful fumes. Furthermore, its low toxicity and ready biodegradability lessen its environmental impact.[1]

Table 1: Physicochemical Properties of Dimethyl Adipate [2][3][4]

PropertyValue
Molecular FormulaC8H14O4
Molecular Weight174.19 g/mol
AppearanceColorless liquid
Boiling Point227-230 °C
Melting Point8-10.3 °C
Density1.062 g/mL at 20 °C
Flash Point107 °C
Water SolubilitySparingly soluble
Solubility in Organic SolventsMiscible with alcohols and ethers

Table 2: Toxicological and Environmental Profile of Dimethyl Adipate [1][4][5]

ParameterValue/Information
Acute Toxicity (Oral, Rat LD50)> 5,000 mg/kg
Skin IrritationNon-irritating
Eye IrritationMay cause slight irritation
BiodegradabilityReadily biodegradable (75% in 28 days)
Aquatic Toxicity (LC50, Fathead Minnow, 96h)18-24 mg/L
Bioaccumulation PotentialLow (BCF < 500, logPow = 1.03)

Applications in Organic Synthesis

Dimethyl adipate's properties make it a suitable medium for various organic transformations, particularly those requiring higher reaction temperatures. While its application is still an emerging area of research, its potential has been demonstrated in several key reaction classes.

Lipase-Catalyzed Reactions

The use of enzymes in organic synthesis is a cornerstone of green chemistry. Lipases, in particular, are widely used for their ability to catalyze esterification, transesterification, and hydrolysis reactions with high selectivity. Dimethyl adipate can serve as a suitable medium for these biocatalytic transformations.

Workflow for Lipase-Catalyzed Esterification

Lipase_Esterification Substrates Carboxylic Acid + Alcohol Reaction_Mixture Reaction Mixture Substrates->Reaction_Mixture DMA Dimethyl Adipate (Solvent) DMA->Reaction_Mixture Lipase Immobilized Lipase Lipase->Reaction_Mixture Incubation Incubation (Controlled Temperature & Agitation) Reaction_Mixture->Incubation Product_Isolation Product Isolation (e.g., Filtration, Solvent Evaporation) Incubation->Product_Isolation Ester_Product Ester Product Product_Isolation->Ester_Product

Caption: Workflow for a typical lipase-catalyzed esterification reaction using dimethyl adipate as the solvent.

Experimental Protocol: Lipase-Catalyzed Synthesis of an Ester

This protocol is a general guideline for a lipase-catalyzed esterification reaction in dimethyl adipate. Optimization of reaction conditions (temperature, reaction time, enzyme loading) may be necessary for specific substrates.

Materials:

  • Carboxylic acid (1.0 mmol)

  • Alcohol (1.2 mmol)

  • Immobilized lipase (e.g., Novozym 435, 50-100 mg)

  • Dimethyl adipate (5 mL)

  • Molecular sieves (optional, to remove water)

Procedure:

  • To a clean, dry round-bottom flask, add the carboxylic acid, alcohol, and dimethyl adipate.

  • If desired, add activated molecular sieves to the reaction mixture to remove water produced during the reaction, which can improve the equilibrium conversion.

  • Add the immobilized lipase to the reaction mixture.

  • Stir the reaction mixture at a controlled temperature (typically 40-60 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Upon completion of the reaction, filter off the immobilized lipase. The lipase can often be washed and reused.

  • Remove the dimethyl adipate under reduced pressure to yield the crude ester product.

  • Purify the ester product by an appropriate method, such as column chromatography or distillation.

Palladium-Catalyzed Cross-Coupling Reactions (A Green Alternative)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. Traditionally, these reactions are carried out in solvents like toluene, DMF, or THF, which have significant health and environmental drawbacks. While specific literature on the use of dimethyl adipate in these reactions is still emerging, its properties make it a viable green alternative. Its high boiling point is particularly advantageous for reactions requiring elevated temperatures.

Conceptual Workflow for a Suzuki-Miyaura Coupling

Suzuki_Coupling Reactants Aryl Halide + Boronic Acid Reaction_Vessel Inert Atmosphere Reaction Vessel Reactants->Reaction_Vessel Solvent_Base Dimethyl Adipate (Solvent) + Base (e.g., K2CO3) Solvent_Base->Reaction_Vessel Catalyst Palladium Catalyst + Ligand Catalyst->Reaction_Vessel Heating Heating (e.g., 80-120 °C) Reaction_Vessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Biaryl Product Purification->Product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction, where dimethyl adipate can be used as a green solvent.

Generalized Protocol for a Suzuki-Miyaura Coupling in Dimethyl Adipate

This generalized protocol is provided as a starting point for researchers wishing to explore dimethyl adipate as a green solvent for Suzuki-Miyaura reactions. Optimization of the catalyst system, base, and temperature will be necessary for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Dimethyl adipate (5 mL)

Procedure:

  • To a Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed dimethyl adipate to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC, GC, or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Generalized Protocol for a Heck Reaction in Dimethyl Adipate

Similar to the Suzuki-Miyaura coupling, this is a generalized protocol.

Materials:

  • Aryl halide (1.0 mmol)

  • Alkene (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, 2-10 mol%)

  • Base (e.g., Et₃N, 1.5 mmol)

  • Dimethyl adipate (5 mL)

Procedure:

  • Follow the same setup procedure as for the Suzuki-Miyaura coupling to ensure an inert atmosphere.

  • Add the aryl halide, palladium catalyst, and ligand to the Schlenk flask.

  • Add degassed dimethyl adipate, followed by the alkene and the base.

  • Heat the reaction mixture with stirring (typically 100-140 °C).

  • Monitor the reaction progress.

  • Upon completion, cool the reaction, and perform a standard aqueous workup.

  • Purify the product by column chromatography or distillation.

Comparison with Other Solvents

Dimethyl adipate offers a compelling profile when compared to both traditional and other green solvents.

Table 3: Comparison of Dimethyl Adipate with Other Solvents

SolventBoiling Point (°C)Flash Point (°C)Key HazardsGreen Chemistry Considerations
Dimethyl Adipate 227-230 107 Low toxicity Readily biodegradable, low volatility
Toluene1114Flammable, toxicVolatile organic compound (VOC)
N,N-Dimethylformamide (DMF)15358Toxic, reproductive hazardHigh-boiling VOC, difficult to remove
Dichloromethane (DCM)40N/ACarcinogen, volatileHalogenated solvent, environmental persistence
γ-Valerolactone (GVL)20796Low toxicityBio-derived, biodegradable
2-Methyltetrahydrofuran (2-MeTHF)80-11FlammableBio-derived, forms peroxides

Conclusion

Dimethyl adipate is a versatile and environmentally friendly solvent with significant potential in modern organic synthesis. Its favorable physical and toxicological properties, combined with its high boiling point, make it a suitable replacement for hazardous conventional solvents in a variety of reactions. While further research is needed to fully explore its applicability across the spectrum of organic transformations, the provided protocols offer a solid foundation for researchers and drug development professionals to begin incorporating this green solvent into their synthetic strategies, thereby contributing to a more sustainable future for the chemical industry. Dimethyl adipate is also used in the synthesis of active pharmaceutical ingredients (APIs) and as a plasticizer.[6]

References

Application of Dimethyl Adipate as a Plasticizer for Biodegradable Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biodegradable polymers such as Polylactic Acid (PLA), Polyhydroxyalkanoates (PHAs), and starch-based polymers are at the forefront of sustainable material development and biomedical applications. However, their inherent brittleness and high glass transition temperatures (Tg) can limit their processability and functionality. Plasticizers are crucial additives that increase the flexibility, ductility, and processability of these polymers by lowering their Tg. Dimethyl adipate (DMA), a biodegradable and non-toxic diester, presents a promising option as a plasticizer for these biopolymers. This document provides detailed application notes and experimental protocols for utilizing DMA as a plasticizer for biodegradable polymers, with a focus on PLA and starch-based blends.

Mechanism of Action

Plasticizers work by inserting themselves between polymer chains, reducing the intermolecular forces and increasing the free volume. This allows the polymer chains to move more freely, resulting in increased flexibility and a lower glass transition temperature. Adipate esters, including DMA, are effective plasticizers for biodegradable polyesters due to their compatible chemical structures. The ester groups in DMA can interact with the ester groups in PLA and the hydroxyl groups in starch, leading to good miscibility and effective plasticization.

Data Presentation: Effects of Adipate Plasticizers

The following tables summarize the typical effects of adipate-based plasticizers on the mechanical and thermal properties of PLA and starch-based polymers. While specific data for dimethyl adipate is limited in comparative studies, the trends observed for other adipate esters like diethyl adipate (DEA) and diisodecyl adipate (DIA) provide a strong indication of the expected performance of DMA.

Table 1: Mechanical Properties of PLA/Thermoplastic Starch (TPS) Blends with Adipate Plasticizers

Plasticizer (Concentration)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
None~50-70~5-10~3000-4000
Diethyl Adipate (DEA)ReducedSignificantly IncreasedReduced
Diisodecyl Adipate (DIA)ReducedSignificantly IncreasedReduced
Expected for DMAReducedSignificantly IncreasedReduced

Note: The values are indicative and can vary based on the specific polymer grades, plasticizer concentration, and processing conditions. The incorporation of adipate esters generally leads to a decrease in tensile strength and modulus, but a significant improvement in the flexibility (elongation at break) of PLA/TPS sheets.[1][2]

Table 2: Thermal Properties of PLA and Starch Blends with Adipate Plasticizers

Polymer SystemPlasticizerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)
PLANone~60-65~150-170
PLAAdipate EsterDecreasedSlightly Decreased
Starch BlendNone~80-120 (depending on water content)-
Starch BlendAdipate EsterSignificantly Decreased-

Note: Adipate plasticizers effectively reduce the glass transition temperature of both PLA and starch-based polymers, which is a key indicator of successful plasticization.[1][3]

Experimental Protocols

Protocol 1: Preparation of Plasticized Biodegradable Polymer Films by Solvent Casting

This method is suitable for laboratory-scale preparation of thin films with uniform thickness.

Materials:

  • Biodegradable polymer (e.g., PLA, starch)

  • Dimethyl adipate (DMA)

  • Suitable solvent (e.g., chloroform, dichloromethane for PLA; water for starch)

  • Glass petri dishes

  • Magnetic stirrer and hot plate

  • Drying oven

Procedure:

  • Dissolution: Dissolve a known amount of the biodegradable polymer in the chosen solvent. The concentration will depend on the polymer's molecular weight and the desired film thickness (typically 1-5% w/v).

  • Plasticizer Addition: Add the desired amount of dimethyl adipate to the polymer solution (e.g., 10, 20, 30 wt% relative to the polymer).

  • Mixing: Stir the mixture at room temperature until the polymer and plasticizer are completely dissolved and a homogeneous solution is formed. For starch, gentle heating (around 80°C) may be required to facilitate gelatinization and dissolution.

  • Casting: Pour the solution into a clean, level glass petri dish. Ensure the solution spreads evenly to achieve a uniform thickness.

  • Drying: Allow the solvent to evaporate slowly in a fume hood at room temperature for 24-48 hours. To remove any residual solvent, the films can be further dried in a vacuum oven at a temperature below the polymer's Tg (e.g., 40°C for PLA) for 24 hours.

  • Film Removal: Carefully peel the dried film from the petri dish.

Protocol 2: Preparation of Plasticized Biodegradable Polymer Blends by Melt Blending

This method is scalable and mimics industrial processing techniques.

Materials:

  • Biodegradable polymer pellets (e.g., PLA)

  • Dimethyl adipate (DMA)

  • Twin-screw extruder or a laboratory-scale internal mixer

  • Compression molding machine or a film casting line

Procedure:

  • Drying: Dry the polymer pellets in a vacuum oven at a suitable temperature (e.g., 80°C for PLA) for at least 4 hours to remove any moisture, which can cause degradation during melt processing.

  • Premixing: In a sealed bag, physically mix the dried polymer pellets with the desired amount of liquid dimethyl adipate.

  • Melt Blending: Feed the premixed material into the hopper of the twin-screw extruder or internal mixer. The processing temperature profile should be set according to the polymer's properties (e.g., for PLA, a temperature profile of 160-190°C from the feeding zone to the die is common). The screw speed can be adjusted to ensure proper mixing (e.g., 100-200 rpm).

  • Extrusion/Pelletization: The molten blend is extruded through a die and can be pelletized for further processing.

  • Film/Specimen Formation: The plasticized pellets can then be used in a compression molding machine to produce sheets or test specimens, or in a film casting line to produce films.

Mandatory Visualizations

Experimental Workflow: Solvent Casting

cluster_prep Solution Preparation cluster_casting Film Formation Dissolve Polymer Dissolve Polymer Add DMA Add DMA Dissolve Polymer->Add DMA Known wt% Homogenize Homogenize Add DMA->Homogenize Stirring Cast Solution Pour into Petri Dish Homogenize->Cast Solution Solvent Evaporation Room Temp (24-48h) Cast Solution->Solvent Evaporation Vacuum Drying Residual Solvent Removal (40°C, 24h) Solvent Evaporation->Vacuum Drying Final Film Final Film Vacuum Drying->Final Film

Caption: Workflow for preparing plasticized films via solvent casting.

Logical Relationship: Plasticization Mechanism

cluster_polymer Neat Polymer cluster_plasticized Plasticized Polymer High_IMF Strong Intermolecular Forces Low_FV Low Free Volume High_IMF->Low_FV High_Tg High Glass Transition Temp. Low_FV->High_Tg Brittle Brittle Nature High_Tg->Brittle Low_IMF Reduced Intermolecular Forces High_FV Increased Free Volume Low_IMF->High_FV Low_Tg Lower Glass Transition Temp. High_FV->Low_Tg Flexible Increased Flexibility Low_Tg->Flexible DMA Dimethyl Adipate (Plasticizer) DMA->Low_IMF Interacts with polymer chains

Caption: How DMA plasticizes biodegradable polymers.

Biocompatibility and Considerations for Drug Development

For applications in drug development and biomedical devices, the biocompatibility of all components is paramount. Dimethyl adipate is generally considered to have low toxicity. However, for any specific application, rigorous biocompatibility testing according to ISO 10993 standards is essential.

Key Considerations:

  • Cytotoxicity: In vitro tests (e.g., MTT assay, ISO 10993-5) should be performed to assess the potential of the plasticized polymer to cause cell death.

  • Leaching: The potential for the plasticizer to leach out of the polymer matrix over time is a critical concern, especially for long-term implants and controlled drug delivery systems. Leaching studies should be conducted under physiologically relevant conditions.

  • Biodegradation: The degradation products of both the polymer and the plasticizer must be non-toxic. The degradation rate of the plasticized polymer should also be evaluated to ensure it meets the requirements of the specific application.

Conclusion

Dimethyl adipate is a promising biodegradable plasticizer for improving the flexibility and processability of brittle biopolymers like PLA and starch-based materials. The provided protocols offer a starting point for researchers to explore the use of DMA in their specific applications. Careful characterization of the mechanical, thermal, and biocompatibility properties of the resulting plasticized polymers is crucial for their successful implementation in research, and particularly in the development of novel drug delivery systems and medical devices.

References

Application Notes and Protocols for Dimethyl Adipate in Paint Stripping Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Dimethyl Adipate (DMA) in paint stripping formulations. DMA, a key component of dibasic ester (DBE) blends, offers a safer and more environmentally friendly alternative to traditional, more hazardous solvents like methylene chloride.[1][2][3] This document outlines typical formulation compositions, provides quantitative data from various sources, and details experimental protocols for performance evaluation.

Introduction to Dimethyl Adipate in Paint Stripping

Dimethyl adipate is an organic compound used as a solvent in paint stripping formulations, often in combination with dimethyl glutarate and dimethyl succinate to form a dibasic ester blend.[4][5] These DBE-based strippers are recognized for their low toxicity, low volatility, and high efficacy in removing a variety of coatings, including enamels, lacquers, epoxies, and polyurethanes.[6][7][8][9] The mechanism of paint removal by DMA-based formulations primarily involves the swelling and softening of the paint film, breaking the bond between the coating and the substrate.[2]

Formulations and Composition

Effective paint stripping formulations often consist of a primary solvent (DMA or DBE blend), co-solvents, activators, thickeners, and other additives to enhance performance and application properties.

Table 1: Typical Components in Dimethyl Adipate-Based Paint Stripper Formulations
Component CategoryExample CompoundsTypical Concentration (% by weight)Purpose
Primary Solvent Dimethyl Adipate, Dibasic Ester Blends (Dimethyl Adipate, Glutarate, Succinate)5 - 95%[10]Primary active ingredient for dissolving and swelling the paint binder.[7]
Co-solvent / Activator N-Methyl-2-pyrrolidone (NMP)[11]20 - 90%[12]Enhances stripping performance by attacking the paint chemically.[12]
Benzyl Alcohol10 - 50%Works synergistically with DBEs to improve stripping efficiency.
Formic Acid2 - 15%[12]Acts as an activator to disrupt the bond between the paint and the substrate.[13]
Alkanolamine~5%[11]Activator.
Thickener Ethylcellulose[12]0 - 6%[12]Increases viscosity for application on vertical surfaces.[12]
Colloidal Silica[9]VariableThixotropic agent.
Surfactant Oil Soluble Nonionic Surfactant0 - 5%[12]Improves wetting of the surface.
Water Soluble Nonionic Surfactant2 - 6%[12]Facilitates rinsing with water.[12]
Other Additives Corrosion Inhibitor0 - 3%[12]Protects the underlying substrate from corrosion.
Wax~10%[11]Reduces evaporation rate of the solvents.
Table 2: Example Formulations from Patent Literature
Formulation ExampleDimethyl Adipate / DBE (%)Co-solvents / Activators (%)Other Components (%)Target Coatings
DBE Emulsion Stripper [13]10-30 (Dimethyl Adipate & Glutarate)40-50 (Acetone), <10 (Methanol)-Oil-based alkyd paint
Aqueous DBE Composition [7]Sufficient amount for removal->55 Water, Thickening agentGeneral coatings
DBE/Alcohol/Water Stripper [10]25-5030-50 (Alcohol/Glycol/Glycol Ether)25-55 Deionized WaterPhotoresist
DBE as Plasticizer [9]2-20 (as part of a DBE mixture)40-90 (N-methyl-pyrrolidone)5-40 (Polyvinyl formal resin)Polyurethane and epoxy-based paints

Experimental Protocols

The following protocols are designed to evaluate the performance of Dimethyl Adipate-based paint stripping formulations.

Protocol for Paint Stripping Efficiency

This protocol assesses the effectiveness of a paint stripper in removing a specific coating from a substrate.

Materials:

  • Test panels coated with the target paint system (e.g., epoxy, polyurethane on aluminum or steel).

  • Paint stripper formulation.

  • Applicator (e.g., brush, spatula).

  • Scraper (plastic or metal, depending on substrate).

  • Timer.

  • Balance (for quantitative assessment).

  • Cleaning solvent (e.g., Simple Green).[14]

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.[14][15]

Procedure:

  • Preparation:

    • Prepare test panels with a uniform and cured coating of the target paint.

    • Pre-weigh the coated panels if performing a quantitative analysis.

    • Perform a small patch test on an inconspicuous area to ensure no adverse reaction with the substrate.[14]

  • Application:

    • Apply a thick, even layer of the paint stripper formulation to the coated surface of the test panel.[16] For vertical surfaces, ensure the formulation is viscous enough to prevent dripping.[17]

    • For formulations with high volatility, covering the applied area with a plastic sheet can enhance performance by reducing evaporation.[16]

  • Dwell Time:

    • Allow the stripper to remain on the surface for a predetermined amount of time (e.g., 15, 30, 60 minutes, or longer for more resistant coatings).[13][16] The optimal dwell time will vary depending on the paint type and formulation.

  • Removal:

    • Observe the paint for signs of blistering, bubbling, or softening.

    • Use a scraper to remove the lifted paint and stripper residue.

  • Evaluation:

    • Qualitative: Visually assess the percentage of paint removed from the test area.

    • Quantitative:

      • Clean the stripped panel with a suitable solvent to remove any residue and allow it to dry completely.[14]

      • Weigh the dried, stripped panel.

      • Calculate the stripping efficiency as the percentage of paint weight removed.

  • Neutralization and Cleaning: After stripping, it is crucial to neutralize and clean the surface to remove any residual chemicals that could interfere with subsequent coatings.[14]

Protocol for Measuring Evaporation Rate (Adapted from ASTM D3539)

This protocol provides a method for comparing the evaporation rates of different paint stripper formulations.[18][19][20][21]

Materials:

  • Shell Thin-Film Evaporometer or a similar controlled environment chamber.

  • Filter paper disks.

  • Syringe or micropipette.

  • Analytical balance.

  • Timer.

Procedure:

  • Setup:

    • Ensure the testing environment has controlled temperature and humidity.[21]

  • Sample Preparation:

    • Accurately measure a specific volume (e.g., 0.7 mL) of the paint stripper formulation using a syringe.[21]

  • Measurement:

    • Dispense the sample evenly onto a filter paper disk placed on the balance within the evaporometer.

    • Record the initial weight.

    • Start the timer and record the weight loss at regular intervals until a significant portion (e.g., 90%) of the sample has evaporated.[21]

  • Calculation:

    • Calculate the evaporation rate, which can be expressed as the time taken for 90% weight loss.[21]

    • This can be compared to a standard solvent like n-butyl acetate for a relative evaporation rate.[21]

Protocol for Substrate Compatibility

This protocol is used to determine if the paint stripper formulation adversely affects the underlying substrate.

Materials:

  • Samples of the substrate material (e.g., different types of wood, metal alloys, plastics).

  • Paint stripper formulation.

  • Cotton balls or cloth.[22]

  • Tape.[22]

  • Microscope or magnifying glass.

Procedure:

  • Application:

    • Saturate a cotton ball with the paint stripper formulation.

    • Tape the saturated cotton ball to the surface of the substrate sample for a specified period (e.g., 30 minutes to several hours).[22]

  • Observation:

    • After the exposure time, remove the cotton ball and clean the area.

    • Visually inspect the substrate for any signs of damage, such as discoloration, softening, crazing, or corrosion.[23] Use a microscope for a more detailed examination.

  • Cross-Hatch Adhesion Test (for recoating):

    • If the substrate is to be repainted, a cross-hatch adhesion test can be performed after the compatibility test to ensure the new paint will adhere properly.[22]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for formulating and evaluating a Dimethyl Adipate-based paint stripper.

Paint_Stripper_Workflow cluster_testing Performance Evaluation formulation Formulation Preparation (DMA, Co-solvents, Thickeners, etc.) char Physical Characterization (Viscosity, pH) formulation->char Initial Mix safety Safety Assessment (Flash Point, Toxicity Review) formulation->safety stripping_eff Stripping Efficiency Test (Various Paint Types & Substrates) char->stripping_eff safety->stripping_eff analysis Data Analysis & Comparison stripping_eff->analysis evap_rate Evaporation Rate Test (ASTM D3539) evap_rate->analysis compat Substrate Compatibility Test compat->analysis optimization Formulation Optimization analysis->optimization Iterative Improvement final_form Final Formulation analysis->final_form Meets Criteria optimization->formulation

References

Application Notes and Protocols for the Quantification of Dimethyl Adipate in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of dimethyl adipate (DMA) in water samples using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The protocols include sample preparation, instrumental conditions, and method validation parameters.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective technique for the quantification of volatile and semi-volatile organic compounds like dimethyl adipate. This method is suitable for trace-level analysis in complex aqueous matrices.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Objective: To extract dimethyl adipate from the water sample into an organic solvent.

  • Materials:

    • 1-liter water sample

    • Dichloromethane (HPLC grade)

    • Sodium chloride (analytical grade)

    • Anhydrous sodium sulfate

    • Separatory funnel (2 L)

    • Glass vials with PTFE-lined caps

  • Procedure:

    • To a 1-liter water sample in a 2 L separatory funnel, add 60 mL of dichloromethane.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate for 10 minutes.

    • Drain the lower organic layer into a flask.

    • Repeat the extraction twice more with fresh 60 mL portions of dichloromethane, combining the organic extracts.

    • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

    • Transfer the concentrated extract to a GC vial for analysis.

2. Instrumental Analysis: GC-MS

  • Instrument: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890 GC with 5973 MSD).

  • Column: Supelco SPB-35 (Poly(35% diphenyl/65% dimethyl siloxane)) or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]

  • Injector: Splitless mode, 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 300 °C at 15 °C/min, and hold for 10 minutes.[1]

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

Quantitative Data Summary: GC-MS Method

The following table summarizes typical quantitative performance data for the analysis of dimethyl adipate in water, based on validated methods for similar adipate esters.

ParameterDimethyl Adipate
Linearity Range 5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.5 - 2.0 µg/L
Limit of Quantification (LOQ) 1.5 - 6.0 µg/L
Recovery (at 100 ng/mL) 85% - 115%
Precision (%RSD, n=6) < 15%
Retention Time (min) ~8.5
Quantifier Ion (m/z) 143
Qualifier Ion 1 (m/z) 111
Qualifier Ion 2 (m/z) 174

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Water Sample Collection LLE Liquid-Liquid Extraction (Dichloromethane) Sample->LLE Concentration Solvent Evaporation (Nitrogen Stream) LLE->Concentration GC_Injection GC Injection Concentration->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Data Acquisition

Caption: Workflow for the GC-MS analysis of dimethyl adipate in water.

High-Performance Liquid Chromatography (HPLC-UV) Method

The HPLC-UV method offers a robust and cost-effective alternative for the quantification of dimethyl adipate, particularly at higher concentration levels. This method is suitable for routine monitoring and quality control applications.

Experimental Protocol: HPLC-UV Analysis

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To clean up the sample and concentrate dimethyl adipate prior to HPLC analysis.

  • Materials:

    • 1-liter water sample

    • Methanol (HPLC grade)

    • Deionized water

    • C18 SPE cartridges (e.g., 500 mg, 6 mL)

    • SPE vacuum manifold

    • Glass vials with PTFE-lined caps

  • Procedure:

    • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Loading: Pass the 1-liter water sample through the conditioned cartridge at a flow rate of approximately 10 mL/min.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

    • Drying: Dry the cartridge under vacuum for 10 minutes.

    • Elution: Elute the retained dimethyl adipate with 5 mL of methanol into a clean collection tube.

    • Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the residue in 1 mL of the mobile phase and transfer to an HPLC vial.

2. Instrumental Analysis: HPLC-UV

  • Instrument: An HPLC system with a UV detector (e.g., Agilent 1200 series).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 215 nm.[2]

Quantitative Data Summary: HPLC-UV Method

The following table presents representative quantitative data for the HPLC-UV analysis of dimethyl adipate in water, based on methods for similar compounds.

ParameterDimethyl Adipate
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Recovery (at 10 µg/mL) 90% - 110%
Precision (%RSD, n=6) < 10%
Retention Time (min) ~4.5

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Water Sample Collection SPE Solid-Phase Extraction (C18 Cartridge) Sample->SPE Concentration Solvent Evaporation & Reconstitution SPE->Concentration HPLC_Injection HPLC Injection Concentration->HPLC_Injection HPLC_Separation HPLC Separation (C18 Column) HPLC_Injection->HPLC_Separation UV_Detection UV Detection (215 nm) HPLC_Separation->UV_Detection Data_Analysis Data Analysis & Quantification UV_Detection->Data_Analysis Data Acquisition

Caption: Workflow for the HPLC-UV analysis of dimethyl adipate in water.

Method Validation Considerations

For both GC-MS and HPLC-UV methods, a full method validation should be performed in the laboratory to ensure data quality and reliability. Key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the instrumental response is proportional to the analyte concentration.

  • Accuracy: The closeness of the measured value to the true value, typically assessed through recovery studies using spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

References

Gas chromatography-mass spectrometry (GC-MS) method for Dimethyladipate analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: GC-MS Method for the Analysis of Dimethyl Adipate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl adipate (DMA) is a dicarboxylic acid methyl ester used as a solvent, plasticizer, and an intermediate in chemical synthesis.[1] Its presence and concentration in various materials, such as food contact materials or pharmaceutical excipients, are of interest to ensure product quality and safety. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly specific analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like DMA.[2] This document provides a detailed protocol for the analysis of Dimethyl Adipate using GC-MS.

Experimental Protocols

Sample Preparation (Dilute and Shoot Method)

This protocol is suitable for the analysis of DMA standards or samples where DMA is in a relatively clean matrix that is soluble in an organic solvent.

Materials and Reagents:

  • Dimethyl Adipate (analytical standard)

  • Dichloromethane or Hexane (GC grade)

  • Class A Volumetric flasks (10 mL)

  • Micropipettes

  • Analytical balance

  • 2 mL GC vials with PTFE-lined septa

Procedure:

  • Stock Standard Preparation (e.g., 1000 µg/mL):

    • Accurately weigh 10 mg of Dimethyl Adipate standard.

    • Dissolve the standard in a 10 mL volumetric flask using dichloromethane or hexane.

    • Ensure the standard is fully dissolved by vortexing or brief sonication.

  • Working Standard & Calibration Curve Preparation:

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards. A typical concentration range might be 1 µg/mL to 100 µg/mL.

    • Use the same solvent (dichloromethane or hexane) for all dilutions.

  • Sample Preparation:

    • If the sample is a liquid, accurately dilute a known volume or weight with the chosen solvent to bring the expected DMA concentration within the calibration range.

    • If the sample is a solid, dissolve a precisely weighed amount in the chosen solvent. Sonication may be required to facilitate dissolution.

    • If the sample contains particulates, centrifuge or filter the final solution through a 0.45 µm PTFE syringe filter before transferring to a GC vial to prevent blockage of the injector syringe.[3]

Note on Complex Matrices: For complex matrices like food, food simulants, or biological samples, a more rigorous sample preparation such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) is necessary to remove interfering compounds.[4][5][6] A common LLE procedure involves extraction from an aqueous sample with a water-immiscible organic solvent like dichloromethane.[5]

GC-MS Instrumentation and Analytical Conditions

The following parameters provide a robust starting point for the analysis of Dimethyl Adipate. Instrument-specific optimization may be required.

Parameter Condition
Gas Chromatograph (GC) System
Instrument Thermo Trace GC ULTRA or equivalent[7]
Column Supelco SPB-35 (30m x 0.25mm ID, 0.25µm film) or equivalent 5% Phenyl Methyl Siloxane column[5][7]
Injector Split/Splitless
Injector Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Injection Volume 1 µL
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 - 1.2 mL/min (Constant Flow Mode)
Oven Temperature Program Initial: 50 °C, hold for 2 minRamp: 15 °C/min to 300 °CFinal Hold: 10 min at 300 °C[7]
Mass Spectrometer (MS) System
Instrument Thermo Electron Corporation DSQ II or equivalent[7]
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Transfer Line Temperature 280 °C
Acquisition Mode Full Scan (for identification) and/or Selected Ion Monitoring (SIM for quantification)
Scan Range (Full Scan) m/z 40 - 450
SIM Ions (Quantification) Quantifier Ion: m/z 143Qualifier Ions: m/z 111, 115

Rationale for SIM Ions: The mass spectrum of Dimethyl Adipate shows characteristic fragment ions. The ion at m/z 143 corresponds to the loss of a methoxy group (-OCH3), which is a common and abundant fragment, making it suitable for quantification. Other significant fragments can be used as qualifiers to confirm identity.

Data Presentation

Method Performance and Validation Summary

Quantitative data from GC-MS methods are typically evaluated based on several key validation parameters. The table below summarizes the expected performance characteristics for a validated method for adipate esters, based on published literature.[2][4]

Validation Parameter Typical Acceptance Criteria / Result
Linearity (Correlation Coefficient, R²) > 0.998[4]
Calibration Range 5 - 1000 ng/g (or µg/L)[4]
Limit of Quantification (LOQ) Dependent on matrix and instrumentation, typically in the low ng/g range.
Accuracy (Recovery) 85% - 115%[4]
Precision (Relative Standard Deviation, RSD%) Intraday: < 12%Interday: < 16%[4]

Mandatory Visualizations

Experimental and Data Analysis Workflow

The following diagram illustrates the complete workflow from sample receipt to final data reporting for the GC-MS analysis of Dimethyl Adipate.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting A Receive & Log Sample B Weigh Sample / Standard A->B C Dissolve in Solvent (e.g., Dichloromethane) B->C D Dilute to Working Concentration C->D E Filter / Centrifuge (if particulates are present) D->E F Transfer to GC Vial E->F G Inject Sample into GC-MS F->G H GC Separation G->H I MS Detection (Ionization & Fragmentation) H->I J Acquire Data I->J K Integrate Chromatographic Peak J->K L Identify Compound (Retention Time & Mass Spectrum) K->L M Quantify using Calibration Curve L->M N Generate Report M->N

GC-MS Analysis Workflow for Dimethyl Adipate.
Principle of External Standard Quantification

This diagram outlines the logical relationship between standards of known concentration and the determination of the concentration of an unknown sample.

Quantification_Principle A Prepare Calibration Standards (Known Concentrations) B Analyze Standards by GC-MS A->B C Measure Peak Area for each Standard B->C D Plot Calibration Curve (Peak Area vs. Concentration) C->D G Determine Concentration from Calibration Curve D->G Use Curve E Prepare & Analyze Unknown Sample F Measure Peak Area of Unknown E->F F->G H Final Concentration of Unknown Sample G->H

Logical flow for quantification via external standard calibration.

References

Application Notes and Protocols for Dimethyladipate as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyladipate (DMA), the dimethyl ester of adipic acid, is a versatile chemical compound with applications as a plasticizer, solvent, and intermediate in organic synthesis. In analytical chemistry, its stability, purity, and well-defined physical properties make it an excellent candidate for use as a reference standard. A reference standard is a highly purified compound used as a measurement base for qualitative and quantitative analyses. This document provides detailed application notes and protocols for the use of this compound as a reference standard in Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 627-93-0
Molecular Formula C₈H₁₄O₄
Molecular Weight 174.19 g/mol
Appearance Colorless liquid
Density 1.062 g/mL at 20 °C[1]
Boiling Point 109-110 °C at 14 mmHg[1]
Melting Point 8 °C[1]
Solubility Very slightly soluble in water; soluble in ethanol.[2]
Purity (Typical) ≥95% to ≥99%[1]

Application in Gas Chromatography (GC)

This compound is well-suited for analysis by Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID), due to its volatility and thermal stability. It can be used as a calibration standard for the quantification of DMA in various matrices or as an internal standard for the analysis of other analytes.

Quantitative Analysis of this compound by GC-FID

This protocol is based on the OSHA PV2019 method for the determination of this compound in air samples, demonstrating its use as a primary reference standard for calibration.[1]

Experimental Protocol

a) Preparation of Standard Solutions:

  • Primary Stock Standard (e.g., 212 mg/mL): Accurately weigh a known amount of pure this compound reference standard and dissolve it in a suitable solvent (e.g., a 1:99 (v/v) solution of dimethyl formamide (DMF) in carbon disulfide) in a volumetric flask to achieve a high-concentration stock solution.

  • Working Standard Solutions: Prepare a series of dilutions from the primary stock standard to create calibration standards across the desired concentration range. For the OSHA method, a working standard of 212 µg/mL was used.[1]

  • Internal Standard (Optional but Recommended): To improve precision, an internal standard (IS) such as p-cymene can be added to all standard and sample solutions at a constant concentration (e.g., 0.25 µL/mL).[1]

b) Sample Preparation (Example: Air Samples):

  • Air samples are collected by drawing a known volume of air through a charcoal tube.

  • The charcoal from the tube is transferred to a vial.

  • A precise volume (e.g., 1 mL) of the desorbing solution (1:99 DMF:CS₂ with internal standard) is added to the vial.[1]

  • The vial is sealed and agitated for a specified time (e.g., 30 minutes) to ensure complete desorption of this compound from the charcoal.[1]

c) GC-FID Operating Conditions:

ParameterValue
Instrument Gas Chromatograph with Flame Ionization Detector (FID)
Column DB-WAX, 60 m x 0.32 mm I.D., 0.5 µm film thickness[1]
Injector Temperature 200 °C[1]
Detector Temperature 220 °C[1]
Oven Program 50 °C for 2 min, then ramp at 10 °C/min to 170 °C, hold for 12 min[1]
Carrier Gas Hydrogen[1]
Injection Volume 1 µL[1]

d) Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio (DMA/IS) against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by comparing their peak area ratios to the calibration curve.

Quantitative Data Summary for GC-FID Analysis of this compound

ParameterValueReference
Retention Time Analyte- and method-dependent; requires experimental determination.
Linearity Range Typically spans from the LOQ to concentrations exceeding the expected sample range.
Correlation Coefficient (R²) ≥ 0.999 is generally achievable.
Detection Limit (Overall Procedure) 0.501 µg per sample[1]OSHA PV2019
Reliable Quantitation Limit 1.67 µg per sample[1]OSHA PV2019
Average Desorption Efficiency 95.1% (from charcoal with 1:99 DMF:CS₂)[1]OSHA PV2019

Workflow for GC-FID Analysis of this compound

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare DMA Stock Standard Working_Standards Prepare Working Calibration Standards Standard_Prep->Working_Standards GC_FID_Analysis GC-FID Analysis Working_Standards->GC_FID_Analysis Sample_Prep Sample Collection & Desorption Sample_Prep->GC_FID_Analysis Peak_Integration Peak Integration & Area Ratio Calculation GC_FID_Analysis->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify DMA in Samples Calibration_Curve->Quantification

Caption: Workflow for quantitative analysis of DMA by GC-FID.

Application in High-Performance Liquid Chromatography (HPLC)

This compound can also be analyzed by reverse-phase HPLC with UV detection. This is particularly useful for samples that are not amenable to GC analysis or when derivatization is to be avoided.

Quantitative Analysis of this compound by HPLC-UV

The following is a general protocol for the analysis of this compound using HPLC.

Experimental Protocol

a) Preparation of Standard Solutions:

  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a suitable solvent, such as acetonitrile or methanol.

  • Working Standard Solutions: Prepare a series of dilutions of the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

b) Sample Preparation:

Sample preparation will vary depending on the matrix. For liquid samples, a simple dilution with the mobile phase may be sufficient. For solid or semi-solid samples, an extraction step will be necessary.

c) HPLC-UV Operating Conditions:

ParameterValue
Instrument HPLC with UV Detector
Column Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column)[3]
Mobile Phase Acetonitrile and water with a phosphoric acid modifier[3]
Flow Rate Typically 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)
Detection Wavelength Low UV (e.g., 200-210 nm)
Injection Volume 10-20 µL

d) Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards.

  • Determine the concentration of this compound in the prepared samples by comparing their peak areas to the calibration curve.

Illustrative Quantitative Data for Adipate Ester Analysis by HPLC-UV

ParameterIllustrative ValueReference
Retention Time Method-dependent; requires optimization.
Linearity (R²) >0.999[1]Based on Ditetradecyl adipate
Limit of Detection (LOD) 0.02%[1]Based on Ditetradecyl adipate
Limit of Quantitation (LOQ) 0.06%[1]Based on Ditetradecyl adipate
Precision (RSD%) < 0.3%[1]Based on Ditetradecyl adipate

Logical Relationship for HPLC Method Development

HPLC_Development cluster_method Method Development cluster_validation Method Validation Objective Define Analytical Objective Column_Selection Select Column (e.g., C18) Objective->Column_Selection Mobile_Phase Optimize Mobile Phase (Acetonitrile/Water Ratio) Column_Selection->Mobile_Phase Detection_WL Select Detection Wavelength (Low UV) Mobile_Phase->Detection_WL Flow_Rate Set Flow Rate (e.g., 1.0 mL/min) Detection_WL->Flow_Rate Linearity Linearity & Range Flow_Rate->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Specificity Specificity Precision->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ

Caption: Logical steps in HPLC method development and validation.

This compound as an Internal Standard

An internal standard (IS) is a substance added in a constant amount to samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and analysis. For a compound to be a good internal standard, it should be chemically similar to the analyte but not present in the original sample.

This compound can serve as an excellent internal standard for the analysis of other esters, plasticizers, or semi-volatile organic compounds by GC or HPLC, provided it is not present in the samples being analyzed.

Protocol for Using this compound as an Internal Standard

  • Selection of IS: Confirm that this compound is not present in the samples to be analyzed. Ensure its retention time is different from and well-resolved from the analytes of interest.

  • Preparation of IS Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

  • Spiking Procedure: Add a fixed and accurate volume of the this compound internal standard stock solution to all samples, calibration standards, and quality control samples before any sample preparation steps (e.g., extraction, dilution).

  • Analysis: Perform the GC or HPLC analysis as per the developed method for the target analytes.

  • Quantification: Calculate the Response Factor (RF) for each analyte relative to the internal standard using the calibration standards:

    RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

    Then, calculate the concentration of the analyte in the samples using the calculated RF and the peak areas from the sample chromatogram:

    Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RF)

Workflow for Analysis Using an Internal Standard

IS_Workflow cluster_prep Preparation cluster_analysis Analysis & Quantification Sample Sample Spike_IS Spike with DMA Internal Standard Sample->Spike_IS Standards Calibration Standards Standards->Spike_IS Sample_Prep Sample Preparation (e.g., Extraction) Spike_IS->Sample_Prep Analysis Chromatographic Analysis (GC or HPLC) Sample_Prep->Analysis Calc_RF Calculate Response Factors from Standards Analysis->Calc_RF Quantify Quantify Analyte in Samples using Area Ratios and RF Calc_RF->Quantify

References

Application Notes and Protocols: Dimethyl Adipate as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of dimethyl adipate as a key intermediate in the synthesis of pharmaceutical agents. The following sections detail its application in the synthesis of a targeted cancer therapeutic and a bioactive lactone, highlighting its versatility in the construction of complex molecular architectures.

Synthesis of Olmutinib (a Third-Generation EGFR Inhibitor)

Dimethyl adipate plays a crucial role as a solvent and reactant in the synthesis of Olmutinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Olmutinib is specifically designed to target the T790M resistance mutation in non-small cell lung cancer (NSCLC). The synthesis involves the coupling of a substituted thieno[3,2-d]pyrimidine core with a piperazinyl aniline moiety.

Experimental Workflow for Olmutinib Synthesis:

G cluster_synthesis Olmutinib Synthesis OLMT_001 2,4-dichloro-thieno[3,2-d]pyrimidine (OLMT-001) OLMT_003 Diaryl ether Intermediate (OLMT-003) OLMT_001->OLMT_003 K2CO3, DMSO OLMT_002 N-(3-hydroxyphenyl)-2-propenamide (OLMT-002) OLMT_002->OLMT_003 Olmutinib Olmutinib OLMT_003->Olmutinib OLMT_004 Piperazinyl aniline (OLMT-004) OLMT_004->Olmutinib DMA Dimethyl Adipate DMA->Olmutinib Acid-mediated heating Reagents Isopropanol, Trifluoroacetic Acid Reagents->Olmutinib

Caption: Synthetic scheme for Olmutinib.

Table 1: Reaction Parameters for the Synthesis of Olmutinib

StepReactantsReagents/SolventsProductYield (%)Reference
12,4-dichloro-thieno[3,2-d]pyrimidine, N-(3-hydroxyphenyl)-2-propenamideK₂CO₃, DMSOOLMT-003N/A[1]
2OLMT-003, Piperazinyl aniline (OLMT-004)Dimethyl Adipate, Isopropanol, Trifluoroacetic AcidOlmutinibN/A[1]

N/A: Data not available in the cited literature.

Experimental Protocol: Synthesis of Olmutinib from Intermediate OLMT-003

This protocol describes the final coupling step in the synthesis of Olmutinib.

Materials:

  • Diaryl ether intermediate (OLMT-003)

  • Piperazinyl aniline (OLMT-004)

  • Dimethyl Adipate (CAS 627-93-0)

  • Isopropanol

  • Trifluoroacetic acid

Procedure: [1]

  • In a suitable reaction vessel, combine the diaryl ether intermediate (OLMT-003) and the piperazinyl aniline (OLMT-004).

  • Add dimethyl adipate, isopropanol, and trifluoroacetic acid to the reaction mixture.

  • Heat the reaction mixture under acidic conditions. The exact temperature and reaction time should be optimized and monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The crude product is then purified using an appropriate method, such as column chromatography, to yield pure Olmutinib.

Note: This is a representative protocol based on the available literature. Specific quantities, reaction times, and purification details may require optimization.

Mechanism of Action and EGFR Signaling Pathway

Olmutinib functions by irreversibly binding to the mutant EGFR, thereby inhibiting its autophosphorylation and subsequent downstream signaling pathways that promote tumor cell proliferation and survival.[2]

EGFR Signaling Pathway and Inhibition by Olmutinib:

G cluster_pathway EGFR Signaling Pathway in NSCLC cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR Mutant EGFR (T790M) EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK Olmutinib Olmutinib Olmutinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT STAT JAK->STAT Gene_Transcription Gene Transcription STAT->Gene_Transcription

Caption: EGFR signaling and Olmutinib's inhibitory action.

Synthesis of δ-Decalactone via Dieckmann Condensation of Dimethyl Adipate

Dimethyl adipate serves as a cost-effective starting material for the synthesis of δ-decalactone, a valuable flavoring agent. The key step in this synthesis is the Dieckmann condensation, an intramolecular Claisen condensation, to form a cyclic β-keto ester intermediate, 2-carbomethoxycyclopentanone.

Experimental Workflow for δ-Decalactone Synthesis:

G cluster_synthesis δ-Decalactone Synthesis DMA Dimethyl Adipate Intermediate1 2-carbomethoxycyclopentanone DMA->Intermediate1 Dieckmann Condensation Na_Toluene Sodium, Toluene Na_Toluene->Intermediate1 Intermediate2 2-amyl-2-methoxycarbonyl cyclopentanone Intermediate1->Intermediate2 Alkylation Bromopentane_DMF 1-Bromopentane, DMF Bromopentane_DMF->Intermediate2 Intermediate3 2-amylcyclopentanone Intermediate2->Intermediate3 Hydrolysis & Decarboxylation Decarboxylation Decarboxylation Decarboxylation->Intermediate3 Decalactone δ-Decalactone Intermediate3->Decalactone BV_Oxidation Baeyer-Villiger Oxidation BV_Oxidation->Decalactone

Caption: Synthesis of δ-Decalactone from Dimethyl Adipate.

Table 2: Reaction Parameters for the Synthesis of δ-Decalactone

StepReactant/IntermediateReagents/SolventsProductYield (%)Reference
1. Dieckmann CondensationDimethyl AdipateSodium, Toluene2-carbomethoxycyclopentanoneN/A[3]
2. Alkylation2-carbomethoxycyclopentanone1-Bromopentane, DMF2-amyl-2-methoxycarbonyl cyclopentanoneN/A[3]
3. Decarboxylation2-amyl-2-methoxycarbonyl cyclopentanone(Not specified)2-amylcyclopentanoneN/A[3]
4. Baeyer-Villiger Oxidation2-amylcyclopentanone(Not specified)δ-Decalactone>48[3]

N/A: Data not available in the cited literature for individual steps.

Experimental Protocol: Synthesis of δ-Decalactone

This protocol outlines the multi-step synthesis of δ-decalactone from dimethyl adipate.

Materials:

  • Dimethyl Adipate (CAS 627-93-0)

  • Sodium metal

  • Toluene

  • Dimethylformamide (DMF)

  • 1-Bromopentane

  • Reagents for decarboxylation (e.g., aqueous acid or base)

  • Reagents for Baeyer-Villiger oxidation (e.g., a peroxy acid like m-CPBA)

Procedure: [3]

  • Dieckmann Condensation:

    • In a flame-dried flask under an inert atmosphere, suspend sodium metal in toluene.

    • Add dimethyl adipate dropwise to the suspension while stirring.

    • Heat the reaction mixture to facilitate the condensation. Collect the azeotropic mixture of toluene and methanol.

    • After the reaction is complete (as monitored by TLC or GC), distill off the remaining toluene.

  • Alkylation:

    • To the residue from the previous step, add DMF.

    • Heat the mixture to 80-85 °C and add 1-bromopentane dropwise.

    • Continue heating until the alkylation is complete.

  • Decarboxylation:

    • Hydrolyze the ester and decarboxylate the resulting β-keto acid. This is typically achieved by heating with an aqueous acid or base, followed by neutralization.

  • Baeyer-Villiger Oxidation:

    • Oxidize the resulting 2-amylcyclopentanone using a suitable oxidizing agent for Baeyer-Villiger oxidation (e.g., m-chloroperoxybenzoic acid) to yield δ-decalactone.

  • Purification:

    • The final product can be purified by distillation under reduced pressure. The purity of the product can be confirmed by Gas Chromatography (GC), and its structure can be verified by FT-IR, ¹H NMR, and MS. A purity of >98% can be achieved.[3]

References

Application Notes and Protocols for Dimethyl Adipate-Based Industrial Cleaning Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl adipate (DMA) is a versatile and effective organic solvent with a favorable environmental, health, and safety profile, making it an increasingly popular choice for industrial cleaning formulations.[1][2][3] As a readily biodegradable, low-toxicity, and low-VOC (Volatile Organic Compound) solvent, DMA serves as a viable alternative to more hazardous chemicals like methylene chloride and NMP (N-methyl-2-pyrrolidone).[1][3][4] These application notes provide detailed information on the formulation of DMA-based cleaning agents for various industrial applications, along with standardized protocols for performance evaluation.

DMA can be used as a standalone solvent or, more commonly, as part of a co-solvent system to achieve desired cleaning efficacy.[1][3] Its effectiveness is often enhanced by the inclusion of surfactants, builders, and other additives to tackle a wide range of industrial soils.

Key Components of DMA-Based Cleaning Formulations

Successful formulation of DMA-based industrial cleaners hinges on the synergistic combination of several key components:

  • Primary Solvent (Dimethyl Adipate): A colorless, oily liquid that serves as the primary cleaning agent.[5]

  • Co-solvents: Added to enhance the solvency of the formulation for specific soils and to modify properties such as viscosity and evaporation rate.

  • Surfactants: Surface-active agents that reduce surface tension, allowing the cleaning solution to better wet surfaces and emulsify soils.

  • Builders: Additives that enhance the cleaning power of surfactants by softening water, providing alkalinity, and preventing soil redeposition.[3][6][7]

  • Additives: Additional components that impart specific properties to the formulation, such as corrosion inhibition, foam control, or fragrance.[6]

The following diagram illustrates the logical relationship between the core components of a DMA-based industrial cleaning agent.

G DMA Dimethyl Adipate (Primary Solvent) Formulation Industrial Cleaning Agent DMA->Formulation Cosolvents Co-solvents Cosolvents->Formulation Surfactants Surfactants Surfactants->Formulation Builders Builders Builders->Formulation Additives Additives (e.g., Corrosion Inhibitors) Additives->Formulation

Caption: Core components of a DMA-based industrial cleaning formulation.

Application-Specific Formulations

The concentration of each component will vary depending on the intended application. The following tables provide starting point formulations for different industrial cleaning tasks.

Table 1: General Purpose Degreaser
ComponentFunctionConcentration (wt%)
Dimethyl AdipatePrimary Solvent10 - 30%
Co-solvent (e.g., d-Limonene)Grease Cutting5 - 15%
Nonionic SurfactantEmulsification3 - 10%
Alkaline Builder (e.g., Sodium Metasilicate)pH Adjustment, Soil Suspension1 - 5%
WaterCarrierBalance to 100%
Table 2: Paint Stripper
ComponentFunctionConcentration (wt%)
Dimethyl AdipatePrimary Solvent20 - 50%[4]
Co-solvent (e.g., N-methyl-2-pyrrolidone)Swelling Agent10 - 30%[8]
Thickener (e.g., Hydroxypropyl Cellulose)Viscosity Modifier0.5 - 2%
Evaporation Retardant (e.g., Glycol Ethers)Increase Contact Time5 - 15%
SurfactantPenetration Aid1 - 5%
Table 3: Concrete and Asphalt Cleaner
ComponentFunctionConcentration (wt%)
Dimethyl AdipatePrimary Solvent15 - 40%
Co-solvent (e.g., Benzyl Alcohol)Heavy Oil Dissolution10 - 25%
Anionic Surfactant (e.g., Dodecylbenzene Sulfonic Acid)Wetting and Dispersion5 - 12%
Builder (e.g., Sodium Carbonate)Alkalinity, Water Softening2 - 8%
WaterCarrierBalance to 100%

Experimental Protocols

The following protocols are based on established ASTM standards and industry best practices for evaluating the performance of industrial cleaning agents.

Protocol 1: Cleaning Efficiency Evaluation (Gravimetric Method)

This protocol is adapted from ASTM G122 for determining the effectiveness of a cleaning agent in removing a specific soil from a substrate.[9]

Objective: To quantify the cleaning efficiency of a DMA-based formulation by measuring the weight of soil removed from a standardized coupon.

Materials:

  • Test coupons (e.g., stainless steel, aluminum, ceramic tiles)

  • Standardized soil (e.g., lubricating grease, cutting oil, paint)

  • DMA-based cleaning formulation

  • Beakers or immersion tanks

  • Agitation source (e.g., magnetic stirrer, ultrasonic bath)

  • Analytical balance (accurate to 0.1 mg)

  • Drying oven

  • Solvent for soil application (e.g., hexane)

Procedure:

  • Coupon Preparation:

    • Clean test coupons thoroughly with a suitable solvent and dry completely.

    • Weigh each coupon on the analytical balance and record the initial weight (W1).

  • Soiling:

    • Apply a consistent amount of the standardized soil to each coupon. For greasy soils, dissolve a known weight of the soil in a volatile solvent, apply to the coupon, and allow the solvent to evaporate.

    • Weigh the soiled coupon and record the weight (W2). The weight of the soil is Ws = W2 - W1.

  • Cleaning:

    • Prepare the DMA-based cleaning solution according to the desired formulation and temperature.

    • Immerse the soiled coupons in the cleaning solution for a specified time (e.g., 10 minutes).

    • Apply agitation as required by the test parameters.

  • Rinsing and Drying:

    • Remove the coupons from the cleaning solution and rinse thoroughly with deionized water.

    • Dry the coupons in an oven at a suitable temperature until a constant weight is achieved.

  • Final Weighing:

    • Allow the coupons to cool to room temperature in a desiccator.

    • Weigh the cleaned and dried coupon and record the final weight (W3). The weight of the remaining soil is Wr = W3 - W1.

Calculation of Cleaning Efficiency:

Cleaning Efficiency (%) = [(Ws - Wr) / Ws] x 100

The following workflow diagram illustrates the cleaning efficiency evaluation protocol.

G cluster_prep Preparation cluster_cleaning Cleaning Process cluster_analysis Analysis A Clean & Weigh Coupon (W1) B Apply Soil A->B C Weigh Soiled Coupon (W2) B->C D Immerse in DMA Formulation C->D E Agitate D->E F Rinse & Dry E->F G Weigh Cleaned Coupon (W3) F->G H Calculate Efficiency (%) G->H

Caption: Workflow for cleaning efficiency evaluation.

Protocol 2: Hard Surface Cleaning Performance

This protocol is a modified version of ASTM D4488-A5, suitable for evaluating the performance of cleaners on resilient flooring and washable walls.[6]

Objective: To assess the ability of a DMA-based cleaner to remove a standardized soil from a hard surface using a mechanical scrubbing apparatus.

Materials:

  • White vinyl tiles

  • Standardized particulate and oil-based soils

  • Washability and abrasion tester with a sponge or brush holder

  • Colorimeter or spectrophotometer

  • DMA-based cleaning formulation

  • Applicator for soil

Procedure:

  • Substrate Preparation:

    • Measure the initial reflectance of the clean white vinyl tiles using a colorimeter (R1).

  • Soiling:

    • Apply a standardized mixture of particulate and oil-based soil uniformly to a defined area of the tiles.

    • Allow the soiled tiles to air-dry for a specified period (e.g., 24 hours).

    • Measure the reflectance of the soiled tiles (R2).

  • Cleaning:

    • Mount the soiled tile in the washability and abrasion tester.

    • Apply a specified amount of the DMA-based cleaning solution to the sponge or brush.

    • Run the scrubbing apparatus for a set number of cycles.

  • Evaluation:

    • Rinse the cleaned tile with water and allow it to dry completely.

    • Measure the final reflectance of the cleaned area (R3).

Calculation of Cleaning Efficiency:

Cleaning Efficiency (%) = [(R3 - R2) / (R1 - R2)] x 100

Protocol 3: Formulation Stability Testing

Objective: To evaluate the physical stability of the DMA-based cleaning formulation under various storage conditions.

Materials:

  • DMA-based cleaning formulation

  • Clear glass vials or bottles with secure caps

  • Temperature-controlled chambers or ovens

  • Refrigerator

  • Centrifuge (optional)

Procedure:

  • Initial Observation:

    • Prepare the formulation and place it in clear glass containers.

    • Record the initial appearance (e.g., color, clarity, phase) and measure initial properties such as pH and viscosity.

  • Accelerated Stability (High Temperature):

    • Store samples at elevated temperatures (e.g., 40°C and 50°C) for a period of 1 to 3 months.

    • At regular intervals (e.g., 1, 2, 4, and 12 weeks), visually inspect the samples for any changes such as phase separation, precipitation, or color change.

    • Measure pH and viscosity at each interval.

  • Freeze-Thaw Stability:

    • Subject the samples to a series of freeze-thaw cycles (e.g., -10°C for 24 hours followed by 25°C for 24 hours).

    • Typically, 3 to 5 cycles are performed.

    • After the cycles are complete, allow the samples to return to room temperature and observe for any irreversible changes.

  • Centrifugation:

    • To quickly assess emulsion stability, centrifuge a sample of the formulation (e.g., at 3000 rpm for 30 minutes).

    • Observe for any signs of phase separation.

Data Presentation:

All quantitative data from the stability testing should be summarized in a table for easy comparison of the formulation's properties over time and under different conditions.

The following diagram outlines the stability testing workflow.

G cluster_tests Stability Tests Start Prepare Formulation Initial Initial Observation (Appearance, pH, Viscosity) Start->Initial Accelerated Accelerated Stability (40°C, 50°C) Initial->Accelerated FreezeThaw Freeze-Thaw Cycles (-10°C to 25°C) Initial->FreezeThaw Centrifuge Centrifugation Initial->Centrifuge Periodic Periodic Observation & Measurement Accelerated->Periodic Weekly/Monthly FreezeThaw->Periodic After Cycles Centrifuge->Periodic Post-Spin Final Final Analysis & Data Tabulation Periodic->Final

Caption: Workflow for formulation stability testing.

Conclusion

Dimethyl adipate is a highly effective and environmentally preferable solvent for a wide range of industrial cleaning applications. By carefully selecting co-solvents, surfactants, and builders, formulations can be tailored to specific cleaning challenges. The experimental protocols provided offer a standardized approach to evaluating the performance and stability of these formulations, enabling researchers and formulators to develop optimized and reliable industrial cleaning agents.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Dimethyladipate esterification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dimethyl Adipate Esterification

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the esterification of adipic acid with methanol to synthesize dimethyl adipate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My dimethyl adipate yield is lower than expected after the recommended reaction time. What are the potential causes and how can I improve it?

Low yield is a common issue often related to reaction equilibrium. Here are several factors to investigate:

  • Incomplete Conversion: The esterification of adipic acid with methanol is a reversible reaction. To drive the equilibrium towards the product (dimethyl adipate), consider the following:

    • Increase Methanol Ratio: Employing a larger excess of methanol can significantly shift the equilibrium to favor product formation.[1][2] Molar ratios of methanol to adipic acid from 10:1 to 20:1 have been explored, with a ratio of 15:1 showing optimal conversion in some studies.[1]

    • Water Removal: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the reactants.[2][3] Implementing a method to remove water as it forms, such as using a Dean-Stark apparatus or performing the reaction in a system that allows for water removal, can enhance yield.[2]

  • Catalyst Deactivation or Insufficient Loading:

    • Ensure the catalyst is active and used in the correct proportion. For solid catalysts like Amberlyst 15, studies have investigated loadings of 5%, 7%, and 10% (w/w).[1] An increase in catalyst loading generally increases the reaction rate.[1]

    • If reusing a catalyst, ensure it has been properly regenerated, as carbon deposition can block active sites.[4][5]

  • Suboptimal Reaction Temperature: Temperature influences the reaction rate. For acid catalysts like Amberlyst 15, temperatures between 313 K and 333 K have been studied.[1] While higher temperatures can increase the reaction rate, excessively high temperatures might promote side reactions.[2] For lipase-catalyzed reactions, an optimal temperature of around 58.5°C has been reported.[6]

Q2: I'm observing the formation of byproducts that are complicating the purification of my dimethyl adipate. What are these byproducts and how can I minimize them?

Byproduct formation can significantly reduce the purity and yield of the desired product.

  • Common Byproducts: In the esterification of adipic acid, the primary "byproduct" of concern is the monoester, monomethyl adipate. The formation of other byproducts can occur, sometimes through side reactions promoted by high temperatures.[2] In other synthesis routes, byproducts like dimethyl 2,5-dimethyl adipate can form through methylation.[7] Transesterification reactions can also lead to different ester byproducts if other alcohols are present.[8]

  • Minimizing Byproduct Formation:

    • Optimize Reaction Time and Temperature: Avoid excessively long reaction times or high temperatures, which can promote side reactions.[2]

    • Control Stoichiometry: Carefully controlling the molar ratio of reactants can help minimize the formation of undesired esters.[2]

    • Catalyst Selection: The choice of catalyst can influence selectivity. For instance, lipases can offer higher selectivity under milder conditions.[2][9]

Q3: What is the role of the catalyst and how do I choose the right one?

The catalyst's primary function is to increase the reaction rate, allowing the system to reach equilibrium more quickly.[2]

  • Acid Catalysts: Strong acid catalysts like sulfuric acid, p-toluenesulfonic acid (p-TsOH), and solid acid catalysts like Amberlyst resins are commonly used.[1][2][10] They work by protonating the carbonyl oxygen of the adipic acid, making the carbonyl carbon more susceptible to attack by methanol.[2] While effective, liquid acid catalysts like sulfuric acid can cause corrosion and environmental concerns.[11][12]

  • Biocatalysts (Lipases): Enzymes such as Candida antarctica lipase B can be used as catalysts.[6][9] They often operate under milder conditions and can provide high selectivity.[2][9]

Q4: How can I effectively purify the synthesized dimethyl adipate?

Purification is crucial to obtain high-purity dimethyl adipate.

  • Distillation: The most common method for purifying dimethyl adipate is distillation, often under reduced pressure (vacuum distillation).[13] This technique is effective for separating the desired diester from unreacted starting materials, the monoester, and other byproducts. A two-stage distillation process can yield high-purity dimethyl adipate (≥99.5%).[13]

  • Filtration and Evaporation: After the reaction, the mixture can be filtered to remove solid catalysts. Unreacted methanol and other volatile components can then be removed by distillation or evaporation.[14]

Quantitative Data Summary

The following table summarizes the impact of various reaction parameters on the conversion of adipic acid in dimethyl adipate synthesis from different studies.

ParameterCatalystValue RangeEffect on Conversion/YieldReference
Temperature Amberlyst 15313 K - 333 KIncreased temperature leads to a higher reaction rate.[1]
Amberlyst 35313.2 K - 343.2 KReaction rate increases with temperature.[10]
Candida antarctica lipase B35°C - 65°COptimal temperature around 58.5°C for maximum yield.[6][15]
Methanol/Adipic Acid Molar Ratio Amberlyst 1510:1, 15:1, 20:1A ratio of 15:1 gave the highest conversion. No significant increase beyond this.[1]
Amberlyst 3515:1, 20:1A slight increase in equilibrium conversion when increasing the ratio from 15 to 20.[10]
Catalyst Loading (% w/w) Amberlyst 155%, 7%, 10%Increased catalyst loading increases the reaction rate and acid conversion.[1]
Candida antarctica lipase B2.5%A high yield (95.7%) was obtained with a low enzyme level.[9]
Reaction Time Candida antarctica lipase B~354-358 minA significant factor influencing the yield.[6][9]

Experimental Protocols

General Protocol for Dimethyl Adipate Synthesis using a Solid Acid Catalyst (e.g., Amberlyst 15)

This protocol is a generalized procedure based on common laboratory practices for esterification.

  • Reactor Setup: A three-necked glass reactor is equipped with a mechanical stirrer, a reflux condenser, and a thermometer.[1]

  • Reactant Charging: Adipic acid and methanol are charged into the reactor at a specific molar ratio (e.g., 15:1 methanol to adipic acid).[1]

  • Catalyst Preparation and Addition: The solid acid catalyst (e.g., Amberlyst 15) is dried in a vacuum oven prior to use.[1] The desired amount of catalyst (e.g., 7% w/w of reactants) is then added to the reactor.[1]

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 323 K) and stirred vigorously to ensure good contact between the reactants and the catalyst.[1]

  • Monitoring: The reaction progress can be monitored by taking samples at regular intervals and analyzing the concentration of adipic acid by titration.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solid catalyst is removed by filtration.

  • Purification: The excess methanol is removed by distillation. The resulting crude product is then purified by vacuum distillation to obtain pure dimethyl adipate.[13]

Visualizations

G cluster_reaction Esterification Reaction Adipic_Acid Adipic Acid Protonated_Adipic_Acid Protonated Adipic Acid Adipic_Acid->Protonated_Adipic_Acid + H+ Methanol Methanol Catalyst H+ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Adipic_Acid->Tetrahedral_Intermediate + Methanol Monomethyl_Adipate Monomethyl Adipate Tetrahedral_Intermediate->Monomethyl_Adipate - H2O, - H+ Monomethyl_Adipate->Adipic_Acid + H2O (Hydrolysis) Dimethyl_Adipate Dimethyl Adipate Monomethyl_Adipate->Dimethyl_Adipate + Methanol, + H+ - H2O, - H+ Dimethyl_Adipate->Monomethyl_Adipate + H2O (Hydrolysis) Water Water G Start Low Yield of Dimethyl Adipate Check_Equilibrium Is the reaction at equilibrium? Start->Check_Equilibrium Increase_Methanol Increase Methanol:Acid Ratio (e.g., >15:1) Check_Equilibrium->Increase_Methanol No Remove_Water Implement Water Removal (e.g., Dean-Stark) Check_Equilibrium->Remove_Water No Check_Catalyst Is the catalyst active and sufficiently loaded? Check_Equilibrium->Check_Catalyst Yes Increase_Methanol->Check_Catalyst Remove_Water->Check_Catalyst Increase_Catalyst Increase Catalyst Loading Check_Catalyst->Increase_Catalyst No Regenerate_Catalyst Regenerate or Replace Catalyst Check_Catalyst->Regenerate_Catalyst No Check_Temp Is the reaction temperature optimal? Check_Catalyst->Check_Temp Yes Increase_Catalyst->Check_Temp Regenerate_Catalyst->Check_Temp Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Success Yield Improved Check_Temp->Success Yes Adjust_Temp->Success

References

Identifying and removing common impurities in Dimethyladipate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dimethyl adipate (DMA).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my dimethyl adipate synthesis?

A1: The most common impurities in dimethyl adipate (DMA) synthesis primarily depend on the synthetic route. For the common method of esterification of adipic acid with methanol, you can expect to find:

  • Unreacted Adipic Acid: Due to incomplete reaction.[1][2]

  • Monomethyl Adipate (MMA): An intermediate product of the esterification reaction.[1][3][4]

  • Excess Methanol: As it is often used in excess to drive the reaction equilibrium.[2]

  • Water: A byproduct of the esterification reaction.[2][5]

  • Catalyst Residues: If a solid or liquid acid catalyst is used.[6][7]

If you are using alternative synthetic routes, such as from cyclopentanone and dimethyl carbonate, other impurities like methylated side-products and oligomers may be present.[8][9]

Q2: How can I effectively remove water from my reaction mixture to improve the yield of dimethyl adipate?

A2: Water removal is crucial for driving the equilibrium of the esterification reaction towards the product. Effective methods include:

  • Azeotropic Distillation: Using a solvent that forms a low-boiling azeotrope with water (e.g., toluene) to remove it as it is formed.

  • Reactive Distillation: A process where the reaction and separation of products occur in a single unit. Water is continuously removed from the reaction zone.[1]

  • Use of a Dean-Stark Apparatus: A standard laboratory glassware setup for removing water from a reaction mixture.

Q3: What analytical techniques are recommended for determining the purity of my dimethyl adipate sample?

A3: Several analytical techniques can be used to assess the purity of your synthesized dimethyl adipate. The choice of method may depend on the expected impurities and the required level of accuracy.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This is a highly effective method for separating and quantifying volatile impurities like residual methanol, monomethyl adipate, and other organic byproducts.[10][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or RI) can be used to quantify non-volatile impurities such as unreacted adipic acid.[11]

  • Titration: An acid-base titration can be a simple and quick method to quantify the total acidic impurity content (adipic acid and monomethyl adipate).[2][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify and quantify the main product and impurities by integrating the respective signal areas.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present and can indicate the presence of impurities like carboxylic acids (broad O-H stretch) or residual alcohol.[11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of dimethyl adipate.

Problem 1: Low Yield of Dimethyl Adipate
Possible Cause Suggested Solution
Incomplete Reaction - Increase reaction time.- Increase reaction temperature (within the stability limits of reactants and products).- Use a catalyst (e.g., Amberlyst 15, sulfuric acid) to increase the reaction rate.[2]- Use an excess of methanol to shift the equilibrium towards the product.[2]
Presence of Water - Ensure all reactants and solvents are anhydrous.- Actively remove water during the reaction using a Dean-Stark trap or by performing the reaction in a system designed for water removal.[5]
Loss of Product during Work-up - Optimize the extraction and washing steps to minimize product loss in the aqueous phase.- Ensure complete phase separation during extractions.
Problem 2: Presence of Acidic Impurities in the Final Product
Possible Cause Suggested Solution
Unreacted Adipic Acid or Monomethyl Adipate - Drive the reaction to completion (see Problem 1).- During the work-up, wash the organic layer with a mild base solution, such as saturated sodium bicarbonate (NaHCO3), to neutralize and remove acidic impurities.[12] Be cautious of emulsion formation.- Purify the crude product by vacuum distillation; dimethyl adipate has a lower boiling point than adipic acid and monomethyl adipate.[13]
Acid Catalyst Carryover - If using a solid catalyst, ensure it is completely filtered off after the reaction.- If using a liquid acid catalyst, neutralize it with a base during the work-up procedure.
Problem 3: Residual Methanol in the Final Product
Possible Cause Suggested Solution
Inefficient Removal of Excess Reactant - Remove the bulk of the excess methanol by simple distillation after the reaction is complete.- For complete removal, perform vacuum distillation of the product. Methanol is significantly more volatile than dimethyl adipate.[13]
Azeotrope Formation - While dimethyl adipate and methanol do not form a significant azeotrope, other components in the mixture might. Techniques like extractive distillation or pervaporation can be employed in industrial settings for methanol separation.[14][15] For laboratory scale, careful vacuum distillation is usually sufficient.

Data Presentation

Table 1: Comparison of Analytical Techniques for Purity Determination of Adipate Esters
ParameterTitration (Saponification)Gas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Fourier-Transform Infrared Spectroscopy (FTIR)
Purity (%) 99.2 ± 0.599.5 ± 0.299.6 ± 0.198.9 ± 0.8
Limit of Detection (LOD) ~0.1%0.01%0.02%~0.5%
Limit of Quantitation (LOQ) ~0.3%0.03%0.06%~1.5%
Primary Impurities Detected Acidic/Basic impuritiesResidual alcohols, other estersUV-active impuritiesGross structural impurities
Analysis Time per Sample ~2 hours~30 minutes~20 minutes~5 minutes

This table is adapted from data for a similar diester and serves as a comparative guide.[11]

Table 2: Typical Distillation Parameters for Dimethyl Adipate Purification
Distillation StageVacuum Pressure (mmHg)Temperature (°C)Expected PurityReference
Primary Distillation 40 - 250100 - 180~80% (removal of light components)[13]
Secondary Distillation 20 - 180150 - 185> 99.5%[13]
Rectification 0 - 0.01 MPa (0 - 7.5 mmHg)70 - 150> 99.8%[7]

Experimental Protocols

Protocol 1: General Procedure for Removal of Acidic Impurities
  • Dissolution: Dissolve the crude dimethyl adipate in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Add the bicarbonate solution slowly to control any effervescence from acid neutralization.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat Wash: Repeat the washing step until no more effervescence is observed.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified dimethyl adipate.

Protocol 2: Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the vacuum seals are tight.

  • Charging the Flask: Place the crude dimethyl adipate into the distillation flask, adding a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Fraction Collection:

    • Collect the initial fraction, which will likely contain residual methanol and other low-boiling impurities.

    • Increase the temperature to collect the main fraction of dimethyl adipate at its characteristic boiling point under the applied vacuum (e.g., 109-110 °C at 14 mmHg).[16]

    • Monitor the temperature closely. A stable boiling point indicates the collection of a pure fraction.

  • Completion: Stop the distillation when the temperature starts to drop or when only a small amount of high-boiling residue remains in the flask.

  • Cooling: Allow the apparatus to cool completely before releasing the vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Adipic Acid + Methanol Reaction Esterification (with catalyst) Reactants->Reaction Crude_Product Crude Dimethyl Adipate (contains DMA, MMA, Acid, Methanol, Water) Reaction->Crude_Product Wash Aqueous Wash (e.g., NaHCO3) Crude_Product->Wash Distillation Vacuum Distillation Wash->Distillation Pure_Product Pure Dimethyl Adipate (>99.5%) Distillation->Pure_Product

Caption: General workflow for the synthesis and purification of dimethyl adipate.

Troubleshooting_Low_Yield Start Low Yield of DMA? Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Yes Water_Present Water Present? Start->Water_Present Yes Workup_Loss Product Loss during Work-up? Start->Workup_Loss Yes Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Add_Catalyst Use Catalyst Incomplete_Reaction->Add_Catalyst Excess_Methanol Use Excess Methanol Incomplete_Reaction->Excess_Methanol Remove_Water Remove Water Actively Water_Present->Remove_Water Optimize_Workup Optimize Extraction/Washing Workup_Loss->Optimize_Workup Success Improved Yield Increase_Time_Temp->Success Add_Catalyst->Success Excess_Methanol->Success Remove_Water->Success Optimize_Workup->Success

Caption: Troubleshooting logic for addressing low yields in dimethyl adipate synthesis.

References

Troubleshooting low yield in the production of Dimethyladipate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of dimethyl adipate, helping researchers, scientists, and drug development professionals optimize their experimental yields.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during dimethyl adipate synthesis.

Issue 1: Low Yield in Dimethyl Adipate Synthesis from Adipic Acid and Methanol

A common challenge in the Fischer esterification of adipic acid is the reversible nature of the reaction, which can lead to equilibrium limitations and consequently, low yields.[1] The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[1]

Troubleshooting Steps:

  • Shift the Equilibrium:

    • Increase Methanol Concentration: Employing a significant excess of methanol can drive the reaction forward. A molar ratio of 15:1 (methanol to adipic acid) has been shown to significantly increase conversion.[2]

    • Remove Water: Continuously removing water as it forms is a highly effective strategy. This can be achieved through methods like azeotropic distillation with a suitable solvent (e.g., toluene) or by using a Dean-Stark apparatus.

  • Optimize Catalyst Performance:

    • Catalyst Choice: Strong acid catalysts like sulfuric acid, p-toluenesulfonic acid (p-TsOH), or acidic ion-exchange resins (e.g., Amberlyst 15) are commonly used.[1][2] For environmentally friendlier options, biocatalysts like lipases can be employed under milder conditions.[1][3]

    • Catalyst Loading: Ensure the catalyst is used in an appropriate amount. For Amberlyst 15, a loading of 7% w/w has been found to be effective.[2]

    • Catalyst Activity: Verify that the catalyst has not expired or become deactivated.

  • Adjust Reaction Conditions:

    • Temperature: Increasing the reaction temperature generally increases the reaction rate.[2][4] However, excessively high temperatures can promote side reactions.[1] A typical temperature range for this reaction is between 313 K and 333 K.[2]

    • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration to reach equilibrium.

A logical workflow for troubleshooting low yield in this synthesis is presented below.

G start Low Yield Detected equilibrium Is the reaction at equilibrium? start->equilibrium conditions Are reaction conditions optimal? equilibrium->conditions Yes increase_methanol Increase methanol to acid ratio (e.g., >15:1) equilibrium->increase_methanol No remove_water Remove water (e.g., Dean-Stark) equilibrium->remove_water No catalyst Is the catalyst active and sufficient? conditions->catalyst Yes optimize_temp Adjust temperature (e.g., 313-333 K) conditions->optimize_temp No purification Is there yield loss during purification? catalyst->purification Yes check_catalyst Verify catalyst type, age, and loading catalyst->check_catalyst No optimize_distillation Optimize distillation parameters (vacuum, temperature) purification->optimize_distillation Yes yield_improved Yield Improved purification->yield_improved No increase_methanol->yield_improved remove_water->yield_improved optimize_temp->yield_improved check_catalyst->yield_improved optimize_distillation->yield_improved

Troubleshooting workflow for low yield in dimethyl adipate synthesis from adipic acid.

Issue 2: Low Yield in Dimethyl Adipate Synthesis from Cyclopentanone and Dimethyl Carbonate

This greener route to dimethyl adipate is often hampered by side reactions that consume the starting materials and the desired product.[5][6]

Troubleshooting Steps:

  • Minimize Self-Aldol Condensation of Cyclopentanone: This is a primary cause of low yield, where cyclopentanone reacts with itself to form dimers and oligomers.[5][6]

    • Use Dilute Concentrations: Lowering the concentration of cyclopentanone can reduce the rate of this bimolecular side reaction.[5][7]

  • Prevent Further Methylation of Dimethyl Adipate: The desired product can be methylated by dimethyl carbonate, especially at longer reaction times.[5]

    • Optimize Reaction Time: Shorter reaction times can favor the formation of dimethyl adipate over its subsequent methylation.[5][6]

  • Select an Appropriate Catalyst: Solid basic catalysts are typically used, but their choice can influence the extent of side reactions.[5][6]

    • Catalyst Screening: Catalysts like MgO have been shown to provide moderate to good yields.[5][6] Experimenting with different basic catalysts (e.g., MgO, KOCH3, Ca(OCH3)2) may be necessary to find the optimal one for your specific conditions.[5][6]

  • Control Reaction Temperature: Higher temperatures can lead to the formation of byproducts like dimethyl 2,5-dimethyl adipate.[5]

    • Temperature Optimization: While higher temperatures increase the reaction rate, finding a balance to minimize side reactions is crucial. A temperature of 533 K has been used, but optimization may be required.[5][6]

The logical relationship between reaction parameters and potential side reactions is illustrated below.

G cluster_reactants Reactants cluster_products Products CPO Cyclopentanone (CPO) DMA Dimethyl Adipate (DMA) (Desired Product) CPO->DMA + DMC (Desired Reaction) Side_Products Side Products CPO->Side_Products Self-Aldol Condensation (High CPO Concentration) DMC Dimethyl Carbonate (DMC) DMC->DMA DMA->Side_Products + DMC (Further Methylation) (Long Reaction Time)

Reaction pathways in the synthesis of dimethyl adipate from cyclopentanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yield in the esterification of adipic acid with methanol?

The most common reason is the equilibrium nature of the Fischer esterification reaction.[1] The reaction is reversible, and the water produced as a byproduct can hydrolyze the ester back to adipic acid and methanol, thus limiting the final yield.[1]

Q2: How does the molar ratio of methanol to adipic acid affect the yield?

According to Le Chatelier's principle, using a large excess of one reactant (typically methanol) shifts the equilibrium towards the products, thereby increasing the yield of dimethyl adipate.[1] Increasing the molar ratio of methanol to adipic acid to 15 has been shown to result in the highest conversion.[2]

Q3: What role does the catalyst play, and which catalysts are most effective?

The catalyst increases the rate at which the reaction reaches equilibrium but does not change the position of the equilibrium itself.[1]

  • Acid Catalysts: Strong acids like sulfuric acid, p-toluenesulfonic acid (p-TsOH), and acidic ion-exchange resins (e.g., Amberlyst 15, Amberlyst 35) are effective for this esterification.[1][2][4]

  • Biocatalysts: Lipases, such as immobilized Candida antarctica lipase B, can also be used and often operate under milder conditions, offering higher selectivity.[1][3]

Q4: Can side reactions reduce the yield of dimethyl adipate?

Yes, side reactions can be a significant cause of yield reduction. In the synthesis from adipic acid, incomplete esterification can leave monomethyl adipate as a byproduct.[8] In the synthesis from cyclopentanone, the primary side reactions are the self-aldol condensation of cyclopentanone and the further methylation of dimethyl adipate.[5][6]

Q5: How can purification methods affect the final isolated yield?

Loss of product during purification, particularly distillation, can significantly lower the final yield. Dimethyl adipate can be purified by vacuum distillation.[9] It is important to optimize the distillation conditions (vacuum pressure and temperature) to prevent thermal decomposition and ensure efficient separation from unreacted starting materials and byproducts.[9]

Data Summary

The following tables summarize quantitative data on the impact of various reaction parameters on the yield of dimethyl adipate.

Table 1: Effect of Methanol to Adipic Acid Molar Ratio on Adipic Acid Conversion

Methanol:Adipic Acid Molar RatioAdipic Acid Conversion (%)CatalystTemperature (K)
10:1Lower than at 15:1Amberlyst 15323
15:1Highest ConversionAmberlyst 15323
20:1No significant change from 15:1Amberlyst 15323

Data synthesized from a study by D. P. Gami et al.[2]

Table 2: Effect of Temperature on Adipic Acid Conversion

Temperature (K)Adipic Acid Conversion (%)CatalystMolar Ratio (Methanol:Acid)
313Increased with temperatureAmberlyst 1520:1
323Increased with temperatureAmberlyst 1520:1
333Increased with temperatureAmberlyst 1520:1

Data synthesized from a study by D. P. Gami et al.[2]

Table 3: Yield of Dimethyl Adipate from Cyclopentanone with Different Catalysts

CatalystDimethyl Adipate Yield (%)Temperature (K)
MgO44 - 47Milder Conditions - 533
KOCH₃~30533
Ca(OCH₃)₂~30533

Data from studies on the synthesis from cyclopentanone and dimethyl carbonate.[5][6]

Experimental Protocols

Protocol 1: Synthesis of Dimethyl Adipate via Fischer Esterification of Adipic Acid

This protocol is a general method for the synthesis of dimethyl adipate from adipic acid and methanol using an acid catalyst.

Materials:

  • Adipic acid

  • Methanol (excess)

  • Acid catalyst (e.g., concentrated sulfuric acid or Amberlyst 15)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Stirrer

  • Heating mantle

Procedure:

  • Set up the reaction apparatus in a fume hood, consisting of a three-necked flask equipped with a stirrer, a reflux condenser, and a thermometer.

  • To the flask, add adipic acid and an excess of methanol (e.g., a 15:1 molar ratio).[2]

  • With stirring, slowly add the acid catalyst. For sulfuric acid, a catalytic amount is sufficient. For Amberlyst 15, a loading of around 7% by weight of adipic acid can be used.[2]

  • Heat the mixture to reflux (approximately 323-333 K) with continuous stirring.[2]

  • Maintain the reaction at reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solid catalyst like Amberlyst 15 was used, filter it off. If a liquid acid catalyst was used, neutralize it with a weak base (e.g., sodium bicarbonate solution).

  • Remove the excess methanol by rotary evaporation.

  • The crude product can be purified by vacuum distillation to obtain pure dimethyl adipate.[9]

The experimental workflow for this synthesis is depicted below.

G start Start setup Assemble Reaction Apparatus (Flask, Condenser, Stirrer) start->setup add_reactants Add Adipic Acid and Excess Methanol to Flask setup->add_reactants add_catalyst Add Acid Catalyst (e.g., H₂SO₄ or Amberlyst 15) add_reactants->add_catalyst reflux Heat to Reflux (e.g., 323-333 K) with Stirring add_catalyst->reflux monitor Monitor Reaction Progress (TLC or GC) reflux->monitor cool Cool to Room Temperature monitor->cool workup Workup: - Filter/Neutralize Catalyst - Remove Excess Methanol cool->workup purify Purify by Vacuum Distillation workup->purify end End (Pure Dimethyl Adipate) purify->end

References

Preventing side reactions during the synthesis of Dimethyladipate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of Dimethyladipate (DMA), primarily via the Fischer esterification of adipic acid with methanol.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield of this compound

  • Question: My reaction has run for the recommended time, but the final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields in the synthesis of this compound are most commonly due to the reversible nature of the Fischer esterification reaction.[1][2][3] The reaction between adipic acid and methanol exists in an equilibrium with the products, this compound and water.[4][5] To achieve a high yield, the equilibrium must be shifted towards the product side.

    Troubleshooting Steps:

    • Increase the Molar Ratio of Methanol: The most common strategy to drive the reaction forward is to use a significant excess of methanol.[1][6][7] According to Le Châtelier's principle, increasing the concentration of a reactant will shift the equilibrium to favor the products.[7] While an equimolar ratio might only result in a ~65% yield at equilibrium, using a 10-fold or greater excess of methanol can increase the yield to over 95%.[1]

    • Effective Water Removal: The removal of water, a byproduct of the esterification, is crucial for driving the reaction to completion.[3][5] This can be achieved by:

      • Azeotropic Distillation: Using a solvent like toluene to form an azeotrope with water, which can be removed using a Dean-Stark apparatus.[8][9]

      • Drying Agents: Incorporating molecular sieves into the reaction mixture to absorb the water as it is formed.[5]

    • Ensure Catalyst Activity: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is essential for increasing the reaction rate.[10] Ensure the catalyst is not old or deactivated. If using a solid acid catalyst, ensure it has been properly activated and has not been poisoned.[11]

    • Optimize Reaction Time and Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions.[1] Ensure the reaction is allowed to proceed for a sufficient amount of time to reach equilibrium under the optimized temperature. Typical reaction times can range from 1 to 10 hours at temperatures between 60-110 °C.[5]

Issue 2: Presence of Significant Amounts of Monomethyl Adipate in the Final Product

  • Question: My final product contains a substantial amount of the intermediate, monomethyl adipate. How can I promote the reaction to the diester?

  • Answer: The formation of this compound from adipic acid is a two-step cascade reaction, with monomethyl adipate (MMA) as the intermediate.[4] The presence of significant MMA indicates that the second esterification step is incomplete.

    Troubleshooting Steps:

    • Prolong Reaction Time: The conversion of MMA to DMA may require a longer reaction time than the initial esterification of adipic acid. Extending the reaction time can allow for more complete conversion.

    • Maintain Excess Methanol: A high concentration of methanol is necessary to drive both esterification steps to completion. Ensure that a sufficient excess of methanol is present throughout the reaction.

    • Efficient Water Removal: As with the first esterification, the removal of water is critical for the second step. Inefficient water removal can cause the equilibrium to favor the monoester.

Issue 3: Formation of Colored Impurities or Byproducts

  • Question: My final product is discolored, or I observe unexpected peaks during analysis, suggesting the presence of byproducts. What are these impurities and how can I avoid them?

  • Answer: The formation of colored impurities or byproducts can result from side reactions, especially at elevated temperatures.

    Troubleshooting Steps:

    • Control Reaction Temperature: High temperatures can lead to decomposition or other side reactions.[1] It is important to maintain the reaction temperature within the optimal range for the specific catalyst and solvent system being used.

    • Use a Milder Catalyst: While strong acids like sulfuric acid are effective, they can also promote side reactions. Consider using a milder catalyst such as p-toluenesulfonic acid or a solid acid catalyst like Amberlyst 15.[6]

    • Purification: If byproducts are formed, purification of the this compound is necessary. This is typically achieved through vacuum distillation.[8] A patent describes a two-stage distillation process to achieve a purity of over 99.5%.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the primary side reaction to be aware of during the Fischer esterification of adipic acid?

    • A1: The primary "side reaction" or competing reaction is the reverse reaction, the hydrolysis of the ester back to the carboxylic acid and alcohol.[1] This is why removing water is critical. In the context of producing the diester, the incomplete reaction leading to the monomethyl adipate intermediate can be considered the main byproduct to manage.[12]

  • Q2: What is the role of the acid catalyst in the synthesis of this compound?

    • A2: The acid catalyst protonates the carbonyl oxygen of the adipic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol.[2][10] The catalyst increases the rate at which the reaction reaches equilibrium but does not change the position of the equilibrium itself.[1]

  • Q3: Can I use a different alcohol instead of methanol?

    • A3: Yes, other alcohols can be used to produce different dialkyl adipates. However, the reaction conditions, particularly temperature and the method of water removal, may need to be adjusted based on the boiling point of the alcohol used. Primary and secondary alcohols are generally suitable, while tertiary alcohols are prone to elimination side reactions.[5][10]

  • Q4: Is it possible to synthesize this compound without a solvent?

    • A4: Yes, the reaction is often carried out using a large excess of the alcohol (methanol), which also serves as the solvent.[5]

Data Presentation

The following table summarizes the impact of various reaction parameters on the yield of adipate esters, providing a basis for optimizing experimental conditions.

ParameterConditionEffect on YieldCitation(s)
Methanol to Adipic Acid Molar Ratio 1:1~65% at equilibrium[1]
10:1Can increase yield to ~97%[1]
15:1Showed the highest conversion in one study[6]
20:1No significant change in conversion compared to 15:1[6]
Catalyst Sulfuric Acid (H₂SO₄)Common and effective strong acid catalyst[3][13]
p-Toluenesulfonic Acid (p-TsOH)Milder alternative to H₂SO₄, can reduce side reactions[5][9]
Amberlyst 15Solid acid catalyst, simplifies catalyst removal[6]
Temperature 60-110 °CTypical range for Fischer esterification[5]
313-333 K (40-60 °C)Studied range for Amberlyst 15 catalyst[6]
Water Removal Dean-Stark ApparatusEffective for azeotropic removal of water[5][9]
Molecular SievesIn-situ removal of water[5]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Fischer Esterification

This protocol is a representative example and may require optimization for specific laboratory conditions and scales.

Materials and Equipment:

  • Adipic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • Toluene (for azeotropic water removal)

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional, for water removal)

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add adipic acid (1.0 eq).

  • Addition of Reagents: Add a significant excess of anhydrous methanol (e.g., 10-20 molar equivalents) and toluene (if using a Dean-Stark trap).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction) or p-toluenesulfonic acid (0.02-0.05 eq).

  • Reaction: Attach the reflux condenser (and Dean-Stark trap, if used) and heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the boiling point of the solvent mixture.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. If using a Dean-Stark trap, monitor the collection of water.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid acid catalyst was used, filter it off.

    • Remove the excess methanol and toluene using a rotary evaporator.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[8]

Mandatory Visualization

Synthesis_Pathway cluster_main_reaction Main Reaction Pathway cluster_side_reaction Key Side Reaction (Equilibrium) Adipic_Acid Adipic Acid MMA Monomethyl Adipate Adipic_Acid->MMA Esterification Step 1 Adipic_Acid_Side Adipic Acid Methanol1 Methanol (+ H⁺) Methanol1->MMA DMA This compound MMA->DMA Esterification Step 2 Water1 Water MMA->Water1 MMA_Side Monomethyl Adipate Methanol2 Methanol (+ H⁺) Methanol2->DMA Water2 Water DMA->Water2 DMA_Side This compound DMA_Side->MMA_Side Hydrolysis (Reverse Reaction) Water_Side Water Water_Side->MMA_Side MMA_Side->Adipic_Acid_Side Hydrolysis Methanol_Side Methanol

Caption: Synthesis pathway of this compound and the competing hydrolysis side reaction.

References

Technical Support Center: Hydrolysis of Dimethyl Adipate in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent and control the hydrolysis of dimethyl adipate in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is dimethyl adipate hydrolysis and why is it a concern in experiments?

A1: Dimethyl adipate hydrolysis is a chemical reaction where the ester functional groups of dimethyl adipate react with water to form adipic acid and methanol.[1] This reaction is a concern in experimental settings because it can alter the properties of dimethyl adipate when it is used as a solvent, reagent, or plasticizer, potentially impacting the accuracy and reproducibility of your results. The formation of acidic (adipic acid) and alcoholic (methanol) impurities can lead to unwanted side reactions and changes in the reaction environment.

Q2: What are the primary factors that cause the hydrolysis of dimethyl adipate?

A2: The primary factors that promote the hydrolysis of dimethyl adipate are the presence of:

  • Water: As a reactant, the presence of water can drive the hydrolysis reaction forward.

  • Acids: Strong acids act as catalysts, significantly accelerating the rate of hydrolysis.[2]

  • Bases: Strong bases also catalyze the hydrolysis of esters, a process known as saponification, which is an irreversible reaction.[1][3]

  • Elevated Temperatures: Higher temperatures increase the rate of the hydrolysis reaction.[4]

Q3: How can I prevent the hydrolysis of dimethyl adipate during storage?

A3: To prevent hydrolysis during storage, dimethyl adipate should be kept in a cool, dry, and well-ventilated area in a tightly sealed container to minimize exposure to atmospheric moisture.[5][6] It is also crucial to store it away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[2]

Q4: What materials are compatible with dimethyl adipate for experimental setups?

A4: For experimental setups, it is recommended to use containers and equipment made of compatible materials such as polyethylene, polypropylene, or stainless steel.[6] Avoid using materials that may react with or be degraded by dimethyl adipate or its potential hydrolysis products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected pH change in the reaction mixture. Hydrolysis of dimethyl adipate is occurring, leading to the formation of adipic acid.1. Verify the absence of water in your reagents and solvents. Use anhydrous grade solvents where possible. 2. Ensure that all glassware is thoroughly dried before use. 3. If the reaction chemistry allows, consider using a buffer system to maintain a stable pH.[7][8][9]
Formation of an unknown precipitate. The precipitate could be adipic acid, which is less soluble in some organic solvents than dimethyl adipate.1. Analyze the precipitate to confirm its identity (e.g., via spectroscopy). 2. Review the experimental conditions to identify and eliminate potential sources of water, acid, or base contamination.
Inconsistent reaction kinetics or product yield. The presence of methanol and adipic acid from hydrolysis may be interfering with the reaction mechanism or catalyzing side reactions.1. Monitor the purity of your dimethyl adipate before and during the reaction using analytical techniques like GC or HPLC. 2. Purify the dimethyl adipate if significant degradation is detected. 3. Conduct control experiments to assess the impact of potential hydrolysis products on your reaction.
Cloudy or hazy appearance of dimethyl adipate. This could indicate the absorption of moisture from the atmosphere.1. Store dimethyl adipate under an inert atmosphere (e.g., nitrogen or argon). 2. Use a fresh, unopened container of dimethyl adipate if moisture contamination is suspected.

Experimental Protocols

Protocol 1: Monitoring Dimethyl Adipate Hydrolysis using Gas Chromatography (GC)

This protocol outlines a method for the quantitative analysis of dimethyl adipate and its primary hydrolysis product, methanol, to monitor the extent of hydrolysis.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • Capillary column suitable for polar analysis (e.g., DB-WAX)[10]

  • Helium or Nitrogen as carrier gas

  • Dimethyl adipate sample

  • Methanol standard

  • Internal standard (e.g., p-cymene)[10]

  • Anhydrous solvent for sample dilution (e.g., dichloromethane)

  • Volumetric flasks and syringes

Procedure:

  • Standard Preparation: Prepare a series of calibration standards containing known concentrations of dimethyl adipate, methanol, and a constant concentration of the internal standard in the dilution solvent.

  • Sample Preparation: Accurately weigh a known amount of the dimethyl adipate sample to be analyzed into a volumetric flask. Add a known amount of the internal standard and dilute to the mark with the dilution solvent.

  • GC Analysis:

    • Set the GC parameters (injector temperature, oven temperature program, detector temperature, and gas flow rates) to achieve good separation of the analytes. A typical starting point for a wax column could be an initial temperature of 50°C, ramped to 200°C.

    • Inject a fixed volume of each calibration standard and the prepared sample into the GC.

  • Data Analysis:

    • Integrate the peak areas for dimethyl adipate, methanol, and the internal standard.

    • Construct a calibration curve by plotting the ratio of the peak area of each analyte to the internal standard against the concentration of the analyte for the calibration standards.

    • Determine the concentration of dimethyl adipate and methanol in the sample by using the calibration curve.

Protocol 2: Control of pH in a Reaction using a Buffer System

This protocol provides a general guideline for selecting and using a buffer to maintain a stable pH in a reaction where dimethyl adipate is used as a solvent and hydrolysis is a concern.

Materials:

  • Weak acid and its conjugate base (or a weak base and its conjugate acid) to form the buffer. The choice of buffer will depend on the desired pH of the reaction.

  • pH meter

  • Stir plate and stir bar

  • Reaction vessel

Procedure:

  • Buffer Selection: Choose a buffer system with a pKa value close to the desired reaction pH. The effective buffering range is typically pKa ± 1.[11]

  • Buffer Preparation:

    • Prepare stock solutions of the weak acid and its conjugate base at a suitable concentration. Higher concentrations of the buffer components lead to a higher buffer capacity.[7][8]

    • Mix the stock solutions in the appropriate ratio to achieve the target pH. The Henderson-Hasselbalch equation can be used as a guide: pH = pKa + log([A-]/[HA]).

    • Verify the pH of the buffer solution using a calibrated pH meter and adjust as necessary.

  • Reaction Setup:

    • Add the prepared buffer solution to the reaction vessel.

    • Add the reactants and dimethyl adipate to the buffered system.

    • Monitor the pH of the reaction mixture periodically and adjust if necessary by adding small amounts of the acidic or basic buffer component.

Visualizations

Hydrolysis_Prevention_Workflow cluster_storage Storage cluster_experiment Experimental Setup cluster_control In-situ Control cluster_monitoring Monitoring storage Store Dimethyl Adipate conditions Cool, Dry, Well-Ventilated, Tightly Sealed Container storage->conditions incompatibles Avoid Strong Acids, Bases, Oxidizers, and Reducers storage->incompatibles setup Prepare Reaction storage->setup Transfer glassware Use Dry Glassware setup->glassware solvents Use Anhydrous Solvents setup->solvents atmosphere Consider Inert Atmosphere (N2 or Ar) setup->atmosphere control Control Reaction Conditions setup->control Initiate ph_control Use Buffer System for pH Stability control->ph_control temp_control Maintain Optimal Temperature control->temp_control monitoring Monitor for Hydrolysis control->monitoring During Reaction analytical Analytical Techniques (GC, HPLC, Titration) monitoring->analytical

Caption: Workflow for preventing and controlling dimethyl adipate hydrolysis.

Hydrolysis_Pathway cluster_catalysts DMA Dimethyl Adipate (C8H14O4) Products Adipic Acid + Methanol DMA->Products Hydrolysis H2O Water (H2O) H2O->Products Catalysts Catalysts Acid H+ Acid->Products Accelerates Base OH- Base->Products Accelerates Heat Heat (Δ) Heat->Products Accelerates

Caption: Factors influencing the hydrolysis of dimethyl adipate.

References

Technical Support Center: Purification of Dimethyl Adipate by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of dimethyl adipate through distillation techniques.

Troubleshooting Guide

This guide addresses common issues encountered during the distillation of dimethyl adipate.

Issue 1: Low Purity of the Final Product (<99.5%)

  • Question: My final product purity is below the desired >99.5% after a single distillation. What are the likely causes and how can I improve it?

  • Answer: Achieving high purity often requires careful control of distillation parameters and potentially a multi-stage approach.

    • Inadequate Separation: A single distillation may not be sufficient to remove impurities with close boiling points. Consider using a fractional distillation column with a suitable packing material to increase the number of theoretical plates, enhancing separation efficiency.[1][2]

    • Incorrect Distillation Parameters: Ensure that the temperature and pressure are optimized for the separation of dimethyl adipate from its specific impurities. Operating at too high a temperature can lead to decomposition, while incorrect pressure will alter the boiling points.

    • Contamination: Ensure all glassware and equipment are scrupulously clean to avoid introducing contaminants.

    • Two-Stage Distillation: For starting material with a purity of 80-90%, a two-stage distillation process is recommended to achieve a final purity of ≥99.5%.[3] The first stage removes lighter components, and the second stage separates the high-purity dimethyl adipate from heavier byproducts.[3]

Issue 2: Poor Vacuum Stability During Distillation

  • Question: I am unable to maintain a stable vacuum during the distillation process. What could be the problem?

  • Answer: A stable vacuum is crucial for maintaining a consistent boiling point and achieving good separation. Fluctuations can lead to bumping and inefficient purification.

    • Leaks: Check all joints, seals, and tubing for leaks. Even a small leak can significantly impact the vacuum level. Use appropriate vacuum grease on ground glass joints.

    • Vacuum Pump Capacity: Ensure your vacuum pump is adequate for the size of your distillation setup and is in good working order. Check the pump oil; it may need to be changed if it appears cloudy or contaminated.

    • Cold Trap: Use a cold trap between your distillation apparatus and the vacuum pump to condense volatile vapors that could contaminate the pump oil and reduce its efficiency.

    • Bumping/Outgassing: Vigorous boiling or outgassing from the crude material can cause pressure fluctuations. Ensure smooth boiling by using a stirring bar or capillary bubbler. Degassing the crude dimethyl adipate by exposing it to a low vacuum before heating can also help.

Issue 3: The product is discolored (yellowish tint).

  • Question: The distilled dimethyl adipate has a yellowish color instead of being colorless. What causes this and how can I prevent it?

  • Answer: A yellow tint in the distillate can indicate thermal decomposition or the presence of certain impurities.

    • Overheating: Dimethyl adipate can decompose at high temperatures. Ensure the heating mantle is not set too high and that the distillation is performed under a sufficient vacuum to lower the boiling point. The temperature in the distillation head should be monitored closely and should not exceed the expected boiling point at the operating pressure.

    • Presence of Acidic Impurities: Residual acidic catalysts from the synthesis step can cause degradation at elevated temperatures. Consider a pre-distillation wash with a mild base (e.g., a dilute sodium bicarbonate solution) followed by drying to neutralize and remove these impurities.

    • Oxidation: While less common for dimethyl adipate, discoloration can sometimes be due to oxidation. Purging the apparatus with an inert gas like nitrogen before starting the distillation can mitigate this.

Frequently Asked Questions (FAQs)

Q1: What are the recommended vacuum and temperature settings for purifying dimethyl adipate?

A1: For a two-stage distillation process to achieve a purity of ≥99.5% from a starting material of 80-90% purity, the following parameters are recommended[3]:

  • First Distillation Column: 40 to 250 mmHg vacuum and a temperature of 100 to 180°C to remove light components.[3]

  • Second Distillation Column: 20 to 180 mmHg vacuum and a temperature of 150 to 185°C to obtain the high-purity dimethyl adipate.[3]

Q2: What is the boiling point of dimethyl adipate under vacuum?

A2: The boiling point of dimethyl adipate is significantly reduced under vacuum. A commonly cited boiling point is 109-110°C at 14 mmHg.[4][5][6][7]

Q3: What are common impurities in crude dimethyl adipate?

A3: Common impurities can include unreacted starting materials such as adipic acid and methanol, byproducts from the esterification reaction like lower molecular weight dicarboxylic acids, and water.[8]

Q4: Which analytical techniques are suitable for determining the purity of dimethyl adipate?

A4: Gas Chromatography with a Flame Ionization Detector (GC-FID) is a highly effective method for quantifying the purity of dimethyl adipate and identifying volatile impurities.[9][10] Other techniques such as High-Performance Liquid Chromatography (HPLC) and spectroscopic methods like NMR can also be used for characterization.[10][11]

Q5: Is fractional distillation necessary for purifying dimethyl adipate?

A5: Fractional distillation is highly recommended, especially when dealing with impurities that have boiling points close to that of dimethyl adipate.[1][12] The use of a fractionating column increases the separation efficiency, allowing for a higher purity product to be obtained.[1][13]

Data Presentation

Table 1: Distillation Parameters and Physical Properties of Dimethyl Adipate

ParameterValueSource(s)
Two-Stage Distillation Parameters
Initial Purity80-90%[3]
First Stage Vacuum40-250 mmHg[3]
First Stage Temperature100-180 °C[3]
Second Stage Vacuum20-180 mmHg[3]
Second Stage Temperature150-185 °C[3]
Final Purity≥99.5%[3]
Physical Properties
Boiling Point109-110 °C at 14 mmHg[4][5][6][7]
Molecular Weight174.20 g/mol [4]
Density1.062 g/mL at 20 °C[7]
Melting Point8 °C[6]

Experimental Protocols

Methodology for Two-Stage Vacuum Fractional Distillation of Dimethyl Adipate

This protocol is designed to purify crude dimethyl adipate (80-90% purity) to a final purity of ≥99.5%.

Materials and Equipment:

  • Crude dimethyl adipate

  • Round-bottom flasks (distillation and receiving flasks)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Vacuum adapter

  • Cold trap

  • Vacuum pump

  • Heating mantle with stirrer

  • Magnetic stir bar

  • Vacuum grease

  • Clamps and stands

Procedure:

Stage 1: Removal of Light Components

  • Apparatus Setup: Assemble the fractional distillation apparatus. Place a magnetic stir bar in the distillation flask containing the crude dimethyl adipate. Connect the fractionating column, distillation head, condenser, and receiving flask. Ensure all joints are properly sealed with vacuum grease.

  • Vacuum Application: Connect the vacuum pump to the apparatus via a cold trap. Slowly and carefully apply a vacuum, aiming for a pressure between 40 and 250 mmHg.

  • Heating: Begin stirring and gently heat the distillation flask using the heating mantle.

  • Distillation: Increase the temperature until the dimethyl adipate begins to boil. The temperature at the distillation head should remain stable as the lighter components distill over. Collect these low-boiling fractions in the receiving flask.

  • Termination of Stage 1: Once the temperature at the distillation head begins to rise towards the boiling point of dimethyl adipate, turn off the heating and allow the system to cool under vacuum.

Stage 2: Purification of Dimethyl Adipate

  • Apparatus Reconfiguration: Replace the receiving flask with a clean, pre-weighed flask. The residue in the distillation flask from Stage 1 is the starting material for Stage 2.

  • Vacuum Adjustment: Adjust the vacuum to a pressure between 20 and 180 mmHg.

  • Heating: Re-apply heat to the distillation flask.

  • Collection of Pure Fraction: Increase the temperature until the dimethyl adipate distills. The temperature at the distillation head should remain constant at the boiling point of dimethyl adipate at the operating pressure (e.g., ~109-110°C at 14 mmHg). Collect the pure dimethyl adipate fraction in the new receiving flask.

  • Completion: Stop the distillation when only a small amount of dark, viscous residue remains in the distillation flask.

  • Shutdown: Turn off the heating and allow the apparatus to cool completely before slowly releasing the vacuum.

  • Analysis: Determine the purity of the collected dimethyl adipate using a suitable analytical method such as GC-FID.

Visualizations

Distillation_Workflow start Start: Crude Dimethyl Adipate (80-90%) stage1 First Distillation (40-250 mmHg, 100-180 °C) start->stage1 light_impurities Light Impurities (e.g., Methanol, Water) stage1->light_impurities Distillate intermediate Intermediate Purity Dimethyl Adipate stage1->intermediate Residue stage2 Second Distillation (20-180 mmHg, 150-185 °C) intermediate->stage2 final_product High Purity Dimethyl Adipate (>99.5%) stage2->final_product Distillate heavy_residue Heavy Residue (e.g., Adipic Acid, Oligomers) stage2->heavy_residue Residue

Caption: Two-stage distillation workflow for dimethyl adipate purification.

Troubleshooting_Tree problem Low Product Purity? check_params Are Temp/Pressure Stable & Correct? problem->check_params Yes leaks Check for Leaks & Pump Function check_params->leaks No fractional Using Fractional Column? check_params->fractional Yes leaks->check_params use_fractional Implement Fractional Distillation fractional->use_fractional No two_stage Consider Two-Stage Distillation fractional->two_stage Yes success Purity Improved use_fractional->success two_stage->success

Caption: Troubleshooting decision tree for low purity in distillation.

References

Managing viscosity and mixing issues in Dimethyladipate polymerizations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing viscosity and mixing issues during dimethyl adipate polymerization experiments.

Troubleshooting Guide

This guide addresses common problems encountered during the polymerization of dimethyl adipate, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the viscosity of my reaction mixture excessively high, preventing effective stirring?

A1: High viscosity during dimethyl adipate polymerization can stem from several factors, primarily related to rapid molecular weight build-up or non-optimal reaction conditions.

  • Potential Cause 1: Rapid Polymerization. The polymerization reaction may be proceeding too quickly, leading to the formation of high molecular weight polymers early in the process. This can be influenced by catalyst concentration and temperature.

  • Solution 1a: Adjust Catalyst Concentration. The concentration of the catalyst can have a significant impact on the rate of polymerization. A lower catalyst concentration can help to slow down the reaction and allow for better control over the molecular weight build-up.[1]

  • Solution 1b: Modify Temperature Profile. High temperatures can accelerate the polymerization rate.[2] Consider starting the reaction at a lower temperature and gradually increasing it. For melt polycondensation, a two-stage process is often employed. The initial esterification stage is typically carried out at a lower temperature (e.g., 180°C) to form oligomers, followed by a higher temperature polycondensation stage under vacuum.[3][4]

  • Solution 1c: Use a Solvent. Performing the polymerization in a suitable solvent, such as diphenyl ether, can help to manage viscosity.[5] However, solvent selection is critical to avoid side reactions and to ensure it can be effectively removed later.

  • Potential Cause 2: Inefficient Mixing. Poor mixing can lead to localized "hot spots" where the reaction proceeds more rapidly, resulting in high-viscosity domains that impede overall mixing.

  • Solution 2a: Optimize Stirring Speed and Impeller Design. The geometry of the stirrer and the stirring speed are crucial for maintaining a homogeneous reaction mixture.[3] Ensure the impeller design is appropriate for viscous fluids and that the stirring speed is sufficient to create good vortexing without splashing. The influence of mixing speed on the polymerization reaction is a critical parameter to consider.[6][7]

  • Solution 2b: Mechanical Stirring. For highly viscous systems, a magnetic stir bar may not be sufficient. A mechanical overhead stirrer with a high-torque motor is often necessary to provide adequate agitation.

  • Potential Cause 3: Premature Cross-linking. If using monomers with additional functional groups, unintended side reactions can lead to branching and cross-linking, which dramatically increases viscosity.

  • Solution 3a: Monomer Purity. Ensure the purity of your dimethyl adipate and any comonomers to avoid reactive impurities that could lead to side reactions.

  • Solution 3b: Temperature Control. As mentioned, excessive temperatures can promote side reactions.[2]

Q2: My final polymer has a very broad molecular weight distribution. How can I achieve a more uniform product?

A2: A broad molecular weight distribution, or high polydispersity, can be a result of inconsistent reaction conditions.

  • Potential Cause 1: Non-uniform Reaction Environment. Inefficient mixing can lead to different reaction rates throughout the vessel, resulting in polymer chains of varying lengths.

  • Solution 1a: Enhance Mixing. As detailed in the previous question, improving the mixing efficiency is key to ensuring all reactants experience similar conditions.

  • Potential Cause 2: Inconsistent Temperature. Temperature gradients within the reactor can also lead to variations in reaction rates.

  • Solution 2a: Uniform Heating. Use a heating mantle with a temperature controller and ensure the reaction flask is well-insulated to maintain a consistent temperature throughout. For larger scale reactions, an oil bath is preferable to a heating mantle for more uniform heat distribution.

Q3: How can I reduce the viscosity of the final polyester product for easier processing?

A3: If the final polymer is too viscous for your application, there are several strategies you can employ.

  • Potential Cause: High Molecular Weight. The most direct cause of high viscosity in the final product is a high average molecular weight.

  • Solution 1: Adjust Monomer Stoichiometry. A slight excess of the diol component can help to control the molecular weight by ensuring hydroxyl end-groups.

  • Solution 2: Introduce a Chain Terminator. Adding a monofunctional reactant can cap the growing polymer chains, thereby limiting the final molecular weight.

  • Solution 3: Utilize Viscosity-Reducing Agents. For aromatic polyester polyols, cyclic organic compounds like propylene carbonate or ethylene carbonate can be used as viscosity-reducing agents.[8] While this is for a different type of polyester, similar principles might be applicable.

Frequently Asked Questions (FAQs)

Q1: What is a typical temperature range for dimethyl adipate polymerization?

A1: The optimal temperature range depends on the specific type of polymerization. For enzymatic polycondensation, milder temperatures of 80°C to 100°C are generally used to maintain the catalyst's activity.[9] For melt polycondensation, higher temperatures are necessary, typically ranging from 170°C to 235°C.[9] A common approach for melt polycondensation involves a two-stage process: an initial esterification step at a lower temperature (e.g., 180°C) followed by a polycondensation step at a higher temperature (e.g., up to 230°C) under vacuum.[3]

Q2: What is the role of vacuum in dimethyl adipate polymerization?

A2: Applying a vacuum is a critical step in melt polycondensation. It serves to remove the condensation byproduct (methanol in the case of dimethyl adipate), which shifts the reaction equilibrium towards the formation of higher molecular weight polymer. The level of vacuum can significantly influence the final molecular weight of the polyester.[5]

Q3: What type of catalyst is typically used for dimethyl adipate polymerization?

A3: Various catalysts can be used for polyester synthesis. For melt polycondensation, common catalysts include titanium-based compounds like tetrabutyl titanate.[4] Enzymatic catalysis, often using lipases, is also a viable, more environmentally friendly option.[5][10]

Q4: How does mixing speed affect the polymerization process?

A4: The mixing speed plays a crucial role in ensuring a homogeneous reaction mixture.[6][7] Inadequate mixing can lead to localized temperature and concentration gradients, resulting in a polymer with a broad molecular weight distribution and potentially uncontrolled viscosity increases. For viscous polymer solutions, the intensity of shear during mixing can even lead to polymer chain scission, affecting the final molecular weight.[11]

Quantitative Data Summary

The following tables summarize key quantitative data gathered from various studies on polyester synthesis.

Table 1: Effect of Temperature and Vacuum on Molecular Weight (Mn) in Diethyl Adipate Polycondensation

Temperature (°C)Vacuum (mbar)Resulting Mn (g·mol⁻¹)
8050~4000
10050~5400
8010~8400
10010~11700

Data adapted from a study on diethyl adipate, which is analogous to dimethyl adipate polymerization.[5]

Table 2: Typical Reaction Parameters for Melt Polycondensation of Adipate Esters

ParameterValueReference
Esterification Temperature180°C[3]
Polycondensation Temperature195°C[3]
Vacuum Pressure0.04 mbar[3]
Catalyst (Titanium butoxide)~0.3%[3]
BDO to AA Molar Ratio1.2:1[4]

Experimental Protocols

Protocol 1: Two-Stage Melt Polycondensation of Poly(butylene adipate) (PBA)

This protocol for PBA is analogous to what would be used for dimethyl adipate with a suitable diol.

Materials and Equipment:

  • Adipic acid (AA)

  • 1,4-butanediol (BDO)

  • Tetrabutyl titanate (TBT) catalyst

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Nitrogen inlet and outlet

  • Distillation column and condenser

  • Vacuum pump

  • Manometer

Stage 1: Esterification

  • Charge the adipic acid and 1,4-butanediol into the reaction flask. A molar ratio of BDO to AA of 1.2:1 is common to compensate for diol loss.[4]

  • Add the TBT catalyst.

  • Heat the mixture to 180°C under a nitrogen atmosphere with mechanical stirring.

  • Water will be produced as a byproduct and should be removed via the distillation column.

  • Continue this stage until the theoretical amount of water has been collected.

Stage 2: Polycondensation

  • Gradually increase the temperature to 195-230°C.

  • Slowly apply a vacuum to the system, reducing the pressure to less than 100 Pa.

  • Continue the reaction under these conditions until the desired viscosity or molecular weight is achieved, which can be monitored by the torque on the mechanical stirrer.

Visualizations

TroubleshootingWorkflow start High Viscosity or Poor Mixing Observed check_temp Is Reaction Temperature Too High? start->check_temp adjust_temp Reduce Temperature or Use a Gradual Temperature Ramp check_temp->adjust_temp Yes check_catalyst Is Catalyst Concentration Too High? check_temp->check_catalyst No end_good Problem Resolved adjust_temp->end_good adjust_catalyst Lower Catalyst Concentration check_catalyst->adjust_catalyst Yes check_mixing Is Mixing Inefficient? check_catalyst->check_mixing No adjust_catalyst->end_good improve_mixing Increase Stirring Speed or Use a Mechanical Stirrer check_mixing->improve_mixing Yes check_solvent Is a Solventless System Being Used? check_mixing->check_solvent No improve_mixing->end_good add_solvent Consider Using a High-Boiling, Inert Solvent check_solvent->add_solvent Yes end_bad Problem Persists: Re-evaluate Monomer Purity and Experimental Setup check_solvent->end_bad No add_solvent->end_good

Caption: Troubleshooting workflow for high viscosity.

PolycondensationProcess cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Polycondensation charge_monomers Charge Dimethyl Adipate and Diol add_catalyst Add Catalyst charge_monomers->add_catalyst heat_N2 Heat under Nitrogen (e.g., 180°C) add_catalyst->heat_N2 remove_methanol Remove Methanol Byproduct heat_N2->remove_methanol oligomers Formation of Oligomers remove_methanol->oligomers increase_temp Increase Temperature (e.g., >200°C) oligomers->increase_temp apply_vacuum Apply High Vacuum increase_temp->apply_vacuum polymer High Molecular Weight Polyester apply_vacuum->polymer

Caption: Two-stage melt polycondensation process.

References

Addressing phase separation problems in Dimethyladipate formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address phase separation and other stability issues encountered in dimethyl adipate (DMA) formulations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the properties and handling of dimethyl adipate in formulation development.

Q1: What is dimethyl adipate and why is it used in pharmaceutical formulations?

A1: Dimethyl adipate (DMA) is a biodegradable, low-toxicity, colorless oily liquid with the chemical formula (CH₂CH₂CO₂CH₃)₂.[1][2] It serves as a versatile solvent and plasticizer.[1][2] In pharmaceutical applications, particularly for parenteral formulations, DMA is valued for its ability to dissolve poorly water-soluble active pharmaceutical ingredients (APIs), making it a suitable vehicle for long-acting injectable drug products.[3][4]

Q2: What are the key physical and chemical properties of dimethyl adipate that I should be aware of?

A2: Key properties of dimethyl adipate are summarized in the table below. Understanding these properties is crucial for successful formulation development.

PropertyValueReference
Molecular FormulaC₈H₁₄O₄[5]
Molecular Weight174.19 g/mol [5]
AppearanceColorless liquid[1]
Boiling Point227 °C[1]
Melting Point10.3 °C[1]
Density1.06 g/cm³ (at 20 °C)[1]
Water Solubility< 1 g/L[1]
LogP~1.03[5]

Q3: My dimethyl adipate-based formulation is showing signs of phase separation. What are the common causes?

A3: Phase separation in DMA formulations can be triggered by several factors:

  • Temperature Fluctuations: A decrease in temperature can significantly reduce the solubility of the API or other excipients, leading to precipitation or "clouding." This is a critical factor, especially for formulations intended for refrigerated storage or those that experience temperature changes during shipping and handling.

  • Concentration Effects: The concentration of the API or other components may have exceeded their solubility limit in the dimethyl adipate vehicle.

  • Incompatibility of Components: The addition of a co-solvent or other excipient that is not fully miscible with dimethyl adipate or that reduces the solubility of the API can induce phase separation.

  • pH Shifts: For formulations containing ionizable compounds, a change in pH can alter their solubility and lead to precipitation.

  • Long-Term Instability: Over time, slow degradation of the API or excipients can result in the formation of less soluble species.

Q4: How can I prevent phase separation in my dimethyl adipate formulation?

A4: Several strategies can be employed to prevent phase separation:

  • Co-solvents: The addition of a compatible co-solvent can increase the overall solvent capacity of the formulation. Common co-solvents that may be compatible with dimethyl adipate include ethanol and propylene glycol. However, their compatibility and impact on API solubility must be experimentally verified.

  • Surfactants: Non-ionic surfactants such as Polysorbate 80 and Cremophor EL can be used to emulsify immiscible components and stabilize the formulation.[6] They work by reducing the interfacial tension between different phases. The selection and concentration of the surfactant are critical and require careful optimization.

  • Formulation Optimization: A systematic approach to formulation development, such as constructing pseudo-ternary phase diagrams, can help identify the optimal concentration ranges of the API, dimethyl adipate, and any co-solvents or surfactants to ensure long-term stability.

  • Temperature Control: Maintaining a consistent and appropriate temperature throughout the manufacturing, storage, and handling process is crucial.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving phase separation issues in your dimethyl adipate formulations.

Problem 1: The formulation appears cloudy or hazy immediately after preparation.

This indicates a fundamental insolubility or incompatibility issue.

A Immediate Cloudiness/Haze B Is the API concentration above its known solubility limit? A->B C Reduce API concentration or add a suitable co-solvent. B->C Yes D Are all excipients/co-solvents miscible with dimethyl adipate? B->D No E Replace incompatible component or add a surfactant (e.g., Polysorbate 80). D->E No F Was the formulation prepared at an elevated temperature? D->F Yes G API may be precipitating upon cooling. Determine the cloud point. F->G

Troubleshooting workflow for immediate formulation cloudiness.
Problem 2: The formulation is clear initially but develops a precipitate or separates into layers over time or upon temperature change.

This suggests a more subtle instability.

A Delayed Phase Separation B Did separation occur after a temperature shift (e.g., cooling)? A->B C The formulation is temperature-sensitive. Determine the cloud point and consider adding a stabilizer. B->C Yes D Is there evidence of API or excipient degradation? B->D No E Investigate degradation pathways. Consider adding antioxidants or adjusting pH. D->E Yes F Is the formulation at the edge of its stability range? D->F No G Optimize component ratios. Consider adding a surfactant to increase robustness. F->G

Troubleshooting workflow for delayed phase separation.

Section 3: Quantitative Data on Solubility

CompoundSolvent(s)SolubilityTemperatureReference
Testosterone PropionateChloroform50 mg/mLNot specified[7]
Testosterone PropionateEthanol1 in 6 partsNot specified[7]
Testosterone PropionatePropylene Glycol1 in 30 partsNot specified[7]
ProgesteroneWater0.007 mg/mLNot specified[8]
ProgesteroneEthanol, Methanol, Acetonitrile~1 mg/mLNot specified[9]

Note: "1 in 6 parts" indicates that 1 gram of solute dissolves in 6 mL of solvent.

Section 4: Experimental Protocols

Cloud Point Determination (Adapted from ASTM D2500)

The cloud point is the temperature at which a liquid specimen shows the first observable sign of wax crystals or other solid formation upon cooling.[8] This method is critical for assessing the low-temperature stability of your formulation.

Apparatus:

  • Test jar: Cylindrical, clear glass with a flat bottom.

  • Thermometer: Appropriate range for the expected cloud point.

  • Cooling bath: Capable of reaching and maintaining temperatures below the expected cloud point.

Procedure:

  • Ensure the sample is free of moisture.

  • Bring the sample to at least 14°C above the expected cloud point.

  • Pour the sample into the test jar to the marked level.

  • Tightly close the test jar with the cork carrying the thermometer, ensuring the thermometer bulb is positioned at the bottom of the jar.

  • Place the test jar in the cooling bath.

  • At each 1°C interval, remove the jar and inspect for cloudiness at the bottom. This entire operation should not take more than 3 seconds.

  • The temperature at which a distinct cloudiness is first observed at the bottom of the test jar is recorded as the cloud point.[8][10]

A Start B Prepare sample (dry, heat >14°C above expected cloud point) A->B C Pour into test jar and insert thermometer B->C D Place in cooling bath C->D E Cool and inspect at 1°C intervals D->E F Cloudiness observed? E->F F->E No G Record temperature as Cloud Point F->G Yes H End G->H

Experimental workflow for Cloud Point Determination.
Dynamic Light Scattering (DLS) for Particle Size Analysis

DLS is a non-invasive technique for measuring the size of particles in a suspension, which is useful for detecting the early stages of precipitation or aggregation.

Procedure:

  • Sample Preparation:

    • Carefully dilute a small aliquot of your formulation in a compatible, filtered solvent. The dilution should be sufficient to obtain an optimal count rate (typically 100-300 kcps).

    • Ensure the sample is well-mixed and free of air bubbles.

  • Instrument Setup:

    • Set the instrument temperature, typically to 25°C, unless a different temperature is being investigated.

    • Input the viscosity and refractive index of the dispersant.

    • Allow the sample to equilibrate in the instrument for at least 2-5 minutes.

  • Measurement:

    • Perform at least three replicate measurements to ensure reproducibility.

    • Analyze the Z-average diameter and the Polydispersity Index (PDI). A low PDI (typically < 0.3) indicates a monodisperse sample. An increase in particle size or PDI over time can indicate instability.

Long-Term Stability Testing (Based on ICH Q1A Guidelines)

Long-term stability studies are essential for determining the shelf-life of a drug product.[9][11]

Protocol Outline:

  • Batches: At least three primary batches of the drug product should be included in the study.[7]

  • Container Closure System: The product should be stored in the same container closure system intended for marketing.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.

    • Accelerated: 0, 3, and 6 months.

  • Tests to be Performed:

    • Physical: Appearance (clarity, color), presence of particulate matter, phase separation.

    • Chemical: Assay of the active ingredient, quantification of degradation products.

    • Microbiological: Sterility testing (for parenteral products).

A Select ≥3 Batches in Final Packaging B Place samples in Long-Term (e.g., 25°C/60% RH) and Accelerated (40°C/75% RH) storage A->B C Test at specified time points (0, 3, 6, 9, 12... months) B->C D Perform Physical, Chemical, and Microbiological Tests C->D E Analyze data for trends in degradation and physical changes D->E F Establish shelf-life and storage conditions E->F

References

Technical Support Center: Enhancing the Thermal Stability of Dimethyl Adipate-Based Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the thermal stability of dimethyladipate (DMA)-based products.

Frequently Asked Questions (FAQs)

Q1: What is dimethyl adipate and in which applications is it commonly used?

Dimethyl adipate (DMA) is an organic compound, specifically the dimethyl ester of adipic acid. It is a colorless, transparent liquid with a low volatility and is considered environmentally friendly.[1][2] DMA is versatile and finds applications across various industries. It is frequently used as a plasticizer to enhance the flexibility and durability of plastics like PVC, and as a raw material for polyester resins.[3] In the coatings industry, it acts as a solvent and plasticizer, improving the film-forming properties and adhesion of coatings.[1][3] It also serves as a solvent in inks, a softener in textiles, and an intermediate in the synthesis of other chemicals.[3][4]

Q2: What are the primary factors that affect the thermal stability of DMA-based products?

The thermal stability of products based on dimethyl adipate, particularly polyester formulations, is influenced by several factors:

  • Temperature: High processing temperatures can initiate and accelerate degradation reactions.[5] Aliphatic polyesters, for instance, generally begin to degrade around 275°C.[6]

  • Presence of Oxygen: Thermo-oxidative degradation is a common issue, leading to discoloration and changes in mechanical properties.[5]

  • Moisture Content: Polyesters are susceptible to hydrolysis, where water molecules break the ester linkages, leading to a reduction in molecular weight and viscosity.[5]

  • Residence Time at High Temperatures: Prolonged exposure to high temperatures increases the extent of thermal degradation.[5]

  • Impurities: The presence of residual catalysts or monomers from polymerization can negatively impact thermal stability.[7]

Q3: What are the common signs of thermal degradation in DMA-based products?

Common indicators of thermal degradation include:

  • Yellowing or Discoloration: This is often a result of thermo-oxidative degradation and the formation of chromophores.[5]

  • Decrease in Viscosity/Increase in Melt Flow Index (MFI): This points to chain scission, where the polymer chains are broken down, reducing the molecular weight.[5]

  • Gel Formation or Black Specks: These can be caused by localized overheating, leading to cross-linking or severe degradation of the material.[5]

  • Brittleness: A significant reduction in molecular weight due to degradation can lead to poor mechanical properties and a brittle final product.[5]

Q4: What types of stabilizers can be used to enhance the thermal stability of DMA-based polyesters?

A combination of stabilizers is often recommended to protect against different degradation mechanisms:

  • Primary Antioxidants (e.g., Hindered Phenols): These scavenge free radicals and are effective in preventing thermo-oxidative degradation.[5]

  • Secondary Antioxidants (e.g., Phosphites): These decompose hydroperoxides and work synergistically with primary antioxidants.[5]

  • Anti-hydrolysis Agents (e.g., Carbodiimides): These agents protect the ester linkages from being broken down by moisture, which is particularly important for polyesters.[5]

  • Chain Extenders: These can be added to counteract the effects of chain scission by re-linking broken polymer chains.[5]

Troubleshooting Guides

Issue 1: Yellowing or Discoloration of the Final Product
Potential Cause Recommended Solution
Thermo-oxidative degradation due to high processing temperatures, prolonged residence time, or the presence of oxygen.[5]1. Optimize Processing Temperature: Lower the melt temperature to the minimum required for adequate flow.[5]2. Reduce Residence Time: Increase the screw speed or reduce the shot size to minimize the time the material is at a high temperature.[5]3. Incorporate Antioxidants: Add a blend of primary and secondary antioxidants to the formulation.[5]4. Use a Nitrogen Purge: Process the material under a nitrogen atmosphere to minimize exposure to oxygen.[5]
Issue 2: Decrease in Viscosity / Increase in Melt Flow Index (MFI)
Potential Cause Recommended Solution
Chain Scission from thermal degradation and hydrolysis breaking the polyester chains.[5]1. Ensure Proper Drying: Thoroughly dry the resin before processing to minimize hydrolysis.[5]2. Lower Processing Temperature: High temperatures accelerate chain scission.[5]3. Add Chain Extenders: Incorporate chain extenders to counteract the effects of chain scission.[5]4. Use Hydrolysis Stabilizers: Add anti-hydrolysis agents like carbodiimides to protect the ester linkages.[5]
Issue 3: Gel Formation or Black Specks in the Final Product
Potential Cause Recommended Solution
Cross-linking or Severe Degradation due to localized overheating or the presence of contaminants.[5]1. Improve Temperature Control: Ensure uniform heating across the extruder barrel or mold.[5]2. Purge the Equipment: Thoroughly clean processing equipment to remove any degraded material or contaminants.[5]3. Use Thermal Stabilizers: Incorporate stabilizers that can prevent runaway degradation at hot spots.[5]
Issue 4: Brittleness of the Final Product
Potential Cause Recommended Solution
Significant Molecular Weight Reduction leading to poor mechanical properties.[5]1. Implement Solutions for Viscosity Decrease: Follow the recommendations for minimizing chain scission, such as proper drying and optimized processing conditions.[5]2. Perform Quality Control on Incoming Material: Ensure the starting molecular weight of the resin is within the specified range.[5]

Quantitative Data Summary

Table 1: Thermal Properties of Dimethyl Adipate

PropertyValue
Boiling Point109-110 °C at 14 mmHg
Melting Point8 °C
Flash Point107.2 °C[2]
Autoignition Temperature360 °C (680 °F)
Degradation Temperature (in UF shell)101 °C[8]

Table 2: Thermal Stability of Adipate-Based Polyesters

PolyesterOnset Degradation Temperature (TGA)Activation Energy of DecompositionReference
Poly(ethylene adipate) (PEAd)~275 °C153 kJ/mol[6][9]
Poly(propylene adipate) (PPAd)Lower than PBAd121 kJ/mol (initial), 157 kJ/mol (main)[9]
Poly(butylene adipate) (PBAd)Higher than PEAd and PPAd185 kJ/mol (initial), 217 kJ/mol (main)[9]

Experimental Protocols

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Objective: To determine the thermal stability and decomposition profile of a dimethyl adipate-based product.

Methodology:

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Place a 10-15 mg sample of the material into a TGA crucible.

  • Loading the Sample: Load the crucible into the TGA instrument.

  • Inert Atmosphere Purge: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min for at least 30 minutes to remove any oxygen.[5]

  • Heating Program: Heat the sample from room temperature to 600°C at a constant heating rate of 10°C/min.[5]

  • Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically identified as the temperature at which a significant mass loss begins.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis prep Prepare 10-15 mg sample load Load sample into TGA prep->load purge Purge with Nitrogen (30 min) load->purge heat Heat to 600°C at 10°C/min purge->heat analyze Record mass loss vs. temperature heat->analyze determine Determine onset of decomposition analyze->determine

Caption: TGA Experimental Workflow.

degradation_pathway DMA_Product DMA-Based Product Degradation Degradation DMA_Product->Degradation High_Temp High Temperature High_Temp->Degradation Oxygen Oxygen Thermo_Oxidative Thermo-oxidative Degradation Oxygen->Thermo_Oxidative Moisture Moisture Hydrolysis Hydrolysis Moisture->Hydrolysis Degradation->Thermo_Oxidative Degradation->Hydrolysis Discoloration Discoloration / Yellowing Thermo_Oxidative->Discoloration Chain_Scission Chain Scission Hydrolysis->Chain_Scission Viscosity_Loss Viscosity Loss Chain_Scission->Viscosity_Loss

Caption: DMA Product Degradation Pathways.

troubleshooting_logic cluster_problem Problem Observed cluster_cause Potential Cause cluster_solution Corrective Actions Problem Product Discoloration Cause Thermo-oxidative Degradation Problem->Cause Sol1 Lower Processing Temp Cause->Sol1 Sol2 Reduce Residence Time Cause->Sol2 Sol3 Add Antioxidants Cause->Sol3 Sol4 Use Nitrogen Purge Cause->Sol4

Caption: Troubleshooting Logic for Discoloration.

References

Validation & Comparative

A Comparative Study of Dimethyl Adipate and Other Adipate Esters as Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Analysis for Researchers, Scientists, and Drug Development Professionals

In the realm of polymer science and formulation, the selection of an appropriate plasticizer is paramount to achieving desired material properties. Adipate esters, known for their efficacy as primary or secondary plasticizers, offer a favorable alternative to traditional phthalates, particularly in applications demanding high flexibility at low temperatures and a better toxicological profile. This guide provides an in-depth comparative analysis of Dimethyladipate (DMA) against other common adipate esters: Diethyladipate (DEA), Dibutyladipate (DBA), and Dioctyladipate (DOA). The focus is on their performance in Polyvinyl Chloride (PVC), a widely used polymer in medical devices, packaging, and various industrial applications.

Executive Summary

This comparative study reveals a clear trend related to the alkyl chain length of the adipate esters. Shorter-chain adipates like this compound (DMA) and Diethyladipate (DEA) generally exhibit higher plasticizing efficiency, as indicated by a more significant reduction in the glass transition temperature (Tg) of the polymer matrix. However, this increased efficiency comes at the cost of higher volatility and a greater tendency to migrate from the polymer.

Conversely, longer-chain adipates such as Dibutyladipate (DBA) and Dioctyladipate (DOA) demonstrate superior permanence due to their lower volatility and reduced migration rates.[1] This makes them more suitable for applications where long-term stability and minimal leaching are critical. While DOA is a well-established and efficient plasticizer, particularly for low-temperature applications, the choice between these adipate esters will ultimately depend on the specific performance requirements of the end product.[2][3]

Comparison of Physical and Chemical Properties

The fundamental properties of these adipate esters, largely governed by their molecular weight and alkyl chain length, are summarized below. An increase in the alkyl chain length corresponds to a higher molecular weight, boiling point, and viscosity, while the density generally decreases.

PropertyThis compound (DMA)Diethyladipate (DEA)Dibutyladipate (DBA)Dioctyladipate (DOA)
CAS Number 627-93-0141-28-6105-99-7103-23-1
Molecular Formula C8H14O4C10H18O4C14H26O4C22H42O4
Molecular Weight ( g/mol ) 174.19202.25258.36370.57
Boiling Point (°C) 227251305417
Melting Point (°C) 10.3-19.8-32-65 (Pour Point)
Density (g/cm³ at 20°C) 1.061.0090.9620.926
Refractive Index (nD20) ~1.428~1.427~1.436~1.447

Performance Comparison in PVC

The performance of a plasticizer is a multifaceted assessment of its ability to impart flexibility, its permanence within the polymer matrix, and its influence on the thermal stability of the final product. The following tables provide a comparative overview of DMA and other adipate esters based on key performance indicators.

Table 1: Plasticizing Efficiency

Plasticizing efficiency is a measure of a plasticizer's ability to soften a polymer, which is often quantified by the reduction in the glass transition temperature (Tg) and the resulting mechanical properties. Shorter-chain adipates tend to be more efficient at lowering the Tg.

Performance MetricThis compound (DMA)Diethyladipate (DEA)Dibutyladipate (DBA)Dioctyladipate (DOA)
Glass Transition Temperature (Tg) Reduction HighHighModerateModerate
Hardness (Shore A) LowerLowerModerateModerate
Tensile Strength (MPa) LowerLowerHigherHigher
Elongation at Break (%) HigherHigherLowerLower

Note: Specific quantitative values are highly dependent on the formulation, including the concentration of the plasticizer and the presence of other additives.

Table 2: Permanence Properties

The permanence of a plasticizer is critical for the long-term performance and safety of a plastic product. It is primarily assessed by its resistance to migration and volatilization. Longer alkyl chains in adipate esters generally lead to improved permanence.

Performance MetricThis compound (DMA)Diethyladipate (DEA)Dibutyladipate (DBA)Dioctyladipate (DOA)
Migration Loss (%) HigherHighModerateLow
Volatile Loss (%) HigherHighModerateLow

Note: Migration and volatile loss are influenced by factors such as temperature, contact medium, and time.

Table 3: Thermal Stability

The thermal stability of the plasticized polymer is crucial, especially during processing at elevated temperatures. Longer-chain adipates tend to impart better thermal stability to the PVC compound.

Performance MetricThis compound (DMA)Diethyladipate (DEA)Dibutyladipate (DBA)Dioctyladipate (DOA)
Decomposition Temperature LowerModerateHigherHigher

Experimental Protocols

To ensure the objective comparison of plasticizer performance, standardized testing methodologies are essential. The following are detailed protocols for the key experiments cited in this guide.

Evaluation of Mechanical Properties

Objective: To determine the effect of the plasticizer on the tensile strength, elongation at break, and hardness of the PVC compound.

Methodology:

  • Sample Preparation:

    • PVC resin is dry-blended with the respective adipate ester plasticizer at a specified concentration (e.g., 40 parts per hundred of resin - phr), along with a thermal stabilizer and other necessary additives.

    • The blend is then processed on a two-roll mill at a temperature suitable for PVC compounding (e.g., 160-170°C) to form a homogenous sheet.

    • The milled sheets are compression molded into standardized test specimens (e.g., dumbbell-shaped for tensile tests) according to ASTM D638.

  • Tensile Testing (ASTM D412):

    • The dumbbell-shaped specimens are conditioned at a standard temperature and humidity (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours.

    • The tensile properties (tensile strength and elongation at break) are measured using a universal testing machine at a constant crosshead speed (e.g., 500 mm/min).

  • Hardness Testing (ASTM D2240):

    • The hardness of the molded PVC sheets is measured using a Shore A durometer.

    • The indenter is pressed into the specimen, and the hardness reading is taken after a specified time (e.g., 15 seconds).

Evaluation of Plasticizer Permanence

Objective: To quantify the migration and volatile loss of the adipate esters from the PVC matrix.

Methodology:

  • Migration Test (ISO 177):

    • A circular disc of the plasticized PVC is placed between two discs of a standard absorbent material (e.g., activated carbon or a specified polymer).

    • The assembly is subjected to a constant pressure and elevated temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

    • The weight loss of the PVC disc and the weight gain of the absorbent discs are measured to determine the amount of migrated plasticizer.

  • Volatile Loss Test (ASTM D1203):

    • A pre-weighed specimen of the plasticized PVC is placed in a container with activated carbon.

    • The container is then placed in an oven at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 24 hours).

    • The specimen is removed, cooled, and reweighed to determine the percentage of volatile loss.

Evaluation of Thermal Stability

Objective: To assess the effect of the adipate ester on the thermal degradation of the PVC compound.

Methodology:

  • Thermogravimetric Analysis (TGA):

    • A small sample of the plasticized PVC is placed in the TGA instrument.

    • The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • The weight loss of the sample as a function of temperature is recorded. The onset temperature of degradation is used as a measure of thermal stability.

Visualizations

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Testing Performance Evaluation cluster_Data Data Analysis PVC_Resin PVC Resin Blending Dry Blending PVC_Resin->Blending Plasticizer Adipate Ester (DMA, DEA, DBA, or DOA) Plasticizer->Blending Additives Stabilizers, etc. Additives->Blending Milling Two-Roll Milling Blending->Milling Molding Compression Molding Milling->Molding Mechanical Mechanical Testing (ASTM D412, D2240) Molding->Mechanical Permanence Permanence Testing (ISO 177, ASTM D1203) Molding->Permanence Thermal Thermal Stability (TGA) Molding->Thermal Comparison Comparative Data Tables Mechanical->Comparison Permanence->Comparison Thermal->Comparison

Experimental workflow for the comparative evaluation of adipate plasticizers in PVC.

Logical_Relationship AlkylChain Alkyl Chain Length MolWeight Molecular Weight AlkylChain->MolWeight increases with Efficiency Plasticizing Efficiency (Tg Reduction) AlkylChain->Efficiency inversely correlates with Permanence Permanence (Migration, Volatility) MolWeight->Permanence positively correlates with ThermalStability Thermal Stability MolWeight->ThermalStability positively correlates with

Logical relationship between adipate ester properties and performance.

References

Validation of Dimethyladipate as a safer solvent alternative to traditional solvents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The growing emphasis on laboratory safety and environmental sustainability has spurred the search for safer alternatives to traditional industrial solvents. Dimethyl Adipate (DMA), a biodegradable and low-toxicity dibasic ester, is emerging as a viable replacement for conventional solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) in a variety of scientific applications, including pharmaceutical development and manufacturing. This guide provides a comprehensive comparison of DMA with these traditional solvents, supported by quantitative data and detailed experimental protocols, to validate its efficacy and safety profile.

Performance and Physical Properties: A Tabular Comparison

The selection of a solvent is often dictated by its physical and chemical properties. The following table summarizes key parameters for DMA and traditional solvents, highlighting DMA's favorable characteristics.

PropertyDimethyl Adipate (DMA)N-methyl-2-pyrrolidone (NMP)Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)
Boiling Point (°C) 227 - 230202153189
Flash Point (°C) 107915887
Density (g/cm³ at 20°C) 1.061.030.9441.10
Hansen Solubility Parameters (MPa½)
δD (Dispersion)16.318.017.418.4
δP (Polar)6.812.313.716.4
δH (Hydrogen Bonding)8.57.211.310.2

Safety and Environmental Profile: A Clear Advantage for DMA

The most compelling case for adopting DMA lies in its significantly better safety and environmental profile. The following table presents a comparative overview of the toxicological data for DMA and its traditional counterparts.

Toxicological EndpointDimethyl Adipate (DMA)N-methyl-2-pyrrolidone (NMP)Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)
Oral LD50 (rat, mg/kg) >5,000[1][2][3]3,598 - 4,150[4][5][6]2,800[7][8]14,500 - 28,300[9][10][11]
Dermal LD50 (rabbit, mg/kg) >1,000[1][2]8,000[5][12]1,500 - 4,720[7][8]40,000[9][10]
Inhalation LC50 (rat, mg/L/4h) No data available>5.1[5]9-15[8]>5.33
Biodegradability (OECD 301) Readily biodegradable (75% in 28 days, OECD 301C)[3]Not readily biodegradableNot readily biodegradableReadily biodegradable[13]
Carcinogenicity/Reproductive Toxicity Not classified as carcinogenic or reprotoxic[1]Reproductive toxin[6]Possible human carcinogen, reprotoxic[7]Not classified as carcinogenic or reprotoxic[9]

Experimental Protocols

To ensure objective and reproducible comparisons, standardized experimental protocols are essential. Below are detailed methodologies for key performance and safety assessments.

Polymer Solubility Determination

Objective: To determine the solubility of a polymer in a given solvent.

Materials:

  • Polymer sample

  • Solvent (Dimethyl Adipate or alternative)

  • Test tubes with stoppers

  • Analytical balance

  • Water bath or heating block

  • Vortex mixer

  • Filtration apparatus (e.g., syringe filters)

  • Evaporating dish

  • Oven

Procedure:

  • Weigh 0.1 g of the polymer and place it into a test tube.

  • Add 10 mL of the solvent to the test tube.

  • Stopper the test tube and shake vigorously using a vortex mixer for 1 minute.

  • Allow the mixture to stand for 24 hours at a controlled temperature (e.g., 25°C).

  • Observe the mixture. If the polymer has completely dissolved, it is considered soluble.

  • If the polymer has not fully dissolved, heat the test tube in a water bath to a higher temperature (e.g., 50°C) and shake intermittently. Observe for dissolution.

  • For a quantitative assessment, if the polymer is not fully soluble, filter the mixture to separate the undissolved polymer.

  • Carefully evaporate the solvent from the filtrate in a pre-weighed evaporating dish.

  • Dry the dish in an oven until a constant weight is achieved.

  • The weight of the dissolved polymer can then be determined, and the solubility can be expressed in g/100mL.

Paint Stripping Efficiency Test

Objective: To evaluate the effectiveness of a solvent in removing a paint coating from a substrate.

Materials:

  • Painted substrate panels (e.g., wood, metal) with a cured coating.

  • Solvent-based paint stripper formulation (containing Dimethyl Adipate or an alternative).

  • Applicator (e.g., brush, roller).

  • Scraper or putty knife.

  • Timer.

  • Protective gloves and eyewear.

  • Fume hood.

Procedure:

  • Conduct a small patch test on an inconspicuous area of the painted surface to ensure the stripper does not damage the substrate.

  • Apply a thick, even layer of the paint stripper to the test panel using a brush.

  • Allow the stripper to dwell on the surface for a specified amount of time (e.g., 15, 30, 60 minutes), as recommended by the formulation or determined by the patch test.[14]

  • After the designated dwell time, use a scraper to gently lift the paint from the surface.

  • Assess the percentage of paint removed from the test area.

  • For a more quantitative evaluation, the number of paint layers removed can be recorded at different time intervals.[14]

  • The performance can be rated based on the time required to achieve complete paint removal or the percentage of paint removed within a fixed time.

Ready Biodegradability - OECD 301

Objective: To assess the ready biodegradability of a chemical substance by aerobic microorganisms.

Principle: The OECD 301 guideline encompasses several methods to determine the ultimate biodegradability of a substance.[15] The Closed Bottle Test (OECD 301D) is a common method.[16] In this test, the test substance is incubated in a sealed bottle with a mineral medium and a small number of microorganisms. The degradation of the substance is determined by measuring the consumption of dissolved oxygen over a 28-day period.[16]

Procedure Outline (OECD 301D):

  • Prepare a mineral medium containing essential salts.

  • Inoculate the medium with a small volume of activated sludge effluent or another suitable microbial source.

  • Add the test substance (e.g., Dimethyl Adipate) to the test bottles at a concentration that will not inhibit microbial activity.

  • Prepare control bottles containing only the inoculum and medium, and reference bottles with a readily biodegradable substance (e.g., sodium acetate) to validate the test.[16]

  • Fill the bottles completely, ensuring no headspace, and seal them.

  • Incubate the bottles in the dark at a constant temperature (20 ± 1°C) for 28 days.

  • Measure the dissolved oxygen concentration in the bottles at regular intervals.

  • The percentage of biodegradation is calculated based on the measured oxygen consumption relative to the theoretical oxygen demand (ThOD) of the test substance.

  • A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.[16][17]

Acute Toxicity Test - OECD 202

Objective: To determine the acute immobilization toxicity of a substance to Daphnia sp.

Principle: The OECD 202 guideline describes a test where Daphnia magna (water fleas) are exposed to various concentrations of a test substance for 48 hours.[7][18][19] The effect is measured by the immobilization of the organisms.[7][18][19]

Procedure Outline:

  • Culture Daphnia magna under controlled laboratory conditions.

  • Select young daphnids (<24 hours old) for the test.

  • Prepare a series of test solutions with different concentrations of the substance (e.g., Dimethyl Adipate) in a suitable aqueous medium.

  • Place a specified number of daphnids (e.g., 20) in each test concentration and in a control group (without the test substance).

  • Incubate the test vessels for 48 hours under controlled light and temperature conditions.

  • Observe and record the number of immobilized daphnids at 24 and 48 hours.

  • The results are used to calculate the EC50 value, which is the concentration of the substance that causes immobilization in 50% of the daphnids after 48 hours.

Visualizing a Safer Approach: The Solvent Selection Workflow

In the pharmaceutical and other research-intensive industries, the selection of a solvent is a critical decision with implications for process efficiency, safety, and environmental impact. A systematic workflow can guide researchers toward safer and more sustainable choices. The following diagram, rendered in DOT language for Graphviz, illustrates a typical workflow for safer solvent selection.

Safer_Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hazard Assessment cluster_2 Phase 3: Performance & Feasibility cluster_3 Phase 4: Final Selection & Implementation A Define Process Requirements (Solubility, Reactivity, Boiling Point) B Consult Solvent Selection Guides (e.g., ACS GCI, CHEM21) A->B Input C Identify Potential 'Green' Solvents (e.g., Bio-derived, Low Toxicity) B->C Filter D Evaluate Safety Data Sheets (SDS) (GHS Hazard Statements) C->D Candidate Solvents E Assess Toxicological Data (LD50, NOAEL, CMR properties) D->E Analyze F Consider Environmental Impact (Biodegradability, Aquatic Toxicity) E->F Analyze G Conduct Laboratory Feasibility Studies (Small-scale solubility & reaction tests) F->G Prioritized Candidates H Evaluate Process Compatibility (Material compatibility, downstream processing) G->H Validate I Assess Economic & Regulatory Viability (Cost, availability, regulations) H->I Validate J Select Optimal Safer Solvent I->J Decision K Process Optimization & Scale-up J->K Transition L Implement in Manufacturing/Research K->L Final Process

Caption: A workflow for selecting safer solvents in a scientific setting.

Conclusion

The data presented in this guide strongly supports the validation of Dimethyl Adipate as a safer and effective alternative to traditional solvents like NMP, DMF, and DMSO. Its low toxicity, ready biodegradability, and favorable physical properties make it a compelling choice for a wide range of applications in research, development, and manufacturing. By adopting safer solvents like DMA, scientific organizations can significantly reduce their environmental footprint and enhance workplace safety without compromising on performance. The provided experimental protocols offer a framework for conducting in-house evaluations to further validate the suitability of DMA for specific applications.

References

Dimethyl Adipate vs. Diethyl Adipate: A Comparative Analysis of their Impact on Polymer Properties

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science, the selection of an appropriate plasticizer is paramount in tailoring the final properties of the material. Among the various classes of plasticizers, adipate esters are widely recognized for their ability to impart flexibility, particularly at low temperatures. This guide provides a detailed comparison of two such adipates: dimethyl adipate (DMA) and diethyl adipate (DEA), focusing on their performance in modifying polymer properties. This analysis is intended for researchers, scientists, and professionals in drug development who require a nuanced understanding of how these additives influence polymer behavior.

Executive Summary

Dimethyl adipate and diethyl adipate are short-chain aliphatic diesters of adipic acid that function as effective plasticizers. The primary distinction between the two lies in the alkyl group of the ester: a methyl group for DMA and an ethyl group for DEA. This seemingly minor structural difference can lead to variations in their plasticizing efficiency, thermal effects, and migration resistance within a polymer matrix.

Experimental evidence, particularly in polylactic acid (PLA) based systems, suggests that diethyl adipate is highly effective at enhancing the flexibility of polymers, as demonstrated by a significant increase in elongation at break. While direct comparative experimental data for dimethyl adipate under the same conditions is limited, its use in the synthesis of polyesters like poly(butylene adipate)s underscores its role as a valuable monomer and reactant in polymer chemistry. Molecular dynamics simulations on polyvinyl chloride (PVC) provide theoretical insights into the performance of DEA, predicting its influence on the glass transition temperature and mechanical moduli.

Performance Data: Dimethyl Adipate vs. Diethyl Adipate

The following table summarizes key performance indicators for polymers plasticized with diethyl adipate, based on experimental data from a study on PLA/Thermoplastic Starch (TPS) sheets. Due to a lack of direct side-by-side experimental comparisons in the reviewed literature, data for dimethyl adipate is not available and is noted as such.

Performance MetricDiethyl Adipate (in PLA/TPS)Dimethyl AdipateReference
Mechanical Properties
Tensile Strength (MPa)10.3 ± 0.9Data not available[1]
Elongation at Break (%)213.3 ± 29.5Data not available[1]
Young's Modulus (MPa)157.8 ± 30.5Data not available[1]
Thermal Properties
Glass Transition Temp. (°C)45.3 ± 0.2Data not available[1]
Theoretical Predictions (in PVC)
Predicted Glass Transition Temp.~300-350 KData not available[2]
Predicted Young's ModulusHigher than DEHP, DBS, DHSData not available[2]
Predicted Shear ModulusHigher than DEHP, DBS, DHSData not available[2]

Note: The data for Diethyl Adipate is derived from a study on PLA/TPS composite sheets and may vary depending on the polymer system and plasticizer concentration.

dot

G Comparative Workflow: DMA vs. DEA in Polymer Formulation cluster_input Inputs cluster_process Processing cluster_characterization Characterization cluster_output Performance Evaluation Polymer Base Polymer (e.g., PVC, PLA) MeltBlending Melt Blending / Solution Casting Polymer->MeltBlending DMA Dimethyl Adipate (DMA) DMA->MeltBlending DEA Diethyl Adipate (DEA) DEA->MeltBlending Mechanical Mechanical Testing (Tensile Strength, Elongation) MeltBlending->Mechanical Thermal Thermal Analysis (DSC for Tg) MeltBlending->Thermal Migration Migration Studies MeltBlending->Migration Comparison Comparative Analysis of Polymer Properties Mechanical->Comparison Thermal->Comparison Migration->Comparison

Caption: Workflow for comparing the effects of DMA and DEA on polymer properties.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of plasticizer performance in polymers.

Polymer Blend Preparation (Solution Casting)

This protocol is a common method for preparing polymer films with uniformly dispersed plasticizers for laboratory-scale testing.

  • Materials:

    • Base polymer resin (e.g., PVC, PLA)

    • Plasticizer (Dimethyl Adipate or Diethyl Adipate)

    • Appropriate solvent (e.g., tetrahydrofuran (THF) for PLA)

    • Glass petri dishes

  • Procedure:

    • The base polymer is dissolved in the solvent to create a polymer solution of a specific concentration (e.g., 10% w/v).

    • The desired amount of plasticizer is added to the polymer solution and stirred until a homogeneous mixture is obtained.

    • The solution is poured into a glass petri dish and left in a fume hood at room temperature to allow for slow evaporation of the solvent.

    • Once the film is formed, it is further dried in a vacuum oven at a specific temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

    • The resulting film is carefully peeled from the petri dish and stored in a desiccator before characterization.

Mechanical Properties Testing

This protocol outlines the procedure for determining the tensile strength, elongation at break, and Young's modulus of the plasticized polymer films, which are critical indicators of flexibility and strength.

  • Instrumentation: Universal Testing Machine (e.g., Instron)

  • Sample Preparation: The prepared polymer films are cut into dumbbell-shaped specimens according to a standard specification (e.g., ASTM D638). The thickness and width of the narrow section of each specimen are measured precisely.

  • Procedure:

    • The specimen is clamped into the grips of the universal testing machine.

    • The test is initiated at a constant crosshead speed (e.g., 10 mm/min).

    • The force and displacement are recorded until the specimen fractures.

    • Tensile Strength is calculated as the maximum stress applied to the specimen before it breaks.

    • Elongation at Break is the percentage increase in length that the specimen undergoes before fracturing.

    • Young's Modulus (or modulus of elasticity) is determined from the initial linear portion of the stress-strain curve and represents the material's stiffness.

    • Multiple specimens (typically at least five) are tested for each formulation to ensure statistical reliability.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the polymer, which is a key indicator of plasticizer efficiency. A lower Tg signifies a more effective plasticizer.

  • Instrumentation: Differential Scanning Calorimeter (DSC)

  • Sample Preparation: A small sample (typically 5-10 mg) is cut from the polymer film and hermetically sealed in an aluminum pan.

  • Procedure:

    • The sample is placed in the DSC cell alongside an empty reference pan.

    • The sample is subjected to a controlled temperature program. A typical program involves:

      • An initial heating scan to erase the thermal history of the material.

      • A controlled cooling scan.

      • A second heating scan, during which the Tg is measured.

    • The heating and cooling rates are typically kept constant (e.g., 10°C/min).

    • The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.

dot

G Plasticization Mechanism cluster_before Before Plasticization cluster_process Process cluster_after After Plasticization cluster_properties Resulting Properties PolymerChains_before Rigid Polymer Chains (Strong Intermolecular Forces) Addition Addition of Adipate Plasticizer (DMA or DEA) PolymerChains_before->Addition PolymerChains_after Flexible Polymer Chains (Reduced Intermolecular Forces) Addition->PolymerChains_after PlasticizerMolecules Plasticizer Molecules Interspersed between Chains Addition->PlasticizerMolecules IncreasedFlexibility Increased Flexibility PolymerChains_after->IncreasedFlexibility LowerTg Lower Glass Transition Temperature (Tg) PolymerChains_after->LowerTg ImprovedProcessability Improved Processability PolymerChains_after->ImprovedProcessability

Caption: Mechanism of polymer plasticization by adipate esters.

Conclusion

References

Evaluating the performance of Dimethyladipate in coating and resin formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Dimethyl Adipate (DMA) and its performance in coating and resin formulations. It offers an objective comparison with alternative solvents and plasticizers, supported by available data and detailed experimental protocols for performance evaluation.

Introduction to Dimethyl Adipate (DMA)

Dimethyl Adipate (CAS No. 627-93-0) is a colorless, oily organic compound with a mild, fruity odor.[1] It is a dimethyl ester of adipic acid and is a key component of various dibasic ester (DBE) blends, which also include dimethyl glutarate and dimethyl succinate.[2] DMA is recognized for its strong solvency, low volatility, low toxicity, and biodegradability, making it a favorable alternative to traditional, more hazardous solvents.[3] In coating and resin formulations, DMA primarily functions as a solvent to dissolve polymers and reduce viscosity, and as a plasticizer to enhance flexibility.[4][5]

Comparative Performance Analysis

Alternatives to Dimethyl Adipate

Common alternatives to DMA in coating and resin formulations include:

  • Traditional Aromatic Solvents: Toluene, Xylene

  • Ketone Solvents: Methyl Ethyl Ketone (MEK), Methyl Isobutyl Ketone (MIBK), Cyclohexanone

  • Ester Solvents: n-Butyl Acetate, Ethyl Acetate

  • Dibasic Ester (DBE) Blends: Mixtures of dimethyl adipate, glutarate, and succinate

  • Bio-based Solvents: Methyl Soyate

Key Performance Parameters

The following tables summarize the physical properties and expected performance characteristics of DMA and its alternatives.

Table 1: Physical and Chemical Properties of Dimethyl Adipate and Alternatives

PropertyDimethyl Adipate (DMA)TolueneXyleneCyclohexanonen-Butyl AcetateMethyl Soyate
CAS Number 627-93-0108-88-31330-20-7108-94-1123-86-467784-80-9
Boiling Point (°C) 227-230[7]111138-144156126>300
Flash Point (°C) 100[1]427-324422>182
Evaporation Rate (Ether=1) Very Slow2.00.6-0.70.231.0Very Slow
Hansen Solubility Parameters (MPa½) δD: 16.3, δP: 6.8, δH: 8.5[8]δD: 18.0, δP: 1.4, δH: 2.0δD: 17.8, δP: 1.0, δH: 3.1δD: 17.8, δP: 6.3, δH: 5.1δD: 15.8, δP: 3.7, δH: 6.3Not readily available
Safety Profile Low toxicity, biodegradable[3]Hazardous Air Pollutant (HAP), toxicHAP, toxicIrritant, flammableFlammableLow toxicity, biodegradable

Table 2: Performance Comparison in Coating Formulations

Performance MetricDimethyl Adipate (DMA)Traditional Solvents (Toluene, Xylene)Ketone Solvents (Cyclohexanone)Ester Solvents (n-Butyl Acetate)Bio-based Solvents (Methyl Soyate)
Solvency Power Excellent for a wide range of resins (polyurethane, polyester, acrylate)[9]Good for many resins, but lower polarity than DMA.Strong solvency for a variety of resins.[6]Good solvency, especially for nitrocellulose and acrylics.Good solvency, with a Kauri-butanol value of 58.
Viscosity Reduction Effective in reducing viscosity of high-solids formulations.Effective, but higher volatility can be a challenge.Efficient viscosity reduction.Efficient viscosity reduction.Can be used to reduce the viscosity of traditional solvent resins.[10]
Drying Time Slow due to low volatility, which can improve flow and leveling.Fast, which can lead to poor film formation if not properly formulated.Moderate evaporation rate allows for controlled drying.[3]Medium evaporation rate.Very slow, may leave a residual film if not formulated correctly.
Film Properties Contributes to good film formation, flexibility, and adhesion.[4]Can lead to defects like "orange peel" if evaporation is too rapid.Promotes smooth film formation and good leveling.[3]Contributes to good flow and leveling.Can act as a plasticizer in some formulations.[10]
Environmental, Health & Safety Favorable profile: low VOC, low toxicity, biodegradable.[3]High VOC, toxic, flammable.Flammable, irritant.Flammable.Favorable profile: low VOC, low toxicity, biodegradable.

Experimental Protocols

To objectively evaluate the performance of Dimethyl Adipate and its alternatives in a specific coating or resin formulation, a series of standardized tests should be conducted. The following are detailed methodologies for key experiments.

Viscosity Reduction Efficiency

Objective: To determine the effectiveness of a solvent in reducing the viscosity of a resin solution.

Methodology (based on ASTM D2196, ISO 2884-2): [11]

  • Preparation of Resin Solutions:

    • Prepare a series of solutions of the target resin (e.g., alkyd, polyurethane, epoxy) in Dimethyl Adipate and each alternative solvent at various concentrations (e.g., 40%, 50%, 60% solids by weight).

    • Ensure complete dissolution of the resin by gentle mixing, avoiding the entrapment of air.

  • Viscosity Measurement:

    • Use a rotational viscometer to measure the viscosity of each solution at a controlled temperature (e.g., 25°C).

    • Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s) at a specified shear rate.

  • Data Analysis:

    • Plot viscosity as a function of resin concentration for each solvent.

    • Compare the curves to determine which solvent provides the lowest viscosity at a given concentration, indicating higher solvency and efficiency.

Drying Time

Objective: To measure the time required for a coating to reach different stages of drying.

Methodology (based on ASTM D1640):

  • Film Application:

    • Apply a uniform film of the formulated coating (containing the solvent being tested) onto a standardized substrate (e.g., glass panel) using a film applicator of a specified thickness.

  • Drying Stages Evaluation:

    • Set-to-Touch Time: Lightly touch the film with a clean finger. The set-to-touch time is reached when no coating material adheres to the finger.

    • Tack-Free Time: Place a small piece of cotton on the film and gently press it down with a specified weight for a set duration. The film is tack-free if the cotton can be easily removed without any fibers adhering to the surface.

    • Dry-Hard Time: Press the thumb firmly onto the coated surface. The film is considered dry-hard if no impression is left on the surface.

  • Data Recording:

    • Record the time taken to reach each drying stage for the coatings formulated with DMA and the alternative solvents under controlled temperature and humidity.

Film Hardness (Pencil Hardness)

Objective: To assess the hardness of the cured coating film.

Methodology (based on ASTM D3363):

  • Sample Preparation:

    • Prepare coated panels as described in the drying time protocol and allow them to cure completely under specified conditions.

  • Pencil Selection:

    • Use a set of calibrated drawing pencils of varying hardness (from 6B, softest, to 6H, hardest).

  • Testing Procedure:

    • Hold the pencil at a 45° angle to the coated surface and push it forward with uniform pressure.

    • Start with a softer pencil and progressively use harder pencils.

  • Hardness Determination:

    • The pencil hardness is defined as the grade of the hardest pencil that does not scratch or gouge the coating film.

Adhesion (Cross-Hatch Test)

Objective: To evaluate the adhesion of the coating to the substrate.

Methodology (based on ASTM D3359):

  • Sample Preparation:

    • Use fully cured coated panels.

  • Scribing the Coating:

    • Make a series of parallel cuts through the coating to the substrate using a sharp cutting tool.

    • Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.

  • Tape Application and Removal:

    • Apply a specified pressure-sensitive tape over the cross-hatch area and smooth it down.

    • Rapidly pull the tape off at a 180° angle.

  • Evaluation:

    • Examine the cross-hatch area and classify the adhesion based on the amount of coating removed by the tape, according to the ASTM classification scale (5B: no removal, to 0B: more than 65% removal).

Visualizations

The following diagrams illustrate key concepts related to the evaluation of solvents in coating formulations.

experimental_workflow cluster_prep Formulation & Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison formulation Formulate Coatings with DMA and Alternatives application Apply Uniform Film to Substrates formulation->application curing Cure Coatings under Controlled Conditions application->curing viscosity Viscosity Reduction (ASTM D2196) curing->viscosity drying Drying Time (ASTM D1640) curing->drying hardness Film Hardness (ASTM D3363) curing->hardness adhesion Adhesion (ASTM D3359) curing->adhesion data_compilation Compile Quantitative Data viscosity->data_compilation drying->data_compilation hardness->data_compilation adhesion->data_compilation comparison Comparative Analysis of Performance Metrics data_compilation->comparison conclusion Draw Conclusions on Solvent Performance comparison->conclusion

Caption: Workflow for evaluating solvent performance in coatings.

signaling_pathway cluster_solvent Solvent Properties cluster_application Application & Film Formation cluster_final Final Coating Properties solvency Solvency Power viscosity_reduction Viscosity solvency->viscosity_reduction evaporation Evaporation Rate flow_leveling Flow & Leveling evaporation->flow_leveling viscosity_reduction->flow_leveling drying_time Drying Time flow_leveling->drying_time appearance Appearance flow_leveling->appearance hardness Hardness drying_time->hardness adhesion Adhesion drying_time->adhesion

Caption: Logical relationships in coating formulation performance.

Conclusion

Dimethyl Adipate presents a compelling profile for use in modern coating and resin formulations, primarily due to its excellent solvency, low volatility, and favorable environmental and safety characteristics.[3] Its slow evaporation rate can be advantageous for achieving superior flow and leveling, resulting in high-quality film finishes.[12] However, this also translates to longer drying times compared to more volatile solvents like toluene or n-butyl acetate.

The choice between DMA and its alternatives will ultimately depend on the specific requirements of the formulation, including the type of resin used, the desired application properties, and regulatory constraints. For applications where low VOC content, enhanced worker safety, and improved film appearance are critical, DMA and other dibasic esters are excellent candidates. For applications requiring rapid drying, a blend of DMA with a faster-evaporating solvent might be an optimal solution.

It is strongly recommended that formulators conduct their own comparative studies using the experimental protocols outlined in this guide to determine the most suitable solvent system for their specific needs. This will ensure that the final product meets all performance and regulatory requirements.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Dimethyl Adipate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of chemical compounds is paramount. Dimethyl adipate (DMA), utilized as a plasticizer, in paints and lacquers, and as a chemical intermediate, requires robust analytical methods for its detection and quantification.[1] Cross-validation of these methods is a critical step to ensure data integrity, consistency, and comparability across different analytical platforms or laboratories.[2]

This guide provides an objective comparison of common analytical techniques for dimethyl adipate detection—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. It includes a summary of their performance characteristics, detailed experimental protocols based on established methodologies, and a workflow for the cross-validation process.

Data Presentation: Performance Characteristics of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes key quantitative performance parameters for the detection of dimethyl adipate using GC-MS, HPLC, and NMR. These parameters are essential for comparing the suitability of each method for a specific application, in line with ICH Q2(R2) guidelines on analytical procedure validation.[3][4]

Performance Parameter GC-MS HPLC-UV Quantitative NMR (qNMR)
Linearity Range 5 - 1000 ng/g1 - 100 µg/mL (Typical)Wide, dependent on sample solubility
Limit of Detection (LOD) 0.501 µ g/sample [1]~0.1 µg/mL (Estimated)< 0.1 g/100g [5]
Limit of Quantification (LOQ) 1.67 µ g/sample [1]~0.5 µg/mL (Estimated)Dependent on reference standard
Accuracy (% Recovery) 95.1% (Desorption Efficiency)[1]98 - 102% (Typical)97 - 103% (Typical)
Precision (%RSD) < 15%[6]< 2% (Typical)[7]< 3% (Typical)
Specificity High (Mass fragmentation pattern)Moderate (Retention time, UV spectra)High (Unique chemical shifts)
Sample Throughput Moderate to HighHighLow to Moderate

Experimental Protocols

Detailed and standardized protocols are the foundation of reproducible analytical results. The following methodologies are based on established practices for the analysis of dimethyl adipate and similar compounds.

GC-MS offers high sensitivity and specificity, making it ideal for identifying and quantifying trace amounts of volatile and semi-volatile compounds like dimethyl adipate.[8][9]

  • Sample Preparation (Solid Phase Extraction - SPE):

    • A known volume or weight of the sample is dissolved in an appropriate solvent (e.g., acetonitrile).[10]

    • The solution is passed through an SPE cartridge (e.g., Oasis MAX) to remove interfering matrix components.[6]

    • The cartridge is washed, and the analyte is eluted using a suitable solvent (e.g., dichloromethane).[8]

    • The eluate is evaporated to dryness and reconstituted in a known volume of solvent compatible with the GC system. An internal standard may be added at this stage.

  • OSHA Method Sample Preparation (Charcoal Tube Desorption): [1]

    • Samples are collected by drawing a known volume of air through a charcoal tube.[1]

    • The charcoal is transferred to a vial, and 1 mL of a desorption solution (1:99 dimethyl formamide:carbon disulfide) is added.[1]

    • The vial is shaken for 30 minutes.[1]

    • The solution is then analyzed by GC.[1]

  • Chromatographic Conditions:

    • GC System: Agilent GC system or equivalent.

    • Column: 5% Phenyl Methyl Siloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[8]

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 15°C/min to 300°C, and hold for 10 minutes.[11]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL (Splitless mode).

  • Mass Spectrometer Conditions:

    • MS System: Mass Selective Detector (MSD).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 500.

    • Data Acquisition: Can be performed in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[12]

HPLC is a versatile technique for separating and quantifying non-volatile or thermally labile compounds. A reverse-phase method is suitable for dimethyl adipate.[13]

  • Sample Preparation:

    • Accurately weigh a portion of the sample.

    • Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase).[14]

    • Use sonication or vortexing to ensure complete dissolution.[14]

    • Filter the solution through a 0.45 µm syringe filter to remove particulate matter before injection.

  • Chromatographic Conditions:

    • HPLC System: Waters Alliance HPLC system or equivalent.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[14]

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 90:10, v/v). For MS compatibility, replace any non-volatile acids with formic acid.[13][14]

    • Flow Rate: 1.0 mL/min.[14]

    • Column Temperature: 30°C.[14]

    • Injection Volume: 10 µL.[14]

    • Detector: UV at 210 nm.[14]

qNMR is a primary analytical method that allows for the quantification of a substance without the need for an identical analyte reference standard, relying instead on a certified internal standard.[5]

  • Sample Preparation:

    • Accurately weigh a specific amount of the sample containing dimethyl adipate.

    • Accurately weigh a specific amount of a certified internal standard (e.g., maleic anhydride). The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[15]

  • NMR Spectrometer Conditions:

    • Spectrometer: Bruker Avance 400 MHz or equivalent.[11]

    • Solvent: CDCl₃.[16]

    • Pulse Program: Standard quantitative ¹H NMR sequence (e.g., zg30).

    • Acquisition Parameters:

      • Sufficiently long relaxation delay (D1) (e.g., 5 times the longest T1 of the signals of interest) to ensure full signal relaxation.

      • A large number of scans (e.g., 16 or more) to achieve an adequate signal-to-noise ratio.

      • Accurate determination of the 90° pulse width.

  • Data Processing and Quantification:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the area of a well-resolved signal corresponding to dimethyl adipate (e.g., the singlet from the methoxy protons) and a signal from the internal standard.

    • Calculate the concentration of dimethyl adipate using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) * P_std

    Where:

    • C = Concentration/Purity

    • I = Integral area of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular Weight

    • m = mass

    • P = Purity of the standard

Mandatory Visualization: Analytical Method Cross-Validation Workflow

Cross-validation is a formal process to compare results from two distinct analytical methods or from the same method at different sites to ensure the data is comparable.[2] The following diagram illustrates the logical workflow for this process.

G start Start: Define Cross-Validation Need proc_A Validated Method A (e.g., HPLC) start->proc_A proc_B Validated Method B (e.g., GC-MS) start->proc_B samples Prepare Identical QC Samples (Low, Mid, High Concentrations) analysis_A Analyze Samples with Method A samples->analysis_A analysis_B Analyze Samples with Method B samples->analysis_B data_A Results from Method A analysis_A->data_A data_B Results from Method B analysis_B->data_B compare Statistical Comparison (e.g., Bland-Altman, %Difference) data_A->compare data_B->compare criteria Acceptance Criteria Met? compare->criteria pass Methods are Correlated and Interchangeable criteria->pass  Yes fail Investigate Discrepancy (Method Bias, Sample Prep, etc.) criteria->fail  No end End: Validation Complete pass->end fail->analysis_A Re-evaluate fail->analysis_B

Caption: Workflow for the cross-validation of two analytical methods.

References

Benchmarking the Plasticizing Efficiency of Dimethyl Adipate in PVC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the plasticizing efficiency of short-chain adipate esters, with a focus on Dimethyl Adipate (DMA), in Polyvinyl Chloride (PVC). The performance of these plasticizers is benchmarked against the widely used phthalate plasticizer, Dioctyl Phthalate (DOP), and other common adipates like Dioctyl Adipate (DOA). This document synthesizes available experimental data and outlines the methodologies for key performance evaluation.

Introduction to PVC Plasticization

Polyvinyl Chloride (PVC) in its pure form is a rigid and brittle polymer. To impart flexibility and processability, plasticizers are incorporated into the PVC matrix. These molecules position themselves between the long polymer chains, reducing the intermolecular forces and thereby increasing the free volume. This leads to a decrease in the glass transition temperature (Tg), resulting in a more flexible material at room temperature.[1]

Adipate esters, derived from adipic acid, are a class of non-phthalate plasticizers known for their excellent low-temperature flexibility and good compatibility with PVC.[2][3] Dimethyl Adipate (DMA), as a short-chain adipate, is expected to offer high plasticizing efficiency due to its low molecular weight and high mobility. However, this can also be associated with higher volatility and migration potential compared to longer-chain adipates.[2][4]

Comparative Performance Data

While direct, comprehensive experimental data for Dimethyl Adipate (DMA) as a primary plasticizer in PVC is limited in publicly available literature, the following tables provide a comparative overview based on data for analogous short-chain adipates and the well-characterized Dioctyl Adipate (DOA) and Dioctyl Phthalate (DOP). The values for DMA are estimated based on established structure-property relationships for dialkyl adipates, where shorter alkyl chains generally lead to a greater reduction in Tg but also higher volatility.

Table 1: Mechanical Properties of Plasticized PVC (at 40 phr plasticizer concentration)

PlasticizerTypeHardness (Shore A)Tensile Strength (MPa)Elongation at Break (%)
Dimethyl Adipate (DMA) Short-Chain Adipate~75 - 80~18 - 22~350 - 400
Dioctyl Adipate (DOA) Long-Chain Adipate85 - 9020 - 25300 - 350
Dioctyl Phthalate (DOP) Phthalate88 - 9225 - 30280 - 330

Note: Values for DMA are estimations based on trends observed for short-chain aliphatic esters. Actual values may vary based on specific formulation and processing conditions.

Table 2: Thermal and Migration Properties of Plasticized PVC

PlasticizerGlass Transition Temp. (Tg) (°C)Volatility (Weight Loss %)Migration in Hexane (Weight Loss %)
Dimethyl Adipate (DMA) ~ -25 to -35HighHigh
Dioctyl Adipate (DOA) ~ -40 to -50ModerateModerate
Dioctyl Phthalate (DOP) ~ -45 to -55LowLow

Note: Lower Tg indicates higher plasticizing efficiency at low temperatures. Higher volatility and migration indicate lower permanence of the plasticizer within the PVC matrix.

Mechanism of Plasticization and Experimental Workflow

The following diagrams illustrate the mechanism of PVC plasticization and a typical experimental workflow for evaluating plasticizer efficiency.

Plasticization Mechanism cluster_0 Unplasticized PVC cluster_1 Plasticization Process cluster_2 Plasticized PVC Rigid PVC Rigid PVC Chains (Strong Intermolecular Forces) Plasticizer Molecules Dimethyl Adipate (or other plasticizer) Rigid PVC->Plasticizer Molecules Addition of Plasticizer Flexible PVC Flexible PVC Chains (Reduced Intermolecular Forces) Plasticizer Molecules->Flexible PVC Increased Free Volume

Caption: Mechanism of PVC plasticization.

Experimental Workflow Start Formulation Preparation (PVC + Plasticizer + Additives) Processing Melt Blending and Sample Molding Start->Processing Characterization Material Characterization Processing->Characterization Mechanical Mechanical Testing (Tensile, Hardness) Characterization->Mechanical Thermal Thermal Analysis (DSC, TGA) Characterization->Thermal Migration Migration Testing (Solvent Extraction) Characterization->Migration Analysis Data Analysis and Comparison Mechanical->Analysis Thermal->Analysis Migration->Analysis End Conclusion on Plasticizer Efficiency Analysis->End

Caption: Experimental workflow for plasticizer evaluation.

Experimental Protocols

Sample Preparation
  • Formulation: Prepare PVC compounds by dry blending PVC resin (e.g., K-value 67) with the desired plasticizer (e.g., 40 parts per hundred of resin - phr), a thermal stabilizer (e.g., 2 phr of a mixed metal stabilizer), and a lubricant (e.g., 0.5 phr of stearic acid).

  • Melt Blending: Process the dry blend in a two-roll mill at a temperature of 160-170°C for 5-10 minutes until a homogeneous sheet is formed.

  • Molding: Press the milled sheets into plaques of desired thickness using a hydraulic press at 170-180°C under a pressure of 10-15 MPa for 5 minutes, followed by cooling under pressure.

  • Conditioning: Condition the molded samples at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Mechanical Testing
  • Hardness: Measure the Shore A or Shore D hardness of the plasticized PVC samples according to ASTM D2240 using a durometer. Take at least five readings at different points on the sample and report the average.

  • Tensile Properties: Determine the tensile strength, elongation at break, and modulus of elasticity according to ASTM D638. Use dumbbell-shaped specimens and a universal testing machine with a crosshead speed of 50 mm/min.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the plasticized PVC samples using a DSC instrument according to ASTM D3418. Heat the samples from -80°C to 120°C at a heating rate of 10°C/min under a nitrogen atmosphere. The Tg is typically taken as the midpoint of the transition in the heat flow curve.[5]

  • Thermogravimetric Analysis (TGA): Evaluate the thermal stability and volatility of the plasticizers by heating the samples from 30°C to 600°C at a heating rate of 10°C/min in a nitrogen atmosphere according to ASTM E1131. The temperature at which significant weight loss occurs provides an indication of the plasticizer's volatility and the thermal stability of the PVC compound.

Migration Resistance
  • Solvent Extraction: Assess the migration of the plasticizer by immersing a pre-weighed sample of the plasticized PVC in a solvent (e.g., n-hexane, ethanol, or distilled water) for a specified time and temperature (e.g., 24 hours at 23°C), as described in ASTM D1239. After immersion, remove the sample, dry it, and reweigh it. The percentage of weight loss corresponds to the amount of plasticizer that has migrated into the solvent.

Discussion and Conclusion

The comparative data, although partially estimated for Dimethyl Adipate, highlights the expected trade-offs in plasticizer selection.

  • Plasticizing Efficiency: Short-chain adipates like DMA are anticipated to be highly efficient in reducing the hardness and increasing the flexibility of PVC, as indicated by the lower estimated Shore A hardness and higher elongation at break. Their low molecular weight allows for effective disruption of PVC chain interactions, leading to a significant reduction in the glass transition temperature. This makes them excellent candidates for applications requiring good low-temperature performance.[2]

  • Permanence: The primary drawback of short-chain adipates is their higher volatility and susceptibility to migration.[2][4] This can lead to a loss of flexibility over time and potential contamination of surrounding materials. In contrast, longer-chain plasticizers like DOP and DOA exhibit better permanence due to their higher molecular weight and lower vapor pressure. Studies have shown that methyl-ester end groups, such as those in DMA, can enhance resistance to hydrolysis, which is a positive attribute for long-term stability.[6][7]

  • Alternative to Phthalates: Adipate esters, including DMA, are considered viable alternatives to phthalate plasticizers like DOP, particularly in applications where there are concerns about the potential health effects of phthalates.[8]

References

Dimethyl Adipate: A Greener Alternative in Industrial Solvents? An Ecotoxicity Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of industrial solvents extends beyond performance to encompass environmental impact. This guide provides an objective comparison of the ecotoxicity of dimethyl adipate with other commonly used industrial solvents, supported by experimental data and detailed methodologies.

The growing emphasis on sustainable chemistry has propelled the search for greener solvents with reduced environmental persistence and toxicity. Dimethyl adipate, a dibasic ester, has emerged as a potential alternative to conventional solvents. This comparison guide evaluates its ecotoxicity profile against a range of traditional industrial solvents to aid in informed solvent selection.

Quantitative Ecotoxicity Data Summary

The following table summarizes key ecotoxicity data for dimethyl adipate and several other industrial solvents. The data is compiled from various sources and presented to facilitate a direct comparison of their potential environmental impact. Lower LC50 and EC50 values indicate higher toxicity.

SolventChemical FormulaCAS NumberAcute Toxicity to Fish (LC50)Acute Toxicity to Aquatic Invertebrates (EC50)Ready Biodegradability
Dimethyl Adipate C8H14O4627-93-018-24 mg/L (Fathead minnow, 96h)72 mg/L (Daphnia magna, 48h)Readily biodegradable (75% in 28 days)
AcetoneC3H6O67-64-15,540 mg/L (Rainbow trout, 96h)[1]8,800 mg/L (Daphnia magna, 48h)[1]Readily biodegradable
EthanolC2H6O64-17-512.78 - 15,300 mg/L (Various species)[2]98.85 - 5,012 mg/L (Daphnia magna)[2]Readily biodegradable (74% in 5 days)[3]
IsopropanolC3H8O67-63-04,200 - 11,130 mg/L (Various species, 48-96h)[4]>10,000 mg/L (Daphnia magna, 24h)Readily biodegradable[5]
TolueneC7H8108-88-35.5 - 28.2 mg/L (Various species, 96h)3.78 - 11.5 mg/L (Daphnia magna, 48h)Not readily biodegradable
MethanolCH4O67-56-115,400 - 29,400 mg/L (Bluegill, 96h)>10,000 mg/L (Daphnia magna, 48h)Readily biodegradable
Ethyl AcetateC4H8O2141-78-6230 mg/L (Fathead minnow, 96h)164 mg/L (Daphnia magna, 48h)Readily biodegradable
n-HexaneC6H14110-54-32.1 - 2.5 mg/L (Fathead minnow, 96h)2.1 mg/L (Daphnia magna, 48h)Readily biodegradable
Methyl Ethyl Ketone (MEK)C4H8O78-93-32,993 mg/L (Fathead minnow, 96h)[6]308 mg/L (Daphnia magna, 48h)Readily biodegradable

Experimental Protocols

The ecotoxicity data presented in this guide are primarily based on standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols are internationally recognized and ensure the reliability and comparability of the results.

Ready Biodegradability - OECD Test Guideline 301C (Modified MITI Test I)

This test evaluates the potential for a chemical to be rapidly biodegraded by microorganisms.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a mixed population of microorganisms from activated sludge and incubated under aerobic conditions in the dark or diffuse light. The degradation of the test substance is followed by measuring the oxygen consumption over a 28-day period.

  • Inoculum: Activated sludge from a wastewater treatment plant treating predominantly domestic sewage.

  • Test Duration: 28 days.

  • Parameters Measured: Biochemical Oxygen Demand (BOD).

  • Pass Criteria: A substance is considered readily biodegradable if the percentage of biodegradation reaches 60% of the theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.[7][8]

Acute Immobilisation Test for Daphnia sp. - OECD Test Guideline 202

This test determines the acute toxicity of a substance to aquatic invertebrates.[9][10][11][12][13][14]

  • Test Organism: Daphnia magna (water flea), less than 24 hours old.[9][10][12]

  • Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[9][12]

  • Test Duration: 48 hours.[9][10][12]

  • Parameters Measured: The concentration at which 50% of the daphnids are immobilized (EC50) is calculated.[12]

  • Test Conditions: The test is conducted under static or semi-static conditions at a controlled temperature and light cycle.[10][14]

Fish, Acute Toxicity Test - OECD Test Guideline 203

This test assesses the acute lethal toxicity of a substance to fish.[15][16][17][18]

  • Test Organism: Various fish species can be used, such as Rainbow trout (Oncorhynchus mykiss) or Fathead minnow (Pimephales promelas).

  • Principle: Fish are exposed to a range of concentrations of the test substance for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours.[10][15]

  • Test Duration: 96 hours.[10][15]

  • Parameters Measured: The concentration that is lethal to 50% of the test fish (LC50) is determined.[10]

  • Test Conditions: The test is performed under static, semi-static, or flow-through conditions with controlled temperature, lighting, and dissolved oxygen levels.[10]

Mechanistic Insights: Signaling Pathways in Ecotoxicity

The toxicity of industrial solvents in aquatic organisms often involves the induction of oxidative stress. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these harmful molecules. The Nrf2/Keap1 signaling pathway is a key cellular defense mechanism against oxidative stress.[19][20]

Oxidative_Stress_Response cluster_cell Cellular Environment Solvent Industrial Solvent (e.g., Toluene, n-Hexane) ROS Reactive Oxygen Species (ROS) Solvent->ROS Induces Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Sequesters (Inactive) ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes Upregulates Transcription Antioxidant_Enzymes->ROS Neutralizes Detoxification Cellular Detoxification and Protection Antioxidant_Enzymes->Detoxification Leads to

Caption: Oxidative Stress Response Pathway in Aquatic Organisms.

Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by being bound to Keap1. When exposed to certain solvents, the resulting increase in intracellular ROS leads to the oxidation of Keap1, causing it to release Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes. This leads to the increased production of these protective enzymes, which in turn neutralize the excess ROS and mitigate cellular damage.

Experimental Workflow for Aquatic Ecotoxicity Testing

The assessment of a solvent's ecotoxicity follows a structured workflow, beginning with preliminary assessments and culminating in detailed toxicity testing.

Ecotoxicity_Testing_Workflow cluster_workflow Aquatic Ecotoxicity Assessment A Test Substance Characterization B Range-Finding Test A->B E Ready Biodegradability Test A->E C Definitive Acute Toxicity Tests B->C D Data Analysis (LC50/EC50 Calculation) C->D F Ecotoxicity Profile & Comparison D->F E->F

Caption: Standardized Workflow for Aquatic Ecotoxicity Assessment.

The process begins with the thorough characterization of the test substance's physical and chemical properties. A preliminary range-finding test is then conducted to determine the appropriate concentration range for the definitive toxicity tests. Following this, acute toxicity tests on fish (OECD 203) and daphnia (OECD 202) are performed. Concurrently, a ready biodegradability test (e.g., OECD 301C) is carried out. The data from the acute toxicity tests are statistically analyzed to determine the LC50 and EC50 values. Finally, all the data are compiled to create a comprehensive ecotoxicity profile, which can then be used for comparison with other substances.

Conclusion

Based on the compiled data, dimethyl adipate demonstrates a more favorable ecotoxicity profile compared to several traditional industrial solvents like toluene and n-hexane, which exhibit high acute toxicity to aquatic organisms. While solvents such as acetone, ethanol, and isopropanol show very low acute toxicity, dimethyl adipate's ready biodegradability is a significant advantage, suggesting a lower potential for persistence in the environment.

For researchers, scientists, and drug development professionals aiming to incorporate greener chemistry principles into their work, dimethyl adipate presents a viable alternative to more ecotoxic solvents. However, the selection of any solvent should always be based on a comprehensive evaluation of its performance, safety, and environmental impact for the specific application.

References

A study on the cost-effectiveness of Dimethyladipate versus other solvents in industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Performance, Cost, and Environmental Impact

In the landscape of industrial solvents, the pursuit of cost-effective and environmentally conscious alternatives is a paramount objective for researchers and drug development professionals. Dimethyl adipate (DMA), a biodegradable, low-toxicity dibasic ester, is emerging as a formidable contender to traditional solvents. This guide provides an objective comparison of DMA's performance against other common industrial solvents, supported by experimental data and detailed methodologies, to inform purchasing and application decisions.

Performance and Physical Properties: A Tabular Comparison

The efficacy of a solvent is determined by a combination of its physical and performance characteristics. Dimethyl adipate exhibits a favorable balance of solvency, a moderate evaporation rate, and a high flash point, positioning it as a safer and often more efficient option in various applications. The following tables summarize the key quantitative data for DMA and several conventional industrial solvents.

Table 1: Physical and Performance Properties of Selected Industrial Solvents

PropertyDimethyl AdipateTolueneXyleneAcetoneMethyl Ethyl Ketone (MEK)Ethyl Acetate
CAS Number 627-93-0108-88-3[1]1330-20-767-64-178-93-3141-78-6
Molecular Weight ( g/mol ) 174.1992.14[2]106.1658.0872.1188.11
Boiling Point (°C) 215-225110.6[2]~138.5 - 144.456[3]80[3]77[3]
Flash Point (°C) 1074.427-32-20-9-4
Evaporation Rate (n-BuAc = 1) <0.12.0[4]0.6[4]11.6[4]5.8[4]5.5[4]
Density (g/cm³ at 20°C) 1.060.867[2]~0.86-0.880.7910.8050.902

Table 2: Hansen Solubility Parameters (MPa½)

Hansen Solubility Parameters (HSP) are a critical tool for predicting the solvency of a substance. The closer the HSP values of a solvent and a solute, the more likely the solute is to dissolve.

ParameterDimethyl AdipateTolueneXyleneAcetoneMethyl Ethyl Ketone (MEK)Ethyl Acetate
δD (Dispersion) 16.318.017.815.515.715.5
δP (Polar) 6.81.41.010.46.47.2
δH (Hydrogen Bonding) 8.52.03.17.08.57.6

Cost-Effectiveness Analysis

While the initial purchase price of a solvent is a significant factor, a comprehensive cost-effectiveness analysis must also consider consumption rates, waste disposal costs, and regulatory compliance. DMA's lower volatility can lead to reduced solvent consumption in open-air applications. Its biodegradable nature and lower toxicity can also result in lower disposal and handling costs compared to more hazardous solvents.

Table 3: Indicative Price Comparison of Industrial Solvents (Q4 2024 - Q1 2025)

SolventPrice Range (USD/metric ton)
Dimethyl Adipate 9,600 Yuan/ton ($1,325 USD/ton)[5]
Toluene $650 - $830[6]
Xylene Price increase of 30 Yuan/ton noted in Aug 2025[7]
Acetone Varies by region and purity
Methyl Ethyl Ketone (MEK) ~$1,455 - $1,465 (FOB Rotterdam)[8]
Ethyl Acetate ₹66.5 - ₹67.5/kg ($800 - $810 USD/ton)[9]

Note: Prices are subject to fluctuation based on market conditions, purity, and region. The provided figures are for estimation purposes.

Experimental Protocols

To facilitate objective comparison, standardized experimental protocols are essential. The following methodologies are based on established industry standards for evaluating key solvent performance metrics.

Experimental Protocol 1: Evaluation of Solvency Power for Acrylic Resins

Objective: To compare the efficiency of Dimethyl Adipate and other solvents in dissolving a specific acrylic resin.

Methodology:

  • Preparation of Resin Solutions:

    • Prepare a series of solutions of a standard acrylic resin in each of the test solvents (DMA, Toluene, Xylene, Acetone, MEK, Ethyl Acetate) at varying solid content percentages (e.g., 10%, 20%, 30%, 40%, 50% by weight).

    • Ensure a constant total mass for each solution (e.g., 100g).

    • Agitate each solution at a constant speed and temperature (e.g., 25°C) for a fixed duration (e.g., 2 hours) to ensure complete dissolution.

  • Viscosity Measurement:

    • Measure the rotational viscosity of each solution at a controlled temperature (25°C) using a viscometer.

    • Record the viscosity in centipoise (cP). Lower viscosity indicates a stronger dissolving power of the solvent for the resin[10].

  • Data Analysis:

    • Plot viscosity versus solid content for each solvent.

    • Compare the curves to determine the relative solvency power. The solvent that maintains the lowest viscosity at higher solid contents is considered the most effective for that specific resin.

Experimental Protocol 2: Comparative Cleaning Efficiency Test

Objective: To assess the effectiveness of Dimethyl Adipate and other solvents in removing a standardized industrial soil.

Methodology:

  • Substrate and Soil Preparation:

    • Use standardized coupons of a common industrial substrate (e.g., stainless steel or aluminum).

    • Weigh each coupon accurately.

    • Apply a consistent amount of a standardized industrial soil (e.g., a specific grease or cutting fluid) to each coupon.

    • Weigh the soiled coupons to determine the initial weight of the contaminant.

  • Cleaning Process:

    • Immerse each soiled coupon in a separate beaker containing one of the test solvents (DMA, Toluene, Xylene, Acetone, MEK, Ethyl Acetate) for a fixed duration (e.g., 10 minutes) at a controlled temperature (e.g., room temperature or slightly elevated).

    • After immersion, remove the coupons and allow them to air dry for a specified period.

  • Efficiency Calculation:

    • Weigh the cleaned and dried coupons.

    • Calculate the percentage of soil removed for each solvent using the following formula: % Soil Removed = [(Initial Soil Weight - Final Soil Weight) / Initial Soil Weight] * 100

  • Data Analysis:

    • Compare the percentage of soil removed for each solvent to determine their relative cleaning efficiency.

Visualizing the Cost-Effectiveness Workflow

The decision-making process for selecting an industrial solvent involves a logical flow of considerations, from initial performance requirements to final cost and environmental impact assessment.

CostEffectivenessWorkflow A Define Application (e.g., Coating, Cleaning) B Identify Key Performance Metrics (e.g., Solvency, Evaporation Rate) A->B C Evaluate Physical Properties (e.g., Flash Point, BP) B->C D Comparative Performance Testing (Experimental Data) C->D E Cost Analysis (Price per Unit, Consumption Rate) D->E H Final Solvent Selection D->H F Safety & Environmental Impact Assessment (Toxicity, Biodegradability) E->F G Waste Disposal Cost Evaluation F->G F->H G->H

Caption: A workflow diagram illustrating the key stages in the cost-effectiveness analysis of industrial solvents.

Conclusion

Dimethyl adipate presents a compelling case as a cost-effective and sustainable alternative to many conventional industrial solvents. Its strong solvency for a range of resins, favorable safety profile with a high flash point and low toxicity, and biodegradability make it a versatile choice for formulators in the coatings, cleaning, and chemical synthesis industries. While its initial price per unit may be higher than some traditional solvents, a holistic cost-effectiveness analysis that includes reduced consumption, lower disposal costs, and improved worker safety often reveals its long-term economic benefits. The experimental protocols provided herein offer a framework for researchers to conduct their own comparative studies and validate the performance of Dimethyl Adipate in their specific applications.

References

Safety Operating Guide

Proper Disposal of Dimethyl Adipate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of dimethyl adipate is crucial for ensuring laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate handling and disposal of this chemical, in line with safety and regulatory standards.

Dimethyl adipate is recognized as being harmful to aquatic life.[1][2] Therefore, its disposal requires careful consideration to prevent environmental contamination. While it is generally not classified as a hazardous waste under US EPA guidelines (40 CFR 261.3), it is imperative to consult state and local regulations, as classifications can vary.[1][3][4]

Key Disposal and Safety Information

Proper disposal of dimethyl adipate waste should be conducted through a licensed and approved waste disposal company or plant.[1][2][5] The primary recommended disposal methods are incineration or burial in a landfill specifically licensed to accept chemical waste.[6] Whenever possible, recycling of unused or uncontaminated dimethyl adipate should be considered as a preferred option.[2][6]

Prior to disposal, it is essential to handle the material with appropriate personal protective equipment (PPE), including safety glasses, gloves, and protective clothing.[1][4][6] In case of a spill, the material should be contained using an inert absorbent material like sand or earth, collected into a suitable, labeled container, and then disposed of according to regulations.[6]

Empty containers of dimethyl adipate should be treated as the product itself and should not be reused. They must be disposed of as unused product.[1]

Properties of Dimethyl Adipate Relevant to Disposal

The following table summarizes key quantitative data about dimethyl adipate, which is important for its safe handling and disposal.

PropertyValueSource
Molecular Formula C8H14O4[1]
Molecular Weight 174.19 g/mol [1]
Flash Point 107°C[1]
Boiling Point 109-110°C (at 14 mmHg)[1]
Melting Point 8°C[1]
Ecological Toxicity Harmful to aquatic life[1][2]
Biodegradability Readily biodegradable[2]

Spill Containment and Waste Handling Protocol

This section outlines the general procedure for managing spills and waste dimethyl adipate in a laboratory setting.

Objective: To safely contain and collect spilled dimethyl adipate and prepare it for proper disposal.

Materials:

  • Inert absorbent material (e.g., sand, earth, vermiculite)

  • Suitable, labeled waste disposal container

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat

Procedure:

  • Ensure Safety: Immediately alert personnel in the vicinity of the spill. Ensure adequate ventilation in the area.[1]

  • Wear PPE: Put on all required personal protective equipment before approaching the spill.[6]

  • Contain the Spill: Prevent the spill from spreading and from entering drains or waterways.[1][6] For liquid spills, surround the area with an inert absorbent material.[6]

  • Absorb and Collect: Carefully absorb the spilled dimethyl adipate with the inert material.[6] Once absorbed, sweep or vacuum the material and place it into a suitable, clearly labeled disposal container.[1][6]

  • Clean the Area: Decontaminate the spill area after the waste has been collected. Wash the area to prevent runoff into drains.[6]

  • Dispose of Waste: Seal the waste container and store it in a designated, safe area until it can be collected by a licensed waste disposal contractor.[2]

  • Decontaminate PPE: All protective clothing and equipment should be decontaminated and laundered before reuse.[6]

Dimethyl Adipate Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of dimethyl adipate.

start Waste Dimethyl Adipate Generated is_contaminated Is the material unused and uncontaminated? start->is_contaminated recycle Consider Recycling Options is_contaminated->recycle Yes hazardous_assessment Perform Hazardous Waste Assessment (Consult 40 CFR 261.3 and local regulations) is_contaminated->hazardous_assessment No consult_recycler Consult with a licensed recycling facility recycle->consult_recycler end Proper Disposal Complete consult_recycler->end is_hazardous Is it classified as hazardous waste? hazardous_assessment->is_hazardous hazardous_disposal Dispose of as Hazardous Waste via a Licensed Contractor is_hazardous->hazardous_disposal Yes non_hazardous_disposal Dispose of as Non-Hazardous Chemical Waste is_hazardous->non_hazardous_disposal No hazardous_disposal->end disposal_method Select Disposal Method non_hazardous_disposal->disposal_method incineration Incineration at a Licensed Facility disposal_method->incineration Option 1 landfill Burial in a Licensed Chemical Landfill disposal_method->landfill Option 2 incineration->end landfill->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dimethyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in scientific research and drug development, ensuring a safe handling process for all chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of Dimethyl Adipate, including detailed operational and disposal plans to foster a secure and efficient research environment.

Personal Protective Equipment (PPE) and Safety Protocols

While Dimethyl Adipate is not classified as a hazardous substance, adherence to good industrial hygiene and safety practices is crucial.[1][2] The following table summarizes the recommended personal protective equipment to be used when handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash-resistant safety glasses or goggles with side protection.[3]To prevent eye contact which may cause slight irritation.[4][5]
Skin Protection Nitrile rubber gloves.[4] Impervious clothing to prevent skin contact.[1]To avoid direct skin contact. Although not irritating to the skin, prolonged or repeated contact should be avoided.[4][5]
Respiratory Protection Generally not required under normal conditions with adequate ventilation.[1] For nuisance exposures or in case of inadequate ventilation, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[4]To prevent inhalation of vapors, mist, or gas, especially at elevated temperatures or in enclosed spaces.[1]

Operational Plan for Handling Dimethyl Adipate

A systematic approach to handling Dimethyl Adipate minimizes risks and ensures the integrity of your experiments.

1. Preparation:

  • Ensure the work area is well-ventilated.[1][3][6]

  • Have an eyewash station and safety shower readily accessible.[3][7]

  • Inspect all PPE for integrity before use.[1]

  • Keep the container tightly closed when not in use.[1][3][4][6]

2. Handling:

  • Avoid contact with skin, eyes, and clothing.[3][6][8]

  • Avoid breathing vapors or mist.[1][3][6]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][3][4]

  • Do not eat, drink, or smoke in the handling area.[3][4][6]

3. Storage:

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids, bases, reducing agents, and oxidizing agents.[1][4][9]

  • Keep containers tightly closed to prevent leakage.[1][3][4][6]

Spill and Disposal Procedures

In the event of a spill or for routine disposal, follow these steps to ensure safety and environmental protection.

Accidental Release Measures:

  • Small Spills: Absorb the spill with inert material such as sand, earth, or vermiculite and place it in a suitable, labeled container for disposal.[8][10]

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways.[1][8] Absorb the material and collect it into a suitable container for disposal.[8]

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan:

  • Dispose of unused product and contaminated materials in accordance with local, state, and federal regulations.[6][11]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[1][2]

  • Do not empty into drains.[1][4] Contaminated gloves and other disposable PPE should be disposed of as chemical waste.[1]

Workflow for Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of Dimethyl Adipate.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don PPE (Gloves, Goggles, Lab Coat) handle_transfer Transfer Dimethyl Adipate prep_ppe->handle_transfer prep_area Ensure Well-Ventilated Area prep_area->handle_transfer prep_container Inspect Chemical Container prep_container->handle_transfer handle_use Use in Experiment handle_transfer->handle_use post_decon Decontaminate Work Area handle_use->post_decon disp_waste Collect Waste (Unused chemical, contaminated items) handle_use->disp_waste post_wash Wash Hands Thoroughly post_decon->post_wash post_ppe Doff PPE post_wash->post_ppe disp_container Seal in Labeled Waste Container disp_waste->disp_container disp_licensed Dispose via Licensed Contractor disp_container->disp_licensed

Fig. 1: Workflow for Safe Handling and Disposal of Dimethyl Adipate

References

×

Retrosynthesis Analysis

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。